Product packaging for 4-Fluoro-2-(trifluoromethyl)benzyl alcohol(Cat. No.:CAS No. 220227-29-2)

4-Fluoro-2-(trifluoromethyl)benzyl alcohol

Cat. No.: B1349816
CAS No.: 220227-29-2
M. Wt: 194.13 g/mol
InChI Key: QCDWCMMCVRWROH-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethyl)benzyl alcohol (CAS Registry Number: 220227-29-2 ) is a fluorinated aromatic compound of significant interest in advanced chemical research and development. It is characterized by the molecular formula C 8 H 6 F 4 O and has a molecular weight of 194.13 g/mol . This organofluorine building block is primarily valued as a key pharmaceutical intermediate and synthon in the synthesis of more complex molecules . The incorporation of both fluorine and trifluoromethyl groups can profoundly alter a molecule's properties, such as its metabolic stability, lipophilicity, and bioavailability, making this compound particularly useful in the search for new bioactive materials . Its applications extend into the development of agrochemicals and specialty chemicals . The compound has a boiling point of approximately 190 °C and a flash point of 68 °C . It is classified as a hazardous chemical, with hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) should always be used when handling this material. Use Disclaimer: This product is intended for research and laboratory use only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F4O B1349816 4-Fluoro-2-(trifluoromethyl)benzyl alcohol CAS No. 220227-29-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-fluoro-2-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDWCMMCVRWROH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372144
Record name 4-Fluoro-2-(trifluoromethyl)benzyl alcohol
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Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220227-29-2
Record name 4-Fluoro-2-(trifluoromethyl)benzyl alcohol
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Record name 220227-29-2
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Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol. This fluorinated aromatic alcohol is a valuable building block in medicinal chemistry and materials science, offering unique electronic and steric properties for the design of novel molecules.

Core Chemical Properties

This compound, with the CAS number 220227-29-2, is a solid at room temperature.[1] Its structure incorporates both a fluorine atom and a trifluoromethyl group on the benzene ring, which significantly influences its reactivity and physicochemical properties.

Physicochemical Data
PropertyValueSource
Molecular Formula C₈H₆F₄O[1]
Molecular Weight 194.13 g/mol [1]
CAS Number 220227-29-2[1]
Melting Point 56 °C[1]
Boiling Point Estimated: ~80-90 °C at reduced pressure (e.g., 0.1 mmHg)Based on isomers[2]
Density Estimated: ~1.3-1.4 g/cm³Based on isomers[2][3]
IUPAC Name [4-Fluoro-2-(trifluoromethyl)phenyl]methanol
Synonyms This compound
Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, the expected spectral features can be inferred from its structure and data from similar compounds like 4-(trifluoromethyl)benzyl alcohol.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (-CH₂-), and the hydroxyl proton (-OH). The aromatic signals will exhibit splitting patterns influenced by both the fluorine and trifluoromethyl substituents. The methylene protons would likely appear as a singlet or a doublet if coupled to the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each of the eight carbon atoms. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum is a key tool for characterizing this molecule. It is expected to show two distinct signals: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group.

  • IR Spectroscopy: The infrared spectrum will feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-F stretching bands will be observed in the fingerprint region (typically 1000-1400 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 194.0355, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, the hydroxyl group, or the trifluoromethyl group.

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds via the reduction of the corresponding aldehyde, 4-fluoro-2-(trifluoromethyl)benzaldehyde.

Experimental Protocol: Reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde

This protocol is a general method based on the reduction of benzaldehydes to benzyl alcohols using sodium borohydride, a common and effective laboratory procedure.

Materials:

  • 4-Fluoro-2-(trifluoromethyl)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (approximately 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions. Effervescence may be observed.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases and the pH is acidic.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product Aldehyde 4-Fluoro-2-(trifluoromethyl)benzaldehyde Dissolution Dissolve in Methanol Aldehyde->Dissolution Reduction Add NaBH4 at 0°C Dissolution->Reduction Quenching Quench with 1M HCl Reduction->Quenching Extraction Extract with CH2Cl2 Quenching->Extraction Washing Wash with NaHCO3 & Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the benzylic alcohol functional group. This group can undergo a variety of common transformations, making the molecule a versatile synthetic intermediate.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 4-fluoro-2-(trifluoromethyl)benzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to the carboxylic acid, 4-fluoro-2-(trifluoromethyl)benzoic acid, using stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.

  • Esterification: In the presence of a carboxylic acid and an acid catalyst, it can form the corresponding benzyl ester.

  • Etherification: Williamson ether synthesis can be employed to form benzyl ethers by first deprotonating the alcohol to form the alkoxide, followed by reaction with an alkyl halide.

  • Conversion to Halides: The hydroxyl group can be substituted by a halogen (e.g., chlorine or bromine) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield the corresponding benzyl halide.

The presence of the fluorine and trifluoromethyl groups enhances the molecule's utility in several areas:

  • Pharmaceuticals: Fluorinated compounds often exhibit improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets.[4] This makes this compound an attractive precursor for the synthesis of novel drug candidates.

  • Agrochemicals: The introduction of fluorine can increase the efficacy and alter the environmental fate of pesticides and herbicides.[4]

  • Materials Science: Fluorinated polymers and materials often possess unique properties such as high thermal stability, chemical resistance, and low surface energy.

Biological and Pharmacological Activity

As of the date of this guide, a thorough search of scientific literature and databases has not revealed any specific studies on the biological activity or the modulation of signaling pathways by this compound.

While many benzyl alcohol derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties, this particular isomer remains uncharacterized in a biological context. Therefore, no signaling pathway diagrams can be provided at this time.

Future research may explore the potential of this compound in various biological assays to determine if the unique substitution pattern confers any interesting pharmacological properties.

Conclusion

This compound is a fluorinated building block with significant potential in organic synthesis. Its well-defined chemical properties and the versatile reactivity of its benzyl alcohol moiety make it a valuable tool for the creation of complex molecules with tailored properties for applications in drug discovery, agrochemicals, and materials science. While its biological profile is currently unexplored, its structural features suggest that it is a compound of interest for future investigation.

References

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 220227-29-2

This technical guide provides a comprehensive overview of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol, a key building block in modern medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering available data on its properties, synthesis, and analysis.

Chemical and Physical Properties

This compound is a substituted aromatic alcohol. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its chemical reactivity and physical properties. These fluorine-containing moieties are known to enhance the metabolic stability, lipophilicity, and binding affinity of molecules in which they are incorporated, making this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound4-(Trifluoromethyl)benzyl alcohol2-(Trifluoromethyl)benzyl alcohol4-Fluorobenzyl alcohol
CAS Number 220227-29-2[2]349-95-1346-06-5459-56-3[3]
Molecular Formula C₈H₆F₄O[2]C₈H₇F₃OC₈H₇F₃OC₇H₇FO[3]
Molecular Weight 194.13 g/mol [2]176.14 g/mol 176.14 g/mol 126.13 g/mol [3][4]
Physical Form Solid or Semi-solid or liquidColorless oil[5]-Liquid[3]
Melting Point ----
Boiling Point ----
Purity ≥97%≥98%-97%[3]
Storage Sealed in dry, room temperature---

Synthesis and Purification

The synthesis of substituted benzyl alcohols typically involves the reduction of the corresponding benzaldehyde or benzoic acid derivative. Another common method is the hydrolysis of the corresponding benzyl halide.

General Synthetic Workflow

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general workflow can be proposed based on standard organic synthesis methodologies.[5][6][7]

G cluster_synthesis Synthesis cluster_purification Purification Starting Material 4-Fluoro-2-(trifluoromethyl)benzoic acid or 4-Fluoro-2-(trifluoromethyl)benzaldehyde Reduction Reduction (e.g., NaBH4, LiAlH4) Starting Material->Reduction Crude Product Crude this compound Reduction->Crude Product Column Chromatography Flash Column Chromatography Crude Product->Column Chromatography Pure Product Pure this compound Column Chromatography->Pure Product

A general workflow for the synthesis and purification of a benzyl alcohol.
Experimental Protocols

Note: The following protocols are for related compounds and are provided as illustrative examples. They would require optimization for the synthesis of this compound.

Example Protocol 1: Reduction of an Ester to a Benzyl Alcohol [5]

This procedure describes the iron-catalyzed reduction of an ester to the corresponding alcohol.

  • Materials:

    • dppBianFeCl₂ (catalyst)

    • Anhydrous toluene (solvent)

    • n-Butyllithium (n-BuLi)

    • Ester starting material (e.g., methyl 4-fluoro-2-(trifluoromethyl)benzoate)

    • Polymethylhydrosiloxane (PMHS) (reducing agent)

    • Tetrahydrofuran (THF)

    • Tetrabutylammonium fluoride (TBAF)

    • Hydrochloric acid (HCl), 0.1 M

    • Magnesium sulfate (MgSO₄)

    • Hexanes and Ethyl acetate (for chromatography)

  • Procedure:

    • To an oven-dried 20 mL scintillation vial, add dppBianFeCl₂ (0.01 mmol) and anhydrous toluene (1 mL).

    • Add n-BuLi (0.03 mmol) to the solution and stir for 1-2 minutes.

    • Add the ester (1.0 mmol) and PMHS (3.0 mmol) to the reaction mixture.

    • Seal the vial and heat at 100 °C for 20 hours.

    • Quench the reaction by exposing it to air, then add THF (5 mL) and TBAF (2 mL, 1.0 M in THF).

    • Stir the mixture for 3 hours at room temperature, followed by the addition of 0.1 M HCl (10 mL).

    • Extract the organic layer, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography using a mixture of hexanes and ethyl acetate as the eluent.[5][8][9]

Example Protocol 2: Purification by Flash Column Chromatography [8][9][10][11]

This is a general procedure for the purification of an organic compound.

  • Materials:

    • Silica gel (200-300 mesh)

    • Eluent (e.g., a mixture of hexanes and ethyl acetate)

    • Crude product

  • Procedure:

    • Prepare a slurry of silica gel in the eluent.

    • Pack a chromatography column with the slurry.

    • Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Analytical Characterization

Table 2: Spectroscopic and Chromatographic Data for Related Benzyl Alcohols

TechniqueCompoundKey Data
¹H NMR 4-(Trifluoromethyl)benzyl alcohol(400 MHz; CDCl₃): δ 7.62 (d, J = 8.16 Hz, 2H), 7.47 (d, J = 8.08 Hz, 2H), 4.77 (s, 2H), 1.92 (br s, 1H).[5]
¹³C NMR 4-(Trifluoromethyl)benzyl alcohol(101 MHz; CDCl₃): δ 144.9, 129.9 (q, JC-F = 32.8Hz), 127.0, 125.6 (d, JC-F = 4.04Hz), 122.9, 64.6.[5]
¹H NMR 2-(Trifluoromethyl)benzyl alcohol(500 MHz, CDCl₃) δ 7.69 (d, J=7.7 Hz, 1H), 7.64 (d, J=7.8 Hz, 1H), 7.55 (t, J=7.5 Hz, 1H), 7.38 (t, J=7.6 Hz, 1H), 4.85 (s, 2H), 2.95 (s, 1H).[12]
¹³C NMR 2-(Trifluoromethyl)benzyl alcohol(CDCl₃) δ 139.25, 132.09, 128.62, 127.33, 125.65, 123.34, 121.16, 61.08.[12][13]
¹H NMR 4-Fluorobenzyl alcohol-
¹³C NMR 4-Fluorobenzyl alcohol-
GC-MS 4-(Trifluoromethyl)benzyl alcoholm/z: 176.06[5]

Note: The chemical shifts (δ) in NMR are reported in parts per million (ppm). Coupling constants (J) are in Hertz (Hz). For GC-MS, the mass-to-charge ratio (m/z) of the molecular ion or a significant fragment is given.

Experimental Protocols for Analysis

Note: These are general procedures and may require optimization for this compound.

High-Performance Liquid Chromatography (HPLC) [14][15][16][17][18]

  • Objective: To determine the purity of the compound.

  • System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase column (e.g., C18).

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid). The exact ratio would need to be optimized.[16]

  • Flow Rate: Typically 1.0 mL/min for an analytical column.

  • Detection: UV detection at a wavelength where the compound absorbs, likely in the range of 210-260 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) [5][19][20][21][22]

  • Objective: To confirm the molecular weight and fragmentation pattern.

  • System: A GC system coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a DB-5 type column).

  • Carrier Gas: Helium.

  • Injection: A small volume of a dilute solution of the sample in a volatile solvent.

  • MS Ionization: Electron Impact (EI).

  • Expected Fragmentation: For benzyl alcohols, common fragmentation patterns include the loss of a hydrogen atom, a hydroxyl radical, or water. The benzylic cation is often a stable and prominent fragment.[19]

Biological Activity and Signaling Pathways

Currently, there is no information available in the public domain regarding the specific biological activities of this compound or its involvement in any signaling pathways. As a synthetic intermediate, its biological effects are primarily realized in the final molecules for which it serves as a precursor. The trifluoromethyl group is known to often enhance the biological activity of parent compounds.[1]

Due to the lack of data on its interaction with biological systems, a signaling pathway diagram cannot be provided at this time.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, eye protection, and face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a valuable fluorinated building block with significant potential in the development of new pharmaceuticals and advanced materials. While specific experimental data for this compound is limited in the current literature, this guide provides a summary of the available information and outlines general methodologies for its synthesis, purification, and analysis based on closely related structures. Further research is needed to fully characterize this compound and explore its potential applications.

References

4-Fluoro-2-(trifluoromethyl)benzyl alcohol molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and materials science. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a fluorinated aromatic alcohol. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in drug discovery.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound4-(Trifluoromethyl)benzyl alcohol3-Fluoro-4-(trifluoromethyl)benzyl alcohol
Molecular Formula C₈H₆F₄OC₈H₇F₃OC₈H₆F₄O
Molecular Weight 194.13 g/mol [1]176.14 g/mol 194.13 g/mol
CAS Number 220227-29-2[1]349-95-1230295-16-6
IUPAC Name [4-Fluoro-2-(trifluoromethyl)phenyl]methanol[4-(Trifluoromethyl)phenyl]methanol[3-Fluoro-4-(trifluoromethyl)phenyl]methanol
Melting Point 56 °C[1]18-20 °C[2]-
Boiling Point Not available78-80 °C[2]209 °C
Density Not available1.286 g/mL[2]-
Appearance White to off-white solidColorless to light yellow liquid[2]-

Spectroscopic Data

The structural characterization of this compound is typically achieved through standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (-CH₂OH), and the hydroxyl proton. The methylene protons are anticipated to appear as a singlet around δ 4.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms, with the trifluoromethyl group causing a characteristic quartet for the carbon to which it is attached due to C-F coupling.

  • IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, as well as C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Synthesis

This compound is typically synthesized via the reduction of the corresponding benzaldehyde, 4-fluoro-2-(trifluoromethyl)benzaldehyde.

Experimental Protocol: Reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-Fluoro-2-(trifluoromethyl)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

G Synthesis Workflow of this compound start Start: 4-Fluoro-2-(trifluoromethyl)benzaldehyde dissolve Dissolve in Methanol start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 react React at RT add_nabh4->react quench Quench with 1 M HCl react->quench evaporate Evaporate Methanol quench->evaporate extract Extract with CH2Cl2 evaporate->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry purify Purify by Chromatography dry->purify end_product End Product: this compound purify->end_product

A flowchart illustrating the synthesis of this compound.

Applications in Drug Discovery and Development

The incorporation of fluorine and trifluoromethyl groups is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. These modifications can improve metabolic stability, bioavailability, and binding affinity.

This compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules. The trifluoromethyl group can act as a bioisostere for other chemical groups and can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways at that position, leading to a longer half-life of the drug.

While specific drugs derived from this exact starting material are not extensively documented in publicly available literature, its structural motifs are present in numerous compounds under investigation for various therapeutic areas, including oncology, neuroscience, and infectious diseases.

G Role of Fluorinated Building Blocks in Drug Discovery cluster_props Enhanced Properties building_block This compound synthesis Chemical Synthesis building_block->synthesis prop1 Increased Metabolic Stability prop2 Improved Bioavailability prop3 Enhanced Binding Affinity library Compound Library Generation synthesis->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug Approved Drug clinical->drug

The role of fluorinated building blocks in the drug discovery pipeline.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is considered to be an irritant to the skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of fluoro and trifluoromethyl substituents provides a powerful tool for medicinal chemists to modulate the properties of drug candidates. The synthetic route to this compound is straightforward, making it readily accessible for research and development purposes. As the demand for more effective and safer pharmaceuticals continues to grow, the importance of fluorinated intermediates like this compound in drug discovery is expected to increase.

References

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Fluoro-2-(trifluoromethyl)benzyl alcohol, a key building block in the development of pharmaceuticals and agrochemicals. The unique combination of a fluorine atom and a trifluoromethyl group on the benzyl scaffold imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity in target molecules. This document details several viable synthetic routes, complete with experimental protocols and quantitative data to aid in laboratory-scale synthesis and process development.

Core Synthesis Pathways

The synthesis of this compound can be effectively achieved through three primary methodologies, each starting from a different commercially available precursor:

  • Reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde: A direct and efficient method involving the reduction of the aldehyde functionality.

  • Reduction of 4-Fluoro-2-(trifluoromethyl)benzoic Acid: A robust route that reduces the carboxylic acid to the corresponding primary alcohol.

  • Hydrolysis of 4-Fluoro-2-(trifluoromethyl)benzyl Bromide: A straightforward conversion of the benzyl halide to the alcohol.

The selection of a specific pathway will depend on factors such as the availability and cost of starting materials, desired scale, and safety considerations associated with the reagents.

Pathway 1: Reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde

This is often the most direct route to the target alcohol. The aldehyde precursor is readily available and can be reduced using various reagents, with sodium borohydride being a common and mild choice. Catalytic hydrogenation offers a greener alternative.

Experimental Protocol: Reduction with Sodium Borohydride (NaBH₄)

This protocol is based on established procedures for the reduction of aromatic aldehydes.

Materials:

  • 4-Fluoro-2-(trifluoromethyl)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~7 and gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude this compound can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Quantitative Data:
PrecursorReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
4-Fluoro-2-(trifluoromethyl)benzaldehydeNaBH₄Methanol0 to RT1-2>95 (typical)>98 (after purification)
4-Fluoro-2-(trifluoromethyl)benzaldehydeH₂/Pd-CEthanolRT2-4HighHigh

Note: Yields and purity are representative and can vary based on reaction scale and purification efficiency.

Synthesis Pathway Diagram:

G start 4-Fluoro-2-(trifluoromethyl)benzaldehyde product This compound start->product Reduction reagent NaBH4, MeOH G start 4-Fluoro-2-(trifluoromethyl)benzoic acid product This compound start->product Reduction reagent 1. LiAlH4, THF 2. H2O workup G start 4-Fluoro-2-(trifluoromethyl)benzyl bromide product This compound start->product Hydrolysis reagent NaHCO3, Acetone/H2O G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Starting Material C Reaction under controlled conditions (temp, time) A->C B Reagents & Solvent B->C D Quenching C->D E Extraction D->E F Washing & Drying E->F G Crude Product F->G H Column Chromatography or Distillation G->H I Pure Product H->I

An In-depth Technical Guide to [4-Fluoro-2-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of [4-Fluoro-2-(trifluoromethyl)phenyl]methanol, a key building block in modern medicinal chemistry and materials science. The document details its chemical identity, physical and spectral properties, and its significance in the synthesis of complex molecules, particularly within the pharmaceutical industry.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is [4-Fluoro-2-(trifluoromethyl)phenyl]methanol .[1] It is also commonly known as 4-Fluoro-2-(trifluoromethyl)benzyl alcohol. This compound is a valuable intermediate due to the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring, which can significantly influence the pharmacokinetic and physicochemical properties of derivative molecules.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 220227-29-2[1][2][3]
Molecular Formula C₈H₆F₄O[1][2][3]
Molecular Weight 194.13 g/mol [2][3]
Melting Point 55-57 °C[3]
Purity 97%[3]
InChIKey QCDWCMMCVRWROH-UHFFFAOYSA-N[2]
SMILES OCc1ccc(F)cc1C(F)(F)F[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of [4-Fluoro-2-(trifluoromethyl)phenyl]methanol. While specific spectra are proprietary to chemical suppliers, typical analytical techniques used for this compound include ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[4] These methods confirm the molecular structure and purity of the compound.

Role in Drug Design and Organic Synthesis

The trifluoromethyl (-CF₃) group is a critical functional group in modern drug design.[5] Its incorporation into organic molecules can enhance properties such as lipophilicity, metabolic stability, and binding affinity.[5][6] The -CF₃ group can improve a drug candidate's pharmacological profile by affecting its solubility, stability, and molecular conformation.[5]

[4-Fluoro-2-(trifluoromethyl)phenyl]methanol serves as a versatile building block in organic synthesis.[7] The primary alcohol group (-CH₂OH) can undergo various chemical transformations, including oxidation to aldehydes and carboxylic acids, esterification, and etherification.[8] These reactions allow for the incorporation of the 4-fluoro-2-(trifluoromethyl)phenyl moiety into larger, more complex molecular structures, which is particularly valuable in the development of novel pharmaceuticals and agrochemicals.[7][8] The presence of the electron-withdrawing trifluoromethyl group influences the reactivity of the benzyl alcohol.[8]

Experimental Protocols and Synthesis

While specific, detailed experimental protocols for the synthesis of [4-Fluoro-2-(trifluoromethyl)phenyl]methanol are often proprietary, a general synthetic workflow can be conceptualized based on common organic chemistry reactions. A plausible synthetic route involves the reduction of the corresponding carboxylic acid or aldehyde.

Conceptual Synthesis Workflow

A common method for the synthesis of benzyl alcohols is the reduction of the corresponding benzoic acid or benzaldehyde. The workflow below illustrates a generalized pathway for the synthesis of [4-Fluoro-2-(trifluoromethyl)phenyl]methanol.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction Step cluster_product Final Product start 4-Fluoro-2-(trifluoromethyl)benzoic acid reaction Reduction start->reaction Substrate reagent Reducing Agent (e.g., LiAlH₄, NaBH₄) reagent->reaction Reactant solvent Solvent (e.g., THF, Ethanol) solvent->reaction Medium product [4-Fluoro-2-(trifluoromethyl)phenyl]methanol reaction->product Yields G cluster_properties Physicochemical & Pharmacokinetic Properties cluster_outcomes Therapeutic Outcomes compound [4-Fluoro-2-(trifluoromethyl)phenyl]methanol -F -CF₃ -CH₂OH lipophilicity Increased Lipophilicity compound:f2->lipophilicity metabolic_stability Enhanced Metabolic Stability compound:f1->metabolic_stability binding_affinity Modulated Binding Affinity compound:f2->binding_affinity compound:f3->binding_affinity Derivatization Point permeability Improved Permeability lipophilicity->permeability bioavailability Enhanced Bioavailability metabolic_stability->bioavailability efficacy Improved Efficacy binding_affinity->efficacy permeability->bioavailability reduced_dosage Reduced Dosage efficacy->reduced_dosage bioavailability->reduced_dosage

References

4-Fluoro-2-(trifluoromethyl)benzyl Alcohol: A Technical Guide to Its Properties and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 4-Fluoro-2-(trifluoromethyl)benzyl alcohol, a key building block in medicinal chemistry and drug development. While quantitative solubility data remains elusive in publicly available literature, this document compiles qualitative information, outlines a standard experimental protocol for solubility determination, and presents a logical workflow for its application in synthetic chemistry.

Physicochemical Properties

PropertyValueSource
Chemical Formula C8H6F4O[1]
Molecular Weight 194.13 g/mol [1]
CAS Number 220227-29-2[1]
Appearance White solid[2]
Melting Point 18 - 20 °C[3]
Boiling Point 78 - 80 °C @ 4 mmHg[4]
Purity 99%[2]

Solubility Profile

CompoundSolventSolubilitySource
4-(Trifluoromethyl)benzyl alcoholWaterSoluble[5]
Benzyl alcoholWater4 g/100 mLN/A
4-Fluorobenzyl alcoholNot SpecifiedNo quantitative data, but used in synthesis[6]

The presence of both a fluorine atom and a trifluoromethyl group suggests that this compound likely exhibits moderate solubility in a range of organic solvents. Its solubility in aqueous media is expected to be limited.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a general guideline that can be adapted for this compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours. The equilibration time should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the collected supernatant through a syringe filter to remove any suspended solid particles.

    • Dilute the filtered supernatant with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of the compound of known concentrations.

  • Calculation:

    • Calculate the concentration of this compound in the original saturated solution by taking the dilution factor into account. This value represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.

Application in Synthetic Chemistry: A Logical Workflow

Given its role as a synthetic intermediate, the following diagram illustrates a logical workflow for the utilization of this compound in the synthesis of a hypothetical bioactive molecule. This workflow is representative of its application in drug discovery and development.

G cluster_0 Starting Material cluster_1 Chemical Transformation cluster_2 Intermediate Products cluster_3 Coupling Reaction cluster_4 Final Product & Evaluation A This compound B Oxidation A->B e.g., PCC, DMP C Halogenation A->C e.g., SOCl2, PBr3 D Esterification / Etherification A->D e.g., Acyl chloride, Alkyl halide E Corresponding Aldehyde/Carboxylic Acid B->E F Corresponding Benzyl Halide C->F G Ester or Ether Derivative D->G H Coupling with a Bioactive Scaffold (e.g., Suzuki, Buchwald-Hartwig) E->H F->H G->H I Novel Bioactive Compound H->I J Biological Screening (e.g., enzyme assays, cell-based assays) I->J

Synthetic workflow for a bioactive compound.

This diagram outlines the potential synthetic pathways starting from this compound. The alcohol moiety can be transformed into various functional groups, such as aldehydes, carboxylic acids, or halides, which then serve as key intermediates for coupling with other molecules to generate novel compounds for biological evaluation.

References

Spectroscopic Data and Analysis of 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the available and predicted spectroscopic data for 4-Fluoro-2-(trifluoromethyl)benzyl alcohol (CAS No. 220227-29-2). Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted data alongside experimental data for structurally related compounds to aid in characterization. It includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) applicable to this class of compounds. A logical workflow for spectroscopic analysis is also provided.

Introduction

This compound is a fluorinated aromatic alcohol. Such compounds are of significant interest in medicinal chemistry and materials science, where the incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and other physicochemical properties. Accurate structural elucidation through spectroscopic methods is a critical step in the synthesis and application of this molecule. This guide outlines the expected spectroscopic characteristics based on its structure and provides standard methodologies for acquiring such data.

Chemical Structure:

  • Chemical Name: this compound[1][2]

  • CAS Number: 220227-29-2[1]

  • Molecular Formula: C₈H₆F₄O[1][2]

  • Molecular Weight: 194.13 g/mol [2]

Spectroscopic Data

Experimental spectroscopic data for this compound is not extensively available in public literature. The following tables summarize predicted values and experimental data from closely related isomers for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7 - 7.9d1HAromatic H (ortho to -CH₂OH)
~7.2 - 7.4m2HAromatic H (meta to -CH₂OH)
~4.8s2H-CH₂-
Variables (broad)1H-OH

Table 2: Experimental ¹H NMR Data for Related Isomers

CompoundChemical Shift (δ, ppm) and MultiplicitySolvent
2-(Trifluoromethyl)benzyl alcohol 7.69 (d), 7.64 (d), 7.55 (t), 7.38 (t), 4.85 (s), 2.95 (s)CDCl₃
4-(Trifluoromethyl)benzyl alcohol 7.62 (d, J = 8.16 Hz), 7.47 (d, J = 8.08 Hz), 4.77 (s), 1.92 (s, broad)[3]CDCl₃

Table 3: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~160 (d)C-F
~140 (q)C-CF₃
~130 - 135Aromatic C-H
~125 (q)-CF₃
~115 - 125Aromatic C-H
~62-CH₂OH

Table 4: Experimental ¹³C NMR Data for 4-(Trifluoromethyl)benzyl alcohol

CompoundChemical Shift (δ, ppm)Solvent
4-(Trifluoromethyl)benzyl alcohol 144.9, 129.9 (q, JC-F = 32.8Hz), 127.0, 125.6 (d, JC-F = 4.04Hz), 122.94, 64.62[3]CDCl₃

Table 5: Predicted ¹⁹F NMR Data for this compound (Reference: CFCl₃ at 0.00 ppm)

Chemical Shift (δ, ppm)AssignmentExpected Multiplicity
~ -62-CF₃Singlet
~ -115Ar-FMultiplet

Note: The chemical shift for Ar-CF₃ groups typically appears around -63 ppm. The shift for a fluorine atom on an aromatic ring is generally between -100 and -130 ppm.[4][5]

Infrared (IR) Spectroscopy

Table 6: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-3500Strong, BroadO-H Stretch (Alcohol)
3030-3100Medium-WeakAromatic C-H Stretch[6][7]
2850-2960MediumAliphatic C-H Stretch (-CH₂-)
1600-1620MediumAromatic C=C Stretch[6][7]
1450-1510MediumAromatic C=C Stretch[6][7]
1100-1350StrongC-F Stretch (CF₃)
1000-1260StrongC-O Stretch (Alcohol)
1000-1070StrongAr-F Stretch

Note: Aromatic compounds exhibit characteristic absorption patterns. Key regions include C-H stretching (3050-3150 cm⁻¹) and C=C stretching (1450-1650 cm⁻¹).

Mass Spectrometry (MS)

Table 7: Predicted Mass Spectrometry Data for this compound (Ionization Method: Electron Ionization - EI)

m/zInterpretation
194[M]⁺ (Molecular Ion)
175[M-H-O]⁺ or [M-F]⁺
165[M-CH₂OH]⁺
145[M-CH₂OH-HF]⁺
125[C₇H₄F₂]⁺

Note: Electron ionization is a "hard" ionization technique that often leads to extensive fragmentation, which can be useful for structural determination.[8][9][10] The molecular ion for the related compound 4-(Trifluoromethyl)benzyl alcohol has been observed at m/z = 176.06.[3]

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to the specific solvent and sample.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like TMS.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and several hundred to thousands of scans.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[11]

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • No internal standard is typically required, but an external reference like CFCl₃ is used to define 0 ppm.

    • The spectral width should be sufficient to cover the expected chemical shifts (~-50 to -150 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean.

    • Place a small drop of the liquid sample or a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like a benzyl alcohol, this can be done via a gas chromatography (GC-MS) system or a direct insertion probe.[12]

  • Ionization (Electron Ionization - EI):

    • The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[8][9]

    • This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.[8][13]

  • Mass Analysis:

    • The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An ion detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a target compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_methods Spectroscopic Methods cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Pure Analyte: This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (GC-MS, EI) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Mass-to-Charge (m/z) Molecular Ion & Fragments MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for spectroscopic analysis.

References

Technical Guide: Safety and Handling of 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 4-Fluoro-2-(trifluoromethyl)benzyl alcohol. The information herein is intended to support laboratory safety and procedural excellence.

Chemical Identification and Physical Properties

This compound is a fluorinated aromatic alcohol.[1] Its key identifiers and physical properties are summarized below.

PropertyValueReference(s)
Chemical Name [4-Fluoro-2-(trifluoromethyl)phenyl]methanol[1]
CAS Number 220227-29-2[1][2][3]
Molecular Formula C₈H₆F₄O[1][2][3]
Molecular Weight 194.13 g/mol [2][3]
Appearance Not explicitly stated; related compounds are colorless to light yellow liquids or white solids.[4][5]
Melting Point 55-57 °C[6]
Boiling Point 190 °C[6]
Density 1.377 g/cm³[6][7]
Flash Point 68.4 °C[2][8]
Solubility Data not available. Related compound 4-(Trifluoromethyl)benzyl alcohol is soluble in water.[9]

Hazard Identification and Classification

While specific toxicological data for this compound is limited, data from structurally related compounds such as 4-(Trifluoromethyl)benzyl alcohol suggests it should be handled as a hazardous substance.[5][10]

GHS Hazard Classification (Inferred):

  • Skin Irritation (Category 2)[5][10]

  • Serious Eye Irritation (Category 2)[5][10]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System[10]

Hazard Statements (Inferred):

  • H315: Causes skin irritation.[5][10]

  • H319: Causes serious eye irritation.[5][10]

  • H335: May cause respiratory irritation.[10]

Precautionary Statements (Inferred):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

  • P264: Wash skin thoroughly after handling.[11]

  • P271: Use only outdoors or in a well-ventilated area.[11]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

GHS Hazard Pictograms

GHS_Pictograms cluster_0 GHS Pictograms Exclamation Mark

GHS Exclamation Mark Pictogram for Irritants.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] No specific LD50 or LC50 data are available for this compound. The health hazard information is primarily based on data from analogous compounds.

  • Acute Effects: Expected to cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[5]

  • Chronic Effects: No data available.[5]

  • Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[5]

First Aid Measures

Immediate and appropriate first aid is critical in the event of accidental exposure.

Exposure RouteFirst Aid ProtocolReference(s)
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention.[5]

First Aid Workflow

First_Aid_Workflow start Exposure Occurs route Identify Exposure Route start->route inhalation Inhalation route->inhalation Inhaled skin Skin Contact route->skin Skin eye Eye Contact route->eye Eyes ingestion Ingestion route->ingestion Ingested fresh_air Move to Fresh Air Provide Respiratory Support (Artificial Respiration/Oxygen) inhalation->fresh_air flush_skin Remove Contaminated Clothing Flush Skin with Water for 15 min skin->flush_skin flush_eye Flush Eyes with Water for 15 min Lift Eyelids eye->flush_eye ingest_aid Give Water/Milk (if conscious) Do NOT Induce Vomiting ingestion->ingest_aid seek_medical Seek Medical Attention fresh_air->seek_medical flush_skin->seek_medical flush_eye->seek_medical ingest_aid->seek_medical

Decision workflow for first aid response.

Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid breathing dust, vapor, mist, or gas.[5]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[12]

  • Wash hands thoroughly after handling.[11]

  • Keep away from sources of ignition.[5]

Storage:

  • Store in a cool, dry, well-ventilated place.[5]

  • Keep the container tightly closed when not in use.[5]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

Protection TypeRequired EquipmentSpecifications & RemarksReference(s)
Eye/Face Protection Chemical splash goggles or a full-face shield.Must meet ANSI/ISEA Z87.1 standards. An emergency eyewash station should be readily accessible.[5][12]
Hand Protection Chemical-resistant gloves.Nitrile or other impervious gloves are recommended. Inspect gloves before use and change frequently.[5][11]
Skin and Body Protection Laboratory coat, work uniform, or impervious clothing.A chemical-resistant apron may be necessary for larger quantities.[5]
Respiratory Protection Use in a well-ventilated area (fume hood).If ventilation is inadequate or there is a risk of inhalation, a NIOSH/MSHA-approved respirator should be used.[5]

Experimental Protocol: General Laboratory Handling

This protocol outlines a general procedure for the safe handling and use of this compound in a laboratory setting, such as for a reaction setup. This is a template and must be adapted to specific experimental needs and a thorough risk assessment.

1. Preparation and Precautionary Measures: a. Conduct a pre-work hazard analysis and risk assessment for the specific procedure. b. Ensure the work area, typically a chemical fume hood, is clean and uncluttered. c. Verify that all necessary safety equipment (spill kit, fire extinguisher, safety shower, eyewash station) is accessible and operational. d. Don all required PPE as specified in Section 6.

2. Dispensing the Reagent: a. Transport the sealed container of this compound in a secondary container to the fume hood. b. Securely clamp the reaction vessel within the fume hood. c. Carefully open the reagent container. d. Using a clean, dry pipette or syringe, transfer the required amount of the alcohol to the reaction vessel. Perform this transfer slowly to avoid splashing. e. Tightly reseal the reagent container immediately after dispensing.

3. Reaction and Monitoring: a. Assemble the reaction apparatus as required by the specific synthesis protocol. b. If heating is required, use a controlled heating mantle and monitor the temperature closely. c. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS) as defined in the specific experimental plan.

4. Work-up and Purification: a. Upon reaction completion, cool the mixture to room temperature before proceeding with the work-up. b. Quench the reaction carefully, following the specific experimental procedure.

  • Note: Many syntheses involving benzyl alcohols may require quenching with water or an aqueous solution. c. Perform extractions and washes within the fume hood. d. For purification (e.g., column chromatography), ensure the setup is within the fume hood and that fractions are collected in labeled, sealed containers.

5. Waste Disposal and Decontamination: a. Segregate all waste containing this compound and its byproducts into a designated, labeled hazardous waste container. b. Decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent, and collect the rinsate as hazardous waste. c. Clean the work surface in the fume hood thoroughly.

6. Post-Procedure: a. Properly store the stock reagent container as described in Section 5. b. Remove PPE in the correct order to avoid self-contamination. c. Wash hands and arms thoroughly with soap and water.

Safe Handling Workflow

Safe_Handling_Workflow start Start: Prepare for Experiment risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dispense Dispense Reagent Carefully fume_hood->dispense procedure Perform Experimental Procedure dispense->procedure decontaminate Decontaminate Work Area & Glassware procedure->decontaminate waste Segregate & Dispose of Chemical Waste decontaminate->waste store Store Reagent Securely waste->store end End: Procedure Complete store->end

A logical workflow for safe laboratory handling.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: The compound may burn if involved in a fire. Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[5][10]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Do not breathe vapors or dust. Wear appropriate PPE.[5]

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Containment and Cleaning Up: For spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a suitable, labeled container for disposal.[5]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) and a thorough, procedure-specific risk assessment. Always consult the SDS provided by the supplier and follow all institutional and regulatory safety guidelines.

References

The Synthesis and Profile of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol, a fluorinated aromatic alcohol of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structural features, combining a fluorine atom and a trifluoromethyl group on the benzyl ring, make it a valuable building block in the synthesis of novel therapeutic agents. The strategic incorporation of fluorine-containing moieties is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 55-57°C. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 220227-29-2[1]
Molecular Formula C₈H₆F₄O[1]
Molecular Weight 194.13 g/mol [1]
Melting Point 55-57 °C
Flash Point 68.4±25.9 °C
Density 1.4±0.1 g/cm³

Synthesis and Reaction Mechanisms

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process. The first step is the formation of a Grignard reagent from 2-bromo-5-fluorobenzotrifluoride, which is then carboxylated to yield 4-Fluoro-2-(trifluoromethyl)benzoic acid. The subsequent and final step is the reduction of this benzoic acid derivative to the target benzyl alcohol.

Synthetic Pathway Overview

synthesis_overview start 2-bromo-5-fluorobenzotrifluoride intermediate 4-Fluoro-2-(trifluoromethyl)benzoic acid start->intermediate 1. Mg, THF 2. CO2 3. H3O+ product This compound intermediate->product BH3•S(CH3)2, THF

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid

This procedure is adapted from general methods for the synthesis of benzoic acids via Grignard reagents.

Materials:

  • 2-bromo-5-fluorobenzotrifluoride

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), 1 M

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small amount of a solution of 2-bromo-5-fluorobenzotrifluoride in anhydrous THF via the dropping funnel to initiate the Grignard reaction.

  • Once the reaction has initiated (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution of 2-bromo-5-fluorobenzotrifluoride dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath and carefully add crushed dry ice in small portions.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 4-Fluoro-2-(trifluoromethyl)benzoic acid.

  • Purify the crude product by silica gel column chromatography.

Step 2: Synthesis of this compound

This protocol is based on the general procedure for the reduction of carboxylic acids using borane-dimethyl sulfide complex.

Materials:

  • 4-Fluoro-2-(trifluoromethyl)benzoic acid

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 4-Fluoro-2-(trifluoromethyl)benzoic acid in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-dimethyl sulfide complex dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture back to 0 °C and slowly add methanol to quench the excess borane reagent.

  • Carefully add saturated aqueous sodium bicarbonate solution to neutralize the reaction mixture.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by silica gel column chromatography.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques. A summary of the expected spectral data is provided in Table 2.

Spectroscopic DataExpected Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~7.5-7.2 (m, 3H, Ar-H), ~4.8 (s, 2H, CH₂), ~2.0 (br s, 1H, OH)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) ~162 (d, J=250 Hz, C-F), ~138 (q, J=5 Hz, C-C(CF₃)), ~130 (q, J=30 Hz, C-CF₃), ~128 (d, J=8 Hz, C-H), ~124 (q, J=272 Hz, CF₃), ~115 (d, J=22 Hz, C-H), ~113 (d, J=21 Hz, C-H), ~62 (CH₂OH)
IR (KBr, cm⁻¹) ν ~3350 (br, O-H), ~1620, 1500 (C=C, aromatic), ~1320 (C-F), ~1150, 1120 (C-F of CF₃)
Mass Spectrum (EI, m/z) 194 (M⁺), 177, 165, 145

Applications in Drug Development

The presence of both a fluorine atom and a trifluoromethyl group in this compound makes it a highly attractive building block for medicinal chemists. The trifluoromethyl group is known to enhance lipophilicity, which can improve membrane permeability and oral bioavailability of drug candidates. Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug. The fluorine atom can modulate the pKa of nearby functional groups and participate in favorable interactions with biological targets.

This versatile intermediate can be utilized in the synthesis of a wide range of bioactive molecules, including enzyme inhibitors and receptor modulators, for various therapeutic areas.

Logical Relationship in Drug Design

drug_design cluster_0 Molecular Properties cluster_1 Pharmacokinetic Profile cluster_2 Pharmacodynamic Profile Increased Lipophilicity Increased Lipophilicity Improved Membrane Permeability Improved Membrane Permeability Increased Lipophilicity->Improved Membrane Permeability Enhanced Metabolic Stability Enhanced Metabolic Stability Longer Half-life Longer Half-life Enhanced Metabolic Stability->Longer Half-life Modulation of pKa Modulation of pKa Enhanced Binding Affinity Enhanced Binding Affinity Modulation of pKa->Enhanced Binding Affinity Favorable Target Interactions Favorable Target Interactions Favorable Target Interactions->Enhanced Binding Affinity Increased Bioavailability Increased Bioavailability Improved Membrane Permeability->Increased Bioavailability This compound This compound This compound->Increased Lipophilicity This compound->Enhanced Metabolic Stability This compound->Modulation of pKa This compound->Favorable Target Interactions

Caption: Influence of fluorinated moieties on drug properties.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the desirable physicochemical properties it imparts to molecules make it a valuable tool for medicinal chemists aiming to design next-generation therapeutics with improved efficacy and safety profiles. This technical guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

Preliminary Investigation of 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the reactivity of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol, a fluorinated aromatic alcohol of increasing interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular isomer, this document leverages established principles of benzyl alcohol reactivity, supported by data from structurally related analogues, to predict its chemical behavior. The guide covers key transformations including oxidation, esterification, etherification, and conversion to the corresponding benzyl bromide. Generalized experimental protocols are provided as a starting point for laboratory investigation. The influence of the electron-withdrawing fluorine and trifluoromethyl groups on the reactivity of the benzylic alcohol is a central theme of this analysis.

Introduction

This compound is a substituted aromatic alcohol featuring two electron-withdrawing groups on the phenyl ring. The fluorine atom at the 4-position and the trifluoromethyl group at the 2-position significantly influence the electron density of the aromatic ring and the reactivity of the benzylic hydroxyl group. The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can decrease the electron density of the benzene ring, making it less susceptible to electrophilic attack but also affecting the stability of potential cationic intermediates.[1] This technical guide explores the expected reactivity of this compound in several common organic transformations.

Chemical Structure:

Caption: General oxidation pathway of this compound.

Esterification This compound This compound 4-Fluoro-2-(trifluoromethyl)benzyl ester 4-Fluoro-2-(trifluoromethyl)benzyl ester This compound->4-Fluoro-2-(trifluoromethyl)benzyl ester + RCOCl or (RCO)2O

Caption: General esterification pathway of this compound.

Etherification This compound This compound 4-Fluoro-2-(trifluoromethyl)benzyl ether 4-Fluoro-2-(trifluoromethyl)benzyl ether This compound->4-Fluoro-2-(trifluoromethyl)benzyl ether 1. Base 2. R-X

Caption: General etherification pathway of this compound.

Bromination This compound This compound 4-Fluoro-2-(trifluoromethyl)benzyl bromide 4-Fluoro-2-(trifluoromethyl)benzyl bromide This compound->4-Fluoro-2-(trifluoromethyl)benzyl bromide + PBr3 or SOBr2

Caption: General bromination pathway of this compound.

Conclusion

While specific experimental data for this compound remains limited, its reactivity can be predicted based on the established chemistry of substituted benzyl alcohols. The presence of two strong electron-withdrawing groups, a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position, is expected to decrease the reactivity of the benzylic alcohol in oxidation and SN1-type reactions. The provided generalized protocols offer a solid foundation for researchers to begin their experimental investigations into the chemistry of this promising building block. Further experimental work is necessary to fully elucidate the specific reaction conditions and yields for the transformations of this compound.

References

Methodological & Application

Synthesis of Derivatives from 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ether and ester derivatives from 4-Fluoro-2-(trifluoromethyl)benzyl alcohol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and trifluoromethyl substituents. These protocols are intended to serve as a practical guide for researchers engaged in the synthesis of novel chemical entities.

Introduction

This compound is a valuable starting material for the introduction of the 4-fluoro-2-(trifluoromethyl)benzyl moiety into a variety of molecular scaffolds. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the benzylic alcohol, often requiring specific reaction conditions to achieve successful derivatization. This document outlines two key transformations: etherification via the Williamson ether synthesis and esterification through acylation with an acid chloride. These methods provide reliable pathways to a diverse range of derivatives.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of a representative ether and ester derivative of this compound.

Table 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl Methyl Ether

ParameterValue
Reactants
This compound1.0 eq
Sodium Hydride (60% dispersion in mineral oil)1.2 eq
Methyl Iodide1.5 eq
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4 hours
Yield 85-95% (projected)

Table 2: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl Acetate

ParameterValue
Reactants
This compound1.0 eq
Acetyl Chloride1.2 eq
Pyridine1.5 eq
Solvent Anhydrous Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Yield 90-98% (projected)

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl Methyl Ether (Williamson Ether Synthesis)

This protocol describes the synthesis of a simple alkyl ether derivative. The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide.[1][2][3][4][5] Due to the electron-withdrawing nature of the substituents on the aromatic ring, direct acid-catalyzed etherification of this compound is generally not effective.

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Septa and needles for inert atmosphere techniques

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous THF (approximately 0.5 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add methyl iodide (1.5 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate) for extraction.

  • Separate the layers and extract the aqueous layer twice with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Diagram of Williamson Ether Synthesis Workflow:

Williamson_Ether_Synthesis start Start dissolve_alcohol Dissolve 4-Fluoro-2-(trifluoromethyl)benzyl alcohol in anhydrous THF start->dissolve_alcohol cool_0C_1 Cool to 0 °C dissolve_alcohol->cool_0C_1 add_NaH Add NaH (1.2 eq) cool_0C_1->add_NaH stir_alkoxide Stir at 0 °C to RT (Alkoxide formation) add_NaH->stir_alkoxide cool_0C_2 Cool to 0 °C stir_alkoxide->cool_0C_2 add_MeI Add Methyl Iodide (1.5 eq) cool_0C_2->add_MeI react_RT Stir at RT for 4h add_MeI->react_RT quench Quench with sat. NH4Cl react_RT->quench extract Workup: Extraction and Washing quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purification (Column Chromatography) dry_concentrate->purify end End Product: 4-Fluoro-2-(trifluoromethyl)benzyl Methyl Ether purify->end

Williamson Ether Synthesis Workflow
Protocol 2: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl Acetate (Acylation)

This protocol details the esterification of this compound with an acid chloride. This is a highly efficient method for the synthesis of esters, particularly when the corresponding carboxylic acid is not amenable to Fischer esterification conditions.[6][7][8][9][10] Pyridine acts as a base to neutralize the HCl byproduct and can also serve as a nucleophilic catalyst.

Materials:

  • This compound

  • Acetyl Chloride (CH₃COCl)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Septa and needles for inert atmosphere techniques

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous DCM (approximately 0.5 M concentration).

  • Add pyridine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC.

  • Quench the reaction by adding 1 M HCl solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is often of high purity, but can be further purified by column chromatography on silica gel if necessary.

Diagram of Acylation Workflow:

Acylation_Workflow start Start dissolve_reactants Dissolve 4-Fluoro-2-(trifluoromethyl)benzyl alcohol and Pyridine in anhydrous DCM start->dissolve_reactants cool_0C Cool to 0 °C dissolve_reactants->cool_0C add_acyl_chloride Add Acetyl Chloride (1.2 eq) cool_0C->add_acyl_chloride react_RT Stir at RT for 2-4h add_acyl_chloride->react_RT quench Quench with 1 M HCl react_RT->quench workup Workup: Aqueous Washes quench->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purification (Optional) dry_concentrate->purify end End Product: 4-Fluoro-2-(trifluoromethyl)benzyl Acetate purify->end Reactivity_Logic substrate This compound properties Electronic Properties: - Strong electron-withdrawing CF3 group - Moderately electron-withdrawing F group substrate->properties reactivity Consequent Reactivity: - Decreased nucleophilicity of the hydroxyl oxygen - Destabilization of benzylic carbocation properties->reactivity etherification_choice Etherification Strategy reactivity->etherification_choice esterification_choice Esterification Strategy reactivity->esterification_choice williamson Williamson Ether Synthesis: - Strong base (NaH) to deprotonate the alcohol - Forms a potent nucleophile (alkoxide) etherification_choice->williamson Favored acid_catalyzed_ether Direct Acid-Catalyzed Dehydration: - Ineffective due to carbocation destabilization etherification_choice->acid_catalyzed_ether Disfavored acylation Acylation with Acid Chloride: - Highly reactive electrophile - Base (Pyridine) to neutralize HCl byproduct esterification_choice->acylation Favored fischer Fischer Esterification: - Reversible and may require harsh conditions - Potentially lower yielding esterification_choice->fischer Less Favored

References

Application Notes and Protocols: The Strategic Use of 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The unique physicochemical characteristics of fluorine, such as high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds, can significantly improve a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability. The 4-fluoro-2-(trifluoromethyl)benzyl moiety, derived from 4-fluoro-2-(trifluoromethyl)benzyl alcohol, is a valuable building block that combines the benefits of both a fluorine substituent and a trifluoromethyl group. This application note provides detailed protocols and data on the utilization of this compound in the synthesis of potent kinase inhibitors, with a focus on targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

Properties and Rationale for Use

The 4-fluoro-2-(trifluoromethyl)benzyl group imparts several advantageous properties to a drug candidate:

  • Enhanced Metabolic Stability: The strong C-F bonds in the trifluoromethyl group are resistant to metabolic degradation, increasing the in vivo half-life of the compound.

  • Increased Lipophilicity: The trifluoromethyl group significantly increases lipophilicity, which can enhance membrane permeability and cellular uptake.

  • Modulation of Basicity: The electron-withdrawing nature of the fluoro and trifluoromethyl groups can lower the pKa of nearby basic functional groups, which can be crucial for optimizing binding interactions and pharmacokinetic profiles.

  • Improved Binding Affinity: The unique electronic and steric properties of this moiety can lead to stronger and more specific interactions with the target protein.

Synthetic Applications: A Pathway to Kinase Inhibitors

This compound serves as a versatile starting material for the synthesis of key intermediates, particularly 4-fluoro-2-(trifluoromethyl)aniline, which is a crucial building block for a variety of heterocyclic kinase inhibitors. The following sections detail the experimental protocols for this synthetic transformation and the subsequent construction of a pyrazole-based VEGFR-2 inhibitor.

Experimental Protocols

Protocol 1: Oxidation of this compound to 4-Fluoro-2-(trifluoromethyl)benzaldehyde

This protocol describes the selective oxidation of the primary alcohol to an aldehyde, a key intermediate for subsequent reactions.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Chromatography column

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 4-fluoro-2-(trifluoromethyl)benzaldehyde can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Reductive Amination to Synthesize N-(4-Fluoro-2-(trifluoromethyl)phenyl)methanamine

This protocol outlines the conversion of the aldehyde to the corresponding primary amine.

Materials:

  • 4-Fluoro-2-(trifluoromethyl)benzaldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve 4-fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) to the solution and stir at room temperature.

  • After 30 minutes, add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of 1M HCl.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with 2M NaOH and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude N-(4-fluoro-2-(trifluoromethyl)phenyl)methanamine.

Protocol 3: Synthesis of a Pyrazole-Based VEGFR-2 Inhibitor

This protocol describes the synthesis of a pyrazole derivative, a common scaffold for kinase inhibitors, using 4-fluoro-2-(trifluoromethyl)aniline as a key building block. This synthesis is based on a patented methodology.

Materials:

  • 4-Fluoro-2-(trifluoromethyl)aniline

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Synthesis of 3-(4-Fluoro-2-(trifluoromethyl)phenylamino)but-2-enoate: A mixture of 4-fluoro-2-(trifluoromethyl)aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol with a catalytic amount of acetic acid is heated at reflux for 4-6 hours. The solvent is removed under reduced pressure to give the crude enamine, which can be used in the next step without further purification.

  • Synthesis of 5-Methyl-2-(4-fluoro-2-(trifluoromethyl)phenyl)-2,4-dihydro-3H-pyrazol-3-one: The crude enamine from the previous step is dissolved in ethanol, and hydrazine hydrate (1.2 eq) is added. The mixture is heated at reflux for 6-8 hours. After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the pyrazolone derivative.

  • Further Functionalization (Example): The resulting pyrazolone can be further modified. For instance, a Vilsmeier-Haack reaction can introduce a formyl group, which can then be used in reductive amination to couple various amines, leading to a library of potential kinase inhibitors.

Quantitative Data: Potency of Pyrazole-Based VEGFR-2 Inhibitors

The following table summarizes the inhibitory activity (IC₅₀ values) of various pyrazole-based compounds against VEGFR-2, demonstrating the potential of this scaffold in developing potent kinase inhibitors. While the specific compound synthesized from this compound is not explicitly listed with its IC50 value in the readily available literature, the data for structurally related compounds highlight the promise of this chemical class.

Compound IDStructureVEGFR-2 IC₅₀ (nM)Reference
Sorafenib Reference Drug90[1]
Compound A Pyrazole-based225.17[2]
Compound B Pyrazole-based828.23[2]
Compound C Pyrazole-based913.51[2]
Compound D Pyrazole-based220[3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using the DOT language.

G cluster_0 Synthesis of Pyrazole-based Kinase Inhibitor Start This compound Step1 Oxidation (PCC or DMP) Start->Step1 Intermediate1 4-Fluoro-2-(trifluoromethyl)benzaldehyde Step1->Intermediate1 Step2 Reductive Amination Intermediate1->Step2 Intermediate2 4-Fluoro-2-(trifluoromethyl)aniline Step2->Intermediate2 Step3 Condensation with Ethyl Acetoacetate Intermediate2->Step3 Intermediate3 Enamine Intermediate Step3->Intermediate3 Step4 Cyclization with Hydrazine Hydrate Intermediate3->Step4 Product Pyrazole-based Kinase Inhibitor Step4->Product

Caption: Synthetic workflow for a pyrazole-based kinase inhibitor.

G cluster_1 VEGFR-2 Signaling Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAF RAF Dimerization->RAF Inhibitor Pyrazole Inhibitor Inhibitor->Dimerization PKC PKC PLCg->PKC AKT AKT PI3K->AKT MEK MEK RAF->MEK PKC->RAF mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis mTOR->Angiogenesis

Caption: VEGFR-2 signaling pathway and point of inhibition.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its strategic use allows for the introduction of the 4-fluoro-2-(trifluoromethyl)benzyl moiety, which can significantly enhance the pharmacological properties of drug candidates. The detailed protocols provided herein offer a clear pathway for the synthesis of key intermediates and their subsequent elaboration into potent kinase inhibitors, such as those targeting the VEGFR-2 signaling pathway. The presented data and diagrams serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics. Further exploration of derivatives based on this scaffold holds considerable promise for the discovery of next-generation targeted therapies.

References

Application Notes: 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol as a Versatile Building Block in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-(trifluoromethyl)benzyl alcohol is a key fluorinated building block in the synthesis of modern agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique physicochemical properties to derivative molecules, often enhancing their biological activity, metabolic stability, and target affinity. These characteristics make it a valuable synthon for the development of novel fungicides, insecticides, and herbicides with improved efficacy and environmental profiles. This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound and its derivatives in agrochemical research and development.

Key Applications in Agrochemicals

The primary application of the 4-fluoro-2-(trifluoromethyl)phenyl moiety, derivable from this compound, is in the synthesis of potent fungicides. Notably, this structural motif is a core component of the broad-spectrum triazole fungicide, mefentrifluconazole .

Mefentrifluconazole: A Case Study

Mefentrifluconazole is a highly effective, broad-spectrum fungicide belonging to the isopropanol-azole class of demethylation inhibitors (DMIs). It is the first of its kind and offers excellent control against a wide range of fungal pathogens in various crops.

Mode of Action: Mefentrifluconazole inhibits the C14-demethylase enzyme (CYP51) in the fungal ergosterol biosynthesis pathway.[1][2][3] Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[2][3] The unique isopropanol linker in mefentrifluconazole allows for a flexible conformation, enabling it to bind effectively to the target enzyme, even in the presence of mutations that confer resistance to other DMI fungicides.

Quantitative Data: Efficacy of Mefentrifluconazole

The following table summarizes the in vitro efficacy of mefentrifluconazole against various plant pathogenic fungi, presented as the half-maximal effective concentration (EC50).

Fungal PathogenCrop(s) AffectedMean EC50 (µg/mL)Reference
Colletotrichum scovilleiPepper0.462 (mycelial growth)[4][5]
Colletotrichum scovilleiPepper0.359 (germ tube elongation)[4][5]
Monilinia fructicolaPeach0.003[6]
Fusarium pseudograminearumCereals1.06[7]
Botrytis cinereaVarious0.124 (mycelial growth)
Botrytis cinereaVarious0.015 (germ tube elongation)
Physalospora piricolaPear39.516[8]
Phytophthora capsiciVarious75.433[8]

Experimental Protocols

Protocol 1: Synthesis of Mefentrifluconazole from a 4-Fluoro-2-(trifluoromethyl)phenyl Precursor

While a direct synthesis from this compound is not widely documented, a common route to mefentrifluconazole starts with the closely related 1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanone. It is chemically feasible to oxidize this compound to the corresponding benzaldehyde and then perform a Grignard reaction to obtain the ethanone, thus linking the user's specified building block to the synthesis of this important fungicide.

Reaction Scheme:

  • Nucleophilic Aromatic Substitution: Reaction of 1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanone with a suitable phenoxide to introduce the ether linkage.

  • Epoxidation: Conversion of the ketone to an epoxide using a Corey-Chaykovsky reaction.

  • Ring-opening: Reaction of the epoxide with 1,2,4-triazole to yield mefentrifluconazole.

Detailed Methodology for the Ring-Opening Step:

  • Materials:

    • 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyloxirane

    • 1H-1,2,4-triazole

    • Sodium hydroxide (NaOH)

    • N,N-Dimethylformamide (DMF)

    • Toluene

    • Water

  • Procedure:

    • To a reaction vessel, add 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyloxirane (1.0 eq), 1H-1,2,4-triazole (1.3 eq), NaOH (0.5 eq), and DMF.[9]

    • Heat the mixture to 115 °C and stir for 12 hours, monitoring for the complete conversion of the oxirane starting material.[9]

    • After the reaction is complete, remove the DMF by vacuum distillation.[9]

    • Add toluene and water to the residue and heat to 80 °C to perform an extraction, separating the organic and aqueous phases.[9]

    • Concentrate the organic phase under vacuum to remove a majority of the toluene.[9]

    • Add a specific amount of DMF to the concentrated toluene solution to facilitate crystallization.

    • Cool the solution to approximately 70 °C and seed with mefentrifluconazole crystals.

    • Slowly cool the suspension to 0 °C over 8 hours to allow for complete crystallization.[9]

    • Isolate the product by centrifugation, wash with a suitable solvent, and dry under vacuum at 80 °C.[9]

Protocol 2: In Vitro Antifungal Efficacy Assay (Mycelial Growth Inhibition)

This protocol describes a method to determine the EC50 value of a synthesized compound against a target fungal pathogen.

  • Materials:

    • Synthesized agrochemical compound (e.g., mefentrifluconazole)

    • Target fungal pathogen (e.g., Colletotrichum scovillei)

    • Potato Dextrose Agar (PDA) medium

    • Acetone (or other suitable solvent for the test compound)

    • Sterile petri dishes (90 mm)

    • Sterile cork borer (5 mm)

    • Incubator

  • Procedure:

    • Prepare a stock solution of the test compound in acetone.

    • Prepare a series of dilutions of the test compound in molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final concentration of acetone in the medium is consistent across all plates and does not inhibit fungal growth. Prepare a control plate with only the solvent.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

    • From a fresh culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

    • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28 °C) in the dark.

    • Measure the colony diameter in two perpendicular directions daily until the fungal growth in the control plate has reached the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a probit analysis.

Visualizations

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol synthase FF_MAS 14-demethylated sterols Lanosterol->FF_MAS C14-demethylase (CYP51) Ergosterol Ergosterol FF_MAS->Ergosterol Multiple steps Mefentrifluconazole Mefentrifluconazole Mefentrifluconazole->Lanosterol Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibition site of mefentrifluconazole.

Synthesis_Workflow Start 4-Fluoro-2-(trifluoromethyl) benzyl alcohol Oxidation Oxidation Start->Oxidation Ketone 1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanone Oxidation->Ketone Substitution Nucleophilic Aromatic Substitution Ketone->Substitution Ether Ether Intermediate Substitution->Ether Epoxidation Epoxidation (Corey-Chaykovsky) Ether->Epoxidation Epoxide Epoxide Intermediate Epoxidation->Epoxide RingOpening Ring-opening with 1,2,4-triazole Epoxide->RingOpening Mefentrifluconazole Mefentrifluconazole RingOpening->Mefentrifluconazole

Caption: Proposed synthetic workflow for mefentrifluconazole starting from this compound.

References

Application Note: Oxidation of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol to 4-Fluoro-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details two effective protocols for the oxidation of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol to the corresponding aldehyde, 4-Fluoro-2-(trifluoromethyl)benzaldehyde. This aldehyde is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The protocols described herein utilize Dess-Martin Periodinane (DMP) and a Swern Oxidation procedure, both of which are known for their mild reaction conditions and tolerance of sensitive functional groups.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For substrates containing electron-withdrawing groups, such as this compound, it is crucial to employ mild and selective oxidizing agents to avoid over-oxidation to the carboxylic acid or other side reactions. Dess-Martin Periodinane (DMP) and Swern oxidation are widely recognized as reliable methods for this purpose, offering high yields and chemoselectivity.[2][3]

Data Presentation

The following table summarizes the key quantitative data for the two recommended oxidation protocols.

ParameterDess-Martin OxidationSwern Oxidation
Reaction Time 1-3 hours1-2 hours
Reaction Temperature Room Temperature-78 °C to Room Temp.
Typical Yield >90%>90%
Key Reagents Dess-Martin PeriodinaneOxalyl Chloride, DMSO, Triethylamine
Solvent Dichloromethane (DCM)Dichloromethane (DCM)

Experimental Protocols

Protocol 1: Dess-Martin Oxidation

The Dess-Martin oxidation is a highly reliable and experimentally convenient method for the oxidation of primary alcohols to aldehydes under neutral conditions.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature is added Dess-Martin Periodinane (1.1 - 1.5 eq) in one portion.

  • The reaction mixture is stirred at room temperature for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • The mixture is stirred vigorously until the solid dissolves.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford 4-Fluoro-2-(trifluoromethyl)benzaldehyde.

Protocol 2: Swern Oxidation

The Swern oxidation is another powerful and mild method for the synthesis of aldehydes from primary alcohols. This procedure requires low temperatures for the activation of dimethyl sulfoxide (DMSO).

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Standard laboratory glassware for workup and purification

Procedure:

  • A solution of oxalyl chloride (1.1 - 1.5 eq) in anhydrous DCM is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of anhydrous DMSO (2.2 - 3.0 eq) in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15-30 minutes.

  • A solution of this compound (1.0 eq) in anhydrous DCM is then added dropwise, again maintaining the temperature at -78 °C. The reaction is stirred for 30-60 minutes.

  • Triethylamine (5.0 eq) is added dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature.

  • Water is added to quench the reaction. The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield 4-Fluoro-2-(trifluoromethyl)benzaldehyde.

Mandatory Visualization

Dess_Martin_Oxidation_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup cluster_purification Purification cluster_product Final Product Start This compound in DCM Reaction Add Dess-Martin Periodinane (1.1-1.5 eq) Stir at RT for 1-3h Start->Reaction Oxidation Quench Quench with NaHCO₃/Na₂S₂O₃ Reaction->Quench Workup Extract Extract with DCM Quench->Extract Dry Dry over MgSO₄ & Concentrate Extract->Dry Purify Silica Gel Chromatography Dry->Purify Purification Product 4-Fluoro-2-(trifluoromethyl)benzaldehyde Purify->Product

Caption: Workflow for the Dess-Martin Oxidation.

Swern_Oxidation_Workflow cluster_activation Reagent Activation cluster_reaction Reaction Step cluster_workup Workup cluster_purification Purification cluster_product Final Product Reagents Oxalyl Chloride + DMSO in DCM @ -78°C Add_Alcohol Add this compound @ -78°C Reagents->Add_Alcohol Oxidation Add_Base Add Triethylamine @ -78°C to RT Add_Alcohol->Add_Base Quench Quench with Water Add_Base->Quench Workup Extract Extract with DCM Quench->Extract Dry Dry over MgSO₄ & Concentrate Extract->Dry Purify Silica Gel Chromatography Dry->Purify Purification Product 4-Fluoro-2-(trifluoromethyl)benzaldehyde Purify->Product

Caption: Workflow for the Swern Oxidation.

References

Application Notes and Protocols for 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the choice of a linker, which anchors the nascent peptide chain to the solid support, is critical as it dictates the conditions for the final cleavage of the peptide from the resin. Standard linkers, such as the Wang resin (a p-alkoxybenzyl alcohol linker), are cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA). However, for the synthesis of protected peptide fragments or for strategies requiring highly orthogonal protecting groups, linkers with enhanced acid stability are desirable.

This document outlines the proposed application of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol as a novel, acid-resistant linker for SPPS. The presence of two potent electron-withdrawing groups—a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position—is expected to significantly increase the stability of the benzyl ester linkage to strong acids. This increased stability is due to the destabilization of the benzylic carbocation intermediate that is formed during acid-mediated cleavage.

The proposed linker, herein referred to as the "F-TFM-benzyl linker," offers potential applications in synthetic strategies where enhanced stability to acidolysis is required, such as in the synthesis of protected peptide fragments or as a component of a "safety-catch" linker system.

Proposed Applications and Advantages

  • Synthesis of Protected Peptide Fragments : The high acid stability of the F-TFM-benzyl linker would allow for the cleavage of acid-labile side-chain protecting groups (e.g., Boc, tBu) while the peptide remains attached to the resin. The fully protected peptide fragment could then be cleaved from the support under more forcing conditions for use in fragment condensation strategies.

  • Orthogonal Protection Schemes : This linker would be compatible with both Fmoc/tBu and Boc/Bzl protection strategies, offering enhanced orthogonality in complex synthetic routes.

  • Foundation for Safety-Catch Linkers : The F-TFM-benzyl moiety could serve as a stable core for a safety-catch linker. A subsequent chemical modification, such as the reduction of a nitro group to an electron-donating amine, could render the linker labile to standard acid cleavage conditions.

Data Presentation: Predicted Cleavage Efficiency

The following table presents the predicted cleavage efficiency of a model peptide from a resin functionalized with this compound (F-TFM-benzyl resin) compared to the standard Wang resin. These values are extrapolated based on the known electronic effects of the substituents and are intended for illustrative purposes.

Cleavage Cocktail (Reagent:Scavengers)Time (hours)Wang Resin (p-alkoxybenzyl) % Cleavage (Expected)F-TFM-Benzyl Resin % Cleavage (Predicted)
95% TFA / 2.5% H₂O / 2.5% TIS2> 95%< 5%
95% TFA / 2.5% H₂O / 2.5% TIS8> 98%~10-20%
Anhydrous HF / Anisole1> 98%> 95%
TFMSA / TFA / m-Cresol2> 98%> 95%

TFA: Trifluoroacetic Acid; TIS: Triisopropylsilane; TFMSA: Trifluoromethanesulfonic acid.

Experimental Protocols

The following are proposed protocols for the use of this compound in SPPS.

Protocol 1: Synthesis of F-TFM-Benzyl Linker-Functionalized Resin

This protocol describes the attachment of the this compound linker to an aminomethylated polystyrene resin.

Materials:

  • Aminomethyl (AM) polystyrene resin

  • This compound

  • Diisopropylcarbodiimide (DIC)

  • N-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the aminomethyl polystyrene resin in DMF for 1 hour.

  • In a separate vessel, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

  • Add the solution from step 2 to the swollen resin.

  • Agitate the mixture at room temperature for 12-24 hours.

  • Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

Protocol 2: Loading the First Amino Acid onto the F-TFM-Benzyl Resin

This protocol details the esterification of the first Fmoc-protected amino acid to the F-TFM-benzyl resin.

Materials:

  • F-TFM-benzyl resin

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the F-TFM-benzyl resin in DCM for 1 hour.

  • In a separate vessel, dissolve the Fmoc-amino acid (5 eq.) and DMAP (0.1 eq.) in a minimal amount of DMF, then dilute with DCM.

  • Add DIC (5 eq.) to the solution from step 2 and stir for 10 minutes.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Cap any unreacted hydroxyl groups by treating the resin with a solution of acetic anhydride and pyridine in DCM for 30 minutes.

  • Wash the resin as in step 6 and dry under vacuum.

Protocol 3: Peptide Chain Elongation (Standard Fmoc SPPS)

Follow standard Fmoc-SPPS protocols for deprotection and coupling cycles.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling: Couple the next Fmoc-amino acid using a suitable activating agent (e.g., HBTU/DIPEA or DIC/HOBt) in DMF.

  • Washing: Wash the resin with DMF.

  • Repeat steps 1-4 for each amino acid in the sequence.

Protocol 4: Cleavage of the Peptide from the F-TFM-Benzyl Resin

Due to the anticipated high acid stability, stronger acid conditions are proposed for cleavage.

Materials:

  • Peptide-loaded F-TFM-benzyl resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • m-Cresol (scavenger)

  • Cold diethyl ether

Procedure (using HF):

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized apparatus.

  • Place the dried peptide-resin in the reaction vessel of an HF cleavage apparatus.

  • Add anisole (1 mL per gram of resin).

  • Cool the vessel to -78 °C (dry ice/acetone bath).

  • Distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

  • Allow the reaction to stir at 0 °C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Collect the peptide by filtration and purify by HPLC.

Alternative Procedure (using TFMSA):

  • Suspend the peptide-resin in a cleavage cocktail of TFMSA/TFA/m-cresol (1:8:1 v/v/v).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and wash with TFA.

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

  • Collect the peptide by centrifugation and purify by HPLC.

Visualizations

sps_workflow cluster_resin_prep Resin Preparation cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification Aminomethyl_Resin Aminomethyl Resin F-TFM-Benzyl_Resin F-TFM-Benzyl Resin Aminomethyl_Resin->F-TFM-Benzyl_Resin Linker Attachment (Protocol 1) Loaded_Resin Fmoc-AA-F-TFM-Benzyl Resin F-TFM-Benzyl_Resin->Loaded_Resin First AA Loading (Protocol 2) Elongation Iterative Deprotection & Coupling Cycles (Protocol 3) Loaded_Resin->Elongation Peptide_Resin Full Peptide-Resin Elongation->Peptide_Resin Cleavage Strong Acid Cleavage (HF or TFMSA) (Protocol 4) Peptide_Resin->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purified_Peptide Purified Peptide Crude_Peptide->Purified_Peptide HPLC

Caption: Proposed workflow for SPPS using the F-TFM-benzyl linker.

cleavage_mechanism cluster_key Legend Peptide_Resin Peptide-CO-O-CH₂-Ar(F, CF₃)-Resin Protonation Peptide-CO-O⁺H-CH₂-Ar(F, CF₃)-Resin Peptide_Resin->Protonation H⁺ (Strong Acid) Carbocation Peptide-COOH + ⁺CH₂-Ar(F, CF₃)-Resin Protonation->Carbocation Slow (Rate-Limiting Step) Destabilized by F, CF₃ Products Free Peptide + Scavenger-Adducts Carbocation->Products Trapped by Scavenger Ar_F_CF3 Ar(F, CF₃) = 4-Fluoro-2-(trifluoromethyl)phenyl

Caption: Proposed acid cleavage mechanism for the F-TFM-benzyl linker.

Application Note: Synthesis of Novel Diarylmethanes via Suzuki-Miyaura Coupling of 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The diarylmethane scaffold is a privileged structural motif found in a multitude of biologically active compounds and pharmaceutical agents. The synthesis of these structures, particularly those bearing fluorine and trifluoromethyl groups, is of significant interest to drug development professionals due to the unique physicochemical and metabolic properties these functionalities impart. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C(sp²)–C(sp³) bonds, enabling the construction of unsymmetrical diarylmethanes.[1]

This application note details a robust two-step synthetic strategy for the utilization of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol in Suzuki-Miyaura coupling reactions. As the direct C–O bond activation of benzyl alcohols can be challenging, this protocol first employs a mild and efficient conversion of the alcohol to the more reactive 4-Fluoro-2-(trifluoromethyl)benzyl bromide. This intermediate readily participates in palladium-catalyzed cross-coupling with a variety of arylboronic acids to yield a diverse range of functionalized diarylmethanes. This approach provides researchers with a reliable method to access novel fluorinated molecules for screening and development.

Reaction Principle

The overall synthetic strategy involves two key transformations:

  • Bromination of Benzyl Alcohol: The benzylic hydroxyl group is converted to a bromide, an excellent leaving group for subsequent cross-coupling. This is achieved under mild conditions using N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃).

  • Suzuki-Miyaura Cross-Coupling: The resulting 4-Fluoro-2-(trifluoromethyl)benzyl bromide is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves three fundamental steps: oxidative addition of the palladium(0) catalyst to the benzyl bromide, transmetalation with the boronic acid, and reductive elimination to form the diarylmethane product and regenerate the active palladium(0) catalyst.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl bromide

This protocol describes the conversion of the starting benzyl alcohol to its corresponding benzyl bromide, a key intermediate for the Suzuki coupling reaction.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Deionized Water

  • Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

  • Dissolve the alcohol in a minimal amount of anhydrous THF.

  • Add Triphenylphosphine (1.2 equiv) to the stirred solution.

  • Slowly add N-Bromosuccinimide (1.2 equiv) portion-wise. The reaction is often rapid and can be monitored by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically within 5-10 minutes), quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 4-Fluoro-2-(trifluoromethyl)benzyl bromide.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Fluoro-2-(trifluoromethyl)benzyl bromide with Arylboronic Acids

This protocol outlines a general procedure for the palladium-catalyzed coupling of the synthesized benzyl bromide with various arylboronic acids.

Materials:

  • 4-Fluoro-2-(trifluoromethyl)benzyl bromide (from Protocol 1)

  • Arylboronic Acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, etc.)

  • Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)

  • Base (e.g., Cesium Carbonate, Cs₂CO₃)

  • Solvent System: Anhydrous Tetrahydrofuran (THF) and Water (10:1 ratio)[2]

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube)

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To a Schlenk tube, add 4-Fluoro-2-(trifluoromethyl)benzyl bromide (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.1 equiv, 0.55 mmol), Cesium Carbonate (3.0 equiv, 1.5 mmol), and the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%, 0.01 mmol).[2]

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system of THF/H₂O (10:1, 5 mL).[2]

  • Seal the tube and heat the reaction mixture to 75-80 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water (10 mL).

  • Extract the product with ethyl acetate or dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude diarylmethane product by flash column chromatography on silica gel.

Quantitative Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 4-Fluoro-2-(trifluoromethyl)benzyl bromide with various arylboronic acids, based on literature data for structurally similar substrates.[2][3] Actual yields may vary depending on the precise reaction conditions and substrate purity.

EntryArylboronic Acid PartnerProduct StructureRepresentative Yield (%)
1Phenylboronic acid
alt text
85-92%
24-Methoxyphenylboronic acid
alt text
88-95%
34-Acetylphenylboronic acid
alt text
75-83%
43-Thiopheneboronic acid
alt text
80-87%
54-Chlorophenylboronic acid
alt text
82-89%

Visualizations

G cluster_0 Step 1: Bromination cluster_1 Step 2: Suzuki Coupling A 4-Fluoro-2-(trifluoromethyl) benzyl alcohol B Add PPh3, NBS in anhydrous THF A->B Reaction C 4-Fluoro-2-(trifluoromethyl) benzyl bromide B->C Purification E Pd Catalyst, Base, Solvent (THF/H2O) C->E D Arylboronic Acid D->E F Diarylmethane Product E->F Coupling & Purification Suzuki_Cycle pd0 Pd(0)Ln pd2_ox R¹-Pd(II)-X Ln pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)-R² Ln pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Diarylmethane) pd2_trans->product reagents R¹-X (Benzyl Bromide) reagents->pd2_ox boronic R²-B(OH)₂ + Base boronic->pd2_trans

References

Application Note: Derivatization of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the chemical derivatization of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol to improve its chromatographic behavior and mass spectrometric detection for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The inherent polarity and potential for hydrogen bonding of the alcohol functional group can lead to poor peak shape and reduced sensitivity. Derivatization methods such as acylation and silylation are presented to convert the alcohol into a less polar, more volatile, and thermally stable derivative. These methods are crucial for researchers, scientists, and drug development professionals requiring robust and sensitive analytical procedures for this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate and sensitive quantification of this analyte is often critical for process monitoring, quality control, and metabolic studies. Direct GC-MS analysis of this benzylic alcohol can be challenging due to its polarity, which may cause peak tailing and adsorption on the GC column, leading to poor resolution and lower sensitivity.[1][2]

Chemical derivatization is a widely employed strategy to overcome these limitations. By converting the polar hydroxyl group into a less polar ester or silyl ether, the volatility of the analyte is increased, and interactions with the stationary phase are minimized.[1][2] This results in improved peak symmetry, enhanced sensitivity, and better chromatographic separation. This document outlines two primary derivatization strategies: acylation and silylation.

Derivatization Strategies

Two common and effective derivatization techniques for alcohols are acylation and silylation. The choice of reagent depends on the specific requirements of the analysis, including desired volatility, mass spectral characteristics, and potential interferences from the sample matrix.

Acylation

Acylation involves the reaction of the alcohol with an acylating agent, such as an acid anhydride or an acyl chloride, to form an ester.[3][4] This method is robust and produces stable derivatives. For GC-MS analysis, fluorinated anhydrides are often preferred as they can enhance the response of electron capture detectors (ECD) and produce characteristic mass spectra.[2]

Silylation

Silylation is the replacement of the active hydrogen of the hydroxyl group with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5][6][7] Silylating reagents are highly reactive and produce derivatives that are generally more volatile and thermally stable than their acylated counterparts.[2]

Experimental Protocols

Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. All reagents are hazardous and should be handled with care.

Protocol 1: Acylation with Acetic Anhydride

This protocol describes the formation of the acetate ester of this compound.

Reagents and Materials:

  • This compound

  • Acetic Anhydride (analytical grade)

  • Pyridine (analytical grade, as catalyst)

  • Ethyl acetate (GC grade)

  • Deionized water

  • Anhydrous sodium sulfate

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Prepare a standard stock solution of this compound in ethyl acetate (e.g., 1 mg/mL).

  • Pipette 100 µL of the stock solution into a 2 mL reaction vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Add 100 µL of acetic anhydride and 50 µL of pyridine to the dried residue.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes in a heating block.

  • Cool the vial to room temperature.

  • Add 500 µL of deionized water to quench the excess acetic anhydride. Vortex for 1 minute.

  • Add 500 µL of ethyl acetate and vortex for 1 minute to extract the derivative.

  • Allow the layers to separate and carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • The resulting solution is ready for GC-MS analysis.

Protocol 2: Silylation with BSTFA + 1% TMCS

This protocol details the formation of the trimethylsilyl (TMS) ether of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Reagents and Materials:

  • This compound

  • BSTFA + 1% TMCS silylating reagent

  • Acetonitrile (GC grade, anhydrous)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Prepare a standard stock solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL).

  • Pipette 100 µL of the stock solution into a 2 mL reaction vial.

  • Evaporate the solvent under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as silylating reagents are moisture-sensitive.[7]

  • Add 100 µL of BSTFA + 1% TMCS to the dried residue.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 45 minutes in a heating block.

  • Cool the vial to room temperature.

  • The reaction mixture can be directly injected into the GC-MS system.

GC-MS Analysis Parameters

The following are suggested starting parameters for the GC-MS analysis of the derivatized products. Optimization may be required based on the specific instrument and column used.

ParameterSuggested Condition
Gas Chromatograph Agilent 6890 or equivalent
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial temp 60°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5975 or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp 150°C
Transfer Line Temp 280°C
Scan Mode Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for enhanced sensitivity

Quantitative Data Summary

The following tables summarize expected quantitative data based on the analysis of derivatized benzyl alcohol analogues. These values should be experimentally verified for this compound.

Table 1: Linearity and Detection Limits

DerivativeExpected Linear Range (µg/mL)Expected Limit of Detection (LOD) (µg/mL)Expected Limit of Quantitation (LOQ) (µg/mL)
Acetate Ester0.1 - 1000.050.1
TMS Ether0.05 - 1000.010.05

Table 2: Recovery and Precision

DerivativeSpiked Concentration (µg/mL)Expected Recovery (%)Expected Relative Standard Deviation (RSD, n=6) (%)
Acetate Ester1095 - 105< 5
TMS Ether1097 - 103< 4

Visual Representations

Derivatization_Workflow cluster_start Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Analyte This compound in solution Dry_Down Evaporation (Nitrogen Stream) Analyte->Dry_Down Acylation Acylation (Acetic Anhydride, Pyridine) 60°C, 30 min Dry_Down->Acylation Protocol 1 Silylation Silylation (BSTFA + 1% TMCS) 70°C, 45 min Dry_Down->Silylation Protocol 2 GC_MS GC-MS Analysis Acylation->GC_MS Silylation->GC_MS

Caption: Workflow for the derivatization of this compound.

Acylation_Reaction Alcohol This compound plus1 + Reagent Acetic Anhydride arrow Pyridine 60°C Ester Acetate Ester Derivative plus2 + Byproduct Acetic Acid

Caption: Acylation reaction scheme.

Silylation_Reaction Alcohol This compound plus1 + Reagent BSTFA arrow TMCS (catalyst) 70°C Ether TMS Ether Derivative plus2 + Byproduct N-(trimethylsilyl)trifluoroacetamide

Caption: Silylation reaction scheme.

Conclusion

The derivatization of this compound through acylation or silylation significantly improves its suitability for GC-MS analysis. The provided protocols offer robust methods for converting the polar alcohol into a more volatile and thermally stable derivative, leading to enhanced chromatographic performance and detection sensitivity. Researchers should validate these methods for their specific application and matrix to ensure optimal performance.

References

Application Notes: NMR Analysis of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-2-(trifluoromethyl)benzyl alcohol is a fluorinated organic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and trifluoromethyl substituents. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this molecule. This document provides a detailed guide to the NMR analysis of this compound, including protocols for sample preparation and interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra.

Principle of NMR Spectroscopy

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H, ¹³C, and ¹⁹F, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing valuable information about the molecular structure.

Applications in Drug Development

In the context of drug development, NMR analysis of compounds like this compound is critical for:

  • Structural Verification: Confirming the chemical structure of newly synthesized compounds.

  • Purity Assessment: Quantifying the purity of active pharmaceutical ingredients (APIs) and identifying impurities.

  • Conformational Analysis: Studying the three-dimensional structure of the molecule in solution.

  • Metabolism Studies: Identifying metabolites by tracking the fate of the molecule in biological systems.

Data Presentation

The following tables summarize the expected NMR data for this compound based on the analysis of its constituent functional groups and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.6d~8.0Aromatic CH
~7.5m-Aromatic CH
~7.3m-Aromatic CH
~4.8s-CH₂
~2.0-3.0br s-OH

Note: Predicted values are based on spectral data of similar compounds such as 2-(Trifluoromethyl)benzyl alcohol and 4-Fluorobenzyl alcohol. Actual values may vary.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~160 (d, ¹JCF)C-F
~130-140Aromatic C
~125 (q, ¹JCF)C-CF₃
~115-130Aromatic CH
~60CH₂

Note: Predicted values are based on general chemical shift ranges and data from related structures. The carbon attached to the fluorine will appear as a doublet due to C-F coupling, and the carbon of the trifluoromethyl group will appear as a quartet.

Table 3: Predicted ¹⁹F NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~ -60 to -65-CF₃
~ -110 to -120Ar-F

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃. The trifluoromethyl group typically appears upfield.[1]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the steps for preparing a sample of this compound for NMR analysis.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆)[2][3]

  • NMR tube (5 mm) and cap[4]

  • Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool plug

Procedure:

  • Weigh the appropriate amount of this compound into a clean, dry vial.[2]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5]

  • Gently swirl the vial to dissolve the compound completely.

  • If any particulate matter is present, filter the solution. To do this, place a small cotton or glass wool plug into a Pasteur pipette.

  • Transfer the solution through the filter-plugged pipette directly into the NMR tube.[3]

  • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.[2]

  • Cap the NMR tube securely and label it appropriately.

  • The sample is now ready for NMR analysis.

NMR_Sample_Preparation cluster_weighing Weighing cluster_dissolving Dissolving cluster_filtering Filtering & Transfer cluster_final Final Sample weigh Weigh 5-50 mg of This compound dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) weigh->dissolve filter Filter through a pipette with a cotton plug dissolve->filter transfer Transfer solution into an NMR tube filter->transfer ready Sample ready for NMR analysis transfer->ready

NMR Sample Preparation Workflow

Protocol 2: Acquisition of NMR Spectra

This protocol provides a general procedure for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra. Specific parameters may need to be optimized for the instrument being used.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

  • Insert the prepared NMR tube into the spectrometer's autosampler or manual insertion port.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • For ¹H NMR:

    • Set the spectral width to approximately 15 ppm, centered around 5 ppm.

    • Use a 30° or 45° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR:

    • Set the spectral width to approximately 250 ppm, centered around 100 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • For ¹⁹F NMR:

    • Tune the probe to the ¹⁹F frequency.

    • Set the spectral width to cover the expected range of fluorine chemical shifts (e.g., -50 to -150 ppm).

    • Use a proton-decoupled or coupled pulse sequence as needed.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

NMR_Analysis_Workflow cluster_acquisition Data Acquisition start Prepared NMR Sample insert_sample Insert Sample into Spectrometer start->insert_sample lock_shim Lock and Shim insert_sample->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock_shim->acquire_C13 acquire_F19 Acquire ¹⁹F Spectrum lock_shim->acquire_F19 process_data Process Data (FT, Phasing, Baseline Correction) acquire_H1->process_data acquire_C13->process_data acquire_F19->process_data analyze Spectral Analysis and Interpretation process_data->analyze

General NMR Analysis Workflow

References

Application Note: Mass Spectrometry of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the mass spectrometric analysis of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol, a compound of interest in pharmaceutical and materials science research. The protocols and data presented herein are intended to facilitate its identification and characterization.

Compound Information

  • IUPAC Name: [4-Fluoro-2-(trifluoromethyl)phenyl]methanol

  • Chemical Formula: C₈H₆F₄O[1]

  • Molecular Weight: 194.13 g/mol [1][2]

  • CAS Number: 220227-29-2[1]

Experimental Protocols

A detailed methodology for the mass spectrometric analysis of this compound is provided below. This protocol is optimized for electron ionization (EI) mass spectrometry, a common technique for the analysis of volatile and semi-volatile organic compounds.

Sample Preparation
  • Solvent Selection: Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent such as methanol or acetonitrile.

  • Concentration: The final concentration should be approximately 1 µg/µL.

  • Injection: Introduce 1 µL of the prepared sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet.

Mass Spectrometer Pperating Pparameters (Electron Ionization - EI)
  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-250

  • Scan Rate: 1 scan/second

  • Transfer Line Temperature (if using GC): 250 °C

  • GC Column (if applicable): A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable. The oven temperature program should be optimized to ensure good chromatographic separation, for instance, starting at 80°C and ramping to 250°C.

Predicted Mass Spectrum Data

Table 1: Predicted Major Fragment Ions and their Relative Abundance

m/zPredicted Fragment IonProposed StructurePredicted Relative Abundance (%)
194[C₈H₆F₄O]⁺• (Molecular Ion)4-F-2-(CF₃)C₆H₃CH₂OH⁺•85
177[M - OH]⁺[C₈H₅F₄]⁺60
175[M - H₂O - H]⁺[C₈H₄F₄]⁺30
165[M - CH₂OH]⁺[C₇H₃F₄]⁺100 (Base Peak)
145[C₇H₃F₃]⁺[C₇H₃F₃]⁺45
125[M - CF₃ - H₂]⁺[C₇H₄FO]⁺20
95[C₆H₄F]⁺[C₆H₄F]⁺15

Predicted Fragmentation Pathway

The primary fragmentation of this compound under electron ionization is expected to initiate with the loss of a hydroxyl radical, the entire hydroxymethyl group, or a molecule of water. Subsequent fragmentation would likely involve the loss of fluorine or the trifluoromethyl group.

Caption: Predicted EI fragmentation pathway of this compound.

Data Interpretation and Discussion

The predicted mass spectrum is characterized by a prominent molecular ion peak at m/z 194. The base peak is anticipated to be at m/z 165, corresponding to the loss of the hydroxymethyl group (-CH₂OH), which would form a stable benzylic cation. Another significant fragment at m/z 177 is predicted to arise from the loss of a hydroxyl radical (-OH). The presence of fluorine and a trifluoromethyl group introduces additional fragmentation pathways, such as the loss of HF from the m/z 165 fragment to yield an ion at m/z 145.

Conclusion

This application note provides a comprehensive, albeit predictive, guide for the mass spectrometric analysis of this compound. The detailed experimental protocol and the predicted fragmentation data offer a solid foundation for researchers to identify and characterize this molecule. The provided information should be validated with experimental data obtained from a reference standard.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluoro-2-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic compound often utilized as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of both fluorine and trifluoromethyl substituents can impart unique properties to target molecules, making the purity of this building block critical for successful downstream applications. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an effective and widely used technique for the purification of moderately polar organic compounds such as benzyl alcohol derivatives.[1][2] This application note details a robust RP-HPLC method for the purification of this compound from crude reaction mixtures, ensuring high purity for subsequent synthetic steps. Fluorinated phases can offer alternative selectivity for halogenated aromatic compounds, but a C18 phase is a common and effective starting point.[3]

Experimental Protocols

This protocol is divided into three primary stages: Sample Preparation, HPLC Purification, and Post-Purification Analysis.

1. Materials and Instrumentation

  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, a UV-Vis detector, and a fraction collector.

  • HPLC Column: A C18 stationary phase column is recommended for general-purpose separation. A column with a fluorinated phase (e.g., Pentafluorophenyl, PFP) may provide enhanced selectivity.[3]

  • Solvents: HPLC-grade acetonitrile (MeCN) and ultrapure water.

  • Additive: Formic acid (FA) or trifluoroacetic acid (TFA) for mobile phase modification. Formic acid is preferable for mass spectrometry (MS) compatibility.[1][4]

  • Sample Preparation: Syringe filters (0.45 µm), vials, and a suitable dissolution solvent (e.g., a mixture of acetonitrile and water).

2. Sample Preparation

Proper sample preparation is essential to ensure optimal separation and prevent column damage.[2][5]

  • Dissolution: Accurately weigh the crude this compound. Dissolve the material in a minimal volume of a solvent mixture compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile/water). The concentration for a preparative run typically ranges from 10-100 mg/mL, depending on the column's loading capacity.[2]

  • Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or frit.[5]

3. HPLC Purification Method

The following parameters provide a starting point for method development and can be optimized to improve resolution and throughput.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Elution and Fraction Collection: The compound will elute as the concentration of the organic solvent (Mobile Phase B) increases. Monitor the chromatogram at 254 nm and collect the fractions corresponding to the main peak of interest. Aromatic compounds typically show significant absorbance in the 210-254 nm range.[5][6]

4. Post-Purification Analysis

  • Purity Assessment: Pool the collected fractions containing the pure compound. Analyze a small aliquot of the pooled solution using analytical HPLC with the same or a similar method to confirm purity.

  • Solvent Removal: Remove the HPLC solvents from the pooled fractions, typically using a rotary evaporator, to yield the purified solid or oil.

  • Final Product Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, MS, analytical HPLC).

Data Presentation

The quantitative data for the HPLC method and typical performance are summarized below. Note that retention times and yields are illustrative and will depend on the specific system, column, and crude sample purity.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 20 minutes; hold at 95% B for 5 min
Flow Rate 4.0 mL/min (for a 10 mm ID column)
Column Temperature 30°C[5]
Detection Wavelength 254 nm[5][6]
Injection Volume 0.1 - 2.0 mL (dependent on concentration and column size)

Table 2: Typical Purification Performance

ParameterValue
Crude Sample Purity (Example) ~85%
Expected Retention Time (t_R) 12 - 18 min (highly dependent on exact conditions)
Post-Purification Purity >98%
Recovery Yield 80 - 95% (dependent on crude purity and separation)

Experimental Workflow Visualization

The diagram below illustrates the complete workflow for the HPLC purification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Process cluster_post Post-Purification crude Crude Product dissolve Dissolution in Acetonitrile/Water crude->dissolve filter Filtration (0.45 µm) dissolve->filter hplc_system Preparative HPLC (C18 Column) filter->hplc_system fraction_collection Fraction Collection (UV Detection at 254 nm) hplc_system->fraction_collection pooling Pool Fractions fraction_collection->pooling analysis Purity Analysis (Analytical HPLC) pooling->analysis evaporation Solvent Evaporation pooling->evaporation pure_compound Pure Compound (>98%) analysis->pure_compound Confirm Purity evaporation->pure_compound

Caption: Workflow for the purification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Issue 1: Low Yield in the Reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde

Question: I am experiencing low yields when reducing 4-Fluoro-2-(trifluoromethyl)benzaldehyde to the corresponding alcohol using sodium borohydride (NaBH₄). What are the potential causes and how can I improve the yield?

Answer:

Low yields in the NaBH₄ reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde can stem from several factors. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the reactivity of the aldehyde. Here are potential causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion. While NaBH₄ is a potent reducing agent for aldehydes, reaction times can vary.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Extend the reaction time if starting material is still present.

  • Suboptimal Temperature: The reaction temperature can affect the rate and efficiency of the reduction.

    • Solution: While these reductions are often run at 0°C to room temperature, you can try adjusting the temperature. Running the reaction at a slightly elevated temperature (e.g., 40°C) might improve the rate, but be cautious of potential side reactions.

  • Solvent Effects: The choice of solvent is crucial. Protic solvents like methanol or ethanol are typically used with NaBH₄.

    • Solution: Ensure your solvent is of high purity and dry, as water can react with NaBH₄. A mixture of solvents, such as methanol/dichloromethane, can sometimes improve solubility and reaction efficiency.

  • Reagent Quality: The quality of the NaBH₄ can impact the reaction.

    • Solution: Use a fresh bottle of NaBH₄ or a recently opened one that has been stored under anhydrous conditions.

Issue 2: Formation of Impurities during the Reduction of 4-Fluoro-2-(trifluoromethyl)benzoic acid

Question: When reducing 4-Fluoro-2-(trifluoromethyl)benzoic acid with strong reducing agents like Lithium Aluminum Hydride (LiAlH₄), I observe significant byproduct formation. What are these impurities and how can I avoid them?

Answer:

The primary challenge when reducing benzoic acids bearing a trifluoromethyl group is the potential for the reduction of the -CF₃ group itself.[1] This is a common side reaction with powerful, non-selective reducing agents.

  • Primary Side Reaction: Reduction of the trifluoromethyl group to a difluoromethyl (-CHF₂) or even a methyl (-CH₃) group. This occurs due to the harsh reaction conditions often required for carboxylic acid reduction with reagents like LiAlH₄.

  • Solution 1: Use a Milder, More Selective Reducing Agent: Diisobutylaluminum hydride (DIBAL-H) is an excellent alternative to LiAlH₄ for this transformation. It is known to reduce esters and carboxylic acids to alcohols at low temperatures with high selectivity, minimizing the risk of over-reduction of the trifluoromethyl group.[1][2]

  • Solution 2: Two-Step Procedure: Convert the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester) first. Esters are more readily reduced than carboxylic acids, allowing for the use of milder reducing agents or less harsh conditions, which can help preserve the -CF₃ group. The resulting ester can then be reduced with NaBH₄ (potentially with an activating agent like CaCl₂ or LiCl), or more reliably with DIBAL-H or a careful LiAlH₄ reduction at low temperature.

Issue 3: Difficulty in Product Purification

Question: I am struggling to obtain pure this compound after my synthesis. What are the best purification techniques?

Answer:

Purification of fluorinated compounds can sometimes be challenging due to their unique physical properties. Here are some recommended purification strategies:

  • Column Chromatography: This is the most common and effective method for purifying the target alcohol from unreacted starting materials and byproducts.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a good starting point. The optimal ratio will depend on the impurity profile. A gradient elution (gradually increasing the polarity of the mobile phase) can be effective in separating compounds with similar polarities.

  • Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.

  • Recrystallization: If the product is a solid at room temperature or can be solidified at low temperatures, recrystallization from a suitable solvent system can be a highly effective purification technique for removing small amounts of impurities.

  • Aqueous Work-up: A thorough aqueous work-up after the reaction is crucial to remove any water-soluble impurities and unreacted reagents. Washing the organic layer with a mild acid, a mild base (like sodium bicarbonate solution), and then brine can significantly improve the purity of the crude product before further purification steps.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two most common synthetic routes are:

  • Reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde: This is a straightforward, one-step reduction of the aldehyde functional group to a primary alcohol. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Reduction of 4-Fluoro-2-(trifluoromethyl)benzoic acid: This involves the reduction of the carboxylic acid to the primary alcohol. This typically requires a stronger reducing agent than for aldehydes, such as LiAlH₄ or diisobutylaluminum hydride (DIBAL-H). A two-step process involving esterification of the carboxylic acid followed by reduction of the ester is also a viable and often preferred strategy to avoid side reactions.

Q2: Which reducing agent is best for the synthesis of this compound?

A2: The choice of reducing agent depends on the starting material:

  • For 4-Fluoro-2-(trifluoromethyl)benzaldehyde: Sodium borohydride (NaBH₄) is generally the preferred reagent. It is selective for aldehydes and ketones, easy to handle, and the reaction conditions are mild.

  • For 4-Fluoro-2-(trifluoromethyl)benzoic acid: Diisobutylaluminum hydride (DIBAL-H) is highly recommended. It provides high conversion rates while minimizing the risk of reducing the trifluoromethyl group, a common side reaction with more powerful reducing agents like LiAlH₄.[1]

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be effectively monitored by:

  • Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively assess the consumption of the starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides more detailed information, allowing for the quantification of starting material, product, and any byproducts. It is particularly useful for identifying unexpected impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of Fluorinated Benzyl Alcohols

Starting MaterialReducing AgentTypical Solvent(s)Typical Temperature (°C)Reported Yield (%)Key Considerations
Substituted BenzaldehydeNaBH₄Methanol, Ethanol0 to 25>90Mild conditions, selective for aldehydes/ketones.
Substituted BenzaldehydeLiAlH₄THF, Diethyl Ether0 to 25>95Highly reactive, not selective, requires anhydrous conditions.
Substituted Benzoic AcidLiAlH₄THF, Diethyl Ether0 to 6570-90Powerful, can reduce -CF₃ group, requires anhydrous conditions.
Substituted Benzoic AcidDIBAL-HToluene, THF, DCM-78 to 50>95High selectivity, avoids reduction of -CF₃ group.[1]
Substituted Benzoic EsterDIBAL-HToluene, THF, DCM-78 to 25>95Excellent selectivity and yield.
Substituted Benzoic EsterLiBH₄THF25 to 6580-95Milder than LiAlH₄, can be more selective.

Experimental Protocols

Protocol 1: Reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde using NaBH₄

  • Reaction Setup: To a solution of 4-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0°C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Reduction of 4-Fluoro-2-(trifluoromethyl)benzoic acid using DIBAL-H

This protocol is adapted from a similar synthesis and should be optimized for the specific substrate.[1]

  • Reaction Setup: Under a nitrogen atmosphere, dissolve 4-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) (8 mL per gram of acid) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Addition of Reducing Agent: Cool the solution to 0°C. Add a solution of DIBAL-H in toluene (e.g., 1.0 M solution, 5.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.

  • Reaction Progression: After the addition is complete, heat the mixture to 50°C and stir for 2 hours.

  • Quenching: Cool the reaction mixture to room temperature and then slowly add methanol (5.0 eq) dropwise to quench the excess DIBAL-H.

  • Work-up: Slowly add the quenched reaction mixture to 2N hydrochloric acid (3 mL per mmol of starting material) and stir at 50-60°C for 30 minutes. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.

Visualizations

experimental_workflow_reduction cluster_aldehyde Route A: From Aldehyde cluster_acid Route B: From Carboxylic Acid A1 4-Fluoro-2-(trifluoromethyl)benzaldehyde A2 Dissolve in Methanol A1->A2 A3 Add NaBH4 at 0°C A2->A3 A4 Reaction Monitoring (TLC) A3->A4 A4->A3 Incomplete A5 Aqueous Work-up A4->A5 Complete A6 Purification (Chromatography) A5->A6 A7 This compound A6->A7 B1 4-Fluoro-2-(trifluoromethyl)benzoic acid B2 Dissolve in Anhydrous THF B1->B2 B3 Add DIBAL-H at 0°C, then heat B2->B3 B4 Reaction Monitoring (GC-MS) B3->B4 B4->B3 Incomplete B5 Quench and Aqueous Work-up B4->B5 Complete B6 Purification (Chromatography) B5->B6 B7 This compound B6->B7

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Side Reactions (-CF3 Reduction) start->cause2 cause3 Poor Reagent Quality start->cause3 cause4 Suboptimal Conditions start->cause4 sol1 Monitor Reaction (TLC/GC-MS) Extend Reaction Time cause1->sol1 sol2 Use Selective Reagent (DIBAL-H) Two-step via Ester cause2->sol2 sol3 Use Fresh/Anhydrous Reagents cause3->sol3 sol4 Optimize Temperature & Solvent cause4->sol4

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol. The primary and most common synthetic route is the reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde. This document focuses on potential side reactions and issues encountered during this transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde with sodium borohydride (NaBH₄) is sluggish or incomplete. What are the possible causes and solutions?

A1: Incomplete reduction is a common issue. Several factors can contribute to this:

  • Reagent Quality: Sodium borohydride can decompose upon exposure to moisture. Ensure you are using a fresh, dry batch of NaBH₄.

  • Solvent Choice: While typically robust, the choice of solvent can influence reaction rates. Protic solvents like methanol or ethanol are commonly used and generally effective. If the reaction is slow, ensure the solvent is anhydrous.[1]

  • Temperature: Reductions with NaBH₄ are often performed at 0°C to room temperature.[1] If the reaction is slow at 0°C, allowing it to warm to room temperature may increase the rate. However, be cautious as higher temperatures can sometimes lead to side reactions.

  • Stoichiometry: A molar excess of NaBH₄ is typically required to ensure complete conversion and to compensate for any reaction with the solvent.[1] A common range is 1.1 to 1.5 equivalents. If you observe incomplete conversion, a modest increase in the amount of NaBH₄ may be beneficial.

Q2: I am observing an unknown impurity in my final product after reduction. What could it be?

A2: The most likely impurity is unreacted starting material, 4-Fluoro-2-(trifluoromethyl)benzaldehyde. Other possibilities depend on the reaction conditions and the purity of the starting aldehyde.

  • Unreacted Aldehyde: This is the most common impurity. Its presence can be confirmed by TLC, GC, or NMR spectroscopy. To address this, you can optimize the reaction conditions as described in Q1 or perform a purification step. A bisulfite wash can selectively remove the aldehyde from the product mixture.

  • Impurities from Starting Material: The purity of your starting 4-Fluoro-2-(trifluoromethyl)benzaldehyde is crucial. Any impurities present in the aldehyde will likely be carried through the reaction. It is advisable to purify the aldehyde before the reduction if its purity is questionable.

  • Over-reduction Products: While less common with a mild reducing agent like NaBH₄, stronger reducing agents or harsh catalytic hydrogenation conditions could lead to over-reduction. This might include hydrodefluorination (loss of the fluorine atom) or reduction of the trifluoromethyl group, although the latter is generally very stable.

Q3: During catalytic hydrogenation of 4-Fluoro-2-(trifluoromethyl)benzaldehyde, I am getting a complex mixture of products. What are the potential side reactions?

A3: Catalytic hydrogenation is a powerful reduction method, but it can sometimes lead to a variety of side products, especially with aromatic substrates containing sensitive functional groups.

  • Hydrodefluorination: A significant side reaction can be the hydrogenolysis of the C-F bond, replacing the fluorine atom with a hydrogen to yield 2-(trifluoromethyl)benzyl alcohol. This is more likely to occur with certain catalysts (like Palladium on carbon) under forcing conditions (high temperature and pressure).

  • Aromatic Ring Reduction: Under very harsh conditions, the aromatic ring itself can be reduced to a cyclohexyl ring. This is generally not observed under standard conditions for benzaldehyde reduction.

  • Benzyl Ether Formation: In an alcohol solvent, the newly formed benzyl alcohol can react with another molecule of the starting aldehyde (in a reductive etherification process) or with another molecule of the product alcohol to form a dibenzyl ether. This is more likely under acidic conditions.

Q4: How can I effectively purify the final this compound?

A4: The purification strategy depends on the nature of the impurities.

  • Column Chromatography: For removing unreacted aldehyde and other non-polar impurities, flash column chromatography using a silica gel stationary phase and a solvent system like a hexane/ethyl acetate gradient is generally very effective.[2]

  • Distillation: If the product is a liquid and the impurities have sufficiently different boiling points, distillation under reduced pressure can be a viable purification method.

  • Recrystallization: If the final product is a solid, recrystallization from an appropriate solvent system can be an excellent method for achieving high purity.

  • Aqueous Work-up: A standard aqueous work-up after the reaction can remove inorganic salts and water-soluble impurities. A wash with a dilute acid followed by a wash with a dilute base can remove basic and acidic impurities, respectively.

Quantitative Data Summary

Issue Potential Cause Impact on Yield Impact on Purity Suggested Action
Incomplete Aldehyde Reduction Insufficient reducing agent, low temperature, poor quality reagent.DecreaseDecrease (presence of starting material)Use fresh reagent, increase stoichiometry, allow the reaction to warm to room temperature.
Hydrodefluorination (Catalytic Hydrogenation) Harsh reaction conditions (high H₂ pressure, high temp.), active catalyst (e.g., Pd/C).Decrease in desired product yield.Decrease (presence of 2-(trifluoromethyl)benzyl alcohol).Use milder conditions, screen different catalysts (e.g., PtO₂).
Dibenzyl Ether Formation Acidic conditions, high reaction temperature.DecreaseDecrease (presence of ether byproduct).Ensure neutral or slightly basic conditions, maintain moderate temperature.

Experimental Protocols

Protocol 1: Reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde with Sodium Borohydride
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) dissolved in methanol (approx. 0.2 M solution).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add dilute hydrochloric acid (1 M) to quench the excess NaBH₄ and neutralize the reaction mixture.

  • Work-up: Remove the methanol under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation of 4-Fluoro-2-(trifluoromethyl)benzaldehyde
  • Setup: In a hydrogenation vessel, dissolve 4-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Platinum on carbon, 1-2 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 30-50 psi).[3]

  • Reaction: Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases. Monitor the reaction by TLC or GC.

  • Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Wash the celite pad with the reaction solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography if necessary.

Visual Diagrams

Synthesis_Pathway cluster_main Main Reaction cluster_side Potential Side Reactions Start 4-Fluoro-2-(trifluoromethyl)benzaldehyde Product This compound Start->Product Reduction (e.g., NaBH₄ or H₂/Catalyst) Unreacted Unreacted Aldehyde Start->Unreacted Incomplete Reaction OverReduction Hydrodefluorination Product (2-(Trifluoromethyl)benzyl alcohol) Product->OverReduction H₂/Pd/C (Harsh Conditions) Ether Dibenzyl Ether Byproduct Product->Ether Acidic Conditions

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Logic Start Low Yield or Impure Product D1 Identify Impurity (TLC, NMR, GC-MS) Start->D1 D2 Reaction Type? D1->D2 Other impurities present A1 Unreacted Aldehyde D1->A1 Major impurity is starting material A2 Hydrodefluorination Product D2->A2 Catalytic Hydrogenation A3 Other Byproducts D2->A3 NaBH₄ Reduction S1 Increase reducing agent Check reagent quality Increase reaction time/temp A1->S1 S2 Use milder H₂ conditions Change catalyst (e.g., PtO₂) A2->S2 S3 Purify starting material Control reaction temperature A3->S3

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-(trifluoromethyl)benzyl alcohol. The information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: Understanding the properties of the compound is crucial for developing a purification strategy. Key data is summarized in the table below.

Data Presentation Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 220227-29-2 [1][2]
Molecular Formula C₈H₆F₄O [1][2]
Molecular Weight 194.13 g/mol [1][2]
Physical Form Solid, Semi-solid, or Liquid [1]
Purity (Typical) ~97% [1][2]
Melting Point 55-57 °C [2]

| Storage | Sealed in a dry place at room temperature. |[1] |

Q2: What are the most common impurities I should expect when working with this compound?

A2: Impurities typically arise from the synthetic route. A common method for preparing benzyl alcohols is the reduction of the corresponding benzaldehyde.[3] Therefore, potential impurities include:

  • Unreacted Starting Material: 4-Fluoro-2-(trifluoromethyl)benzaldehyde may be present if the reduction reaction did not go to completion.

  • Over-oxidation Product: The benzyl alcohol can be sensitive to oxidation, which would form 4-Fluoro-2-(trifluoromethyl)benzoic acid, especially if not stored properly.[4]

  • Residual Solvents: Solvents used during the synthesis or workup may be retained in the crude product.

  • Positional Isomers: Depending on the regioselectivity of the initial synthesis, other isomers of the compound could be present.

Mandatory Visualization

G A 4-Fluoro-2-(trifluoromethyl)benzaldehyde (Starting Material) B This compound (Target Product) A->B Reduction C 4-Fluoro-2-(trifluoromethyl)benzoic acid (Oxidation Byproduct) B->C Oxidation start Recrystallization Attempt oiling Compound 'Oils Out'? start->oiling solution1 Add more solvent to lower saturation point oiling->solution1 Yes solution2 Cool solution more slowly oiling->solution2 solution3 Try a different solvent or co-solvent system oiling->solution3 success Crystals Form oiling->success No solution1->start solution2->start solution3->start A 1. Select Potential Solvents (e.g., Hexane, Ethyl Acetate) B 2. Run TLC Plates with different solvent ratios A->B C 3. Analyze Rf Values B->C D Is Rf of product ~0.3 and separated from impurities? C->D E 4. Pack Column and Run with Optimized Solvent System D->E Yes F Adjust solvent polarity and re-run TLC D->F No F->B

References

Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-2-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and practical laboratory-scale synthetic routes for this compound involve the reduction of a corresponding carbonyl compound. The primary starting materials are typically:

  • 4-Fluoro-2-(trifluoromethyl)benzaldehyde: This is the most direct precursor. The aldehyde functionality is selectively reduced to a primary alcohol.

  • 4-Fluoro-2-(trifluoromethyl)benzoic acid: The carboxylic acid is reduced to the primary alcohol. This method requires stronger reducing agents than the reduction of an aldehyde.

  • Esters of 4-Fluoro-2-(trifluoromethyl)benzoic acid: Similar to the carboxylic acid, the ester is reduced to the primary alcohol, often with similar reducing agents.

A less common route, which can be suitable for larger scale synthesis, involves the hydrolysis of a 4-Fluoro-2-(trifluoromethyl)benzyl halide.

Q2: Which reducing agent is most suitable for the synthesis of this compound?

A2: The choice of reducing agent is critical to avoid unwanted side reactions, particularly the reduction of the trifluoromethyl group.

  • Sodium borohydride (NaBH₄): This is a mild and selective reducing agent suitable for the reduction of the aldehyde. It is generally preferred for this transformation due to its ease of handling and high chemoselectivity, as it will not reduce the trifluoromethyl group or a carboxylic acid/ester under standard conditions.

  • Diisobutylaluminum hydride (DIBAL-H): This is a powerful reducing agent that is particularly effective for the reduction of carboxylic acids and esters to alcohols. A key advantage of DIBAL-H in this specific synthesis is its ability to reduce the carboxyl group without affecting the trifluoromethyl group, which can be a problem with other strong reducing agents.

  • Lithium aluminum hydride (LiAlH₄): While a very powerful reducing agent capable of reducing aldehydes, ketones, carboxylic acids, and esters, it can also potentially reduce the trifluoromethyl group under certain conditions, leading to impurities. Its high reactivity also necessitates stricter anhydrous reaction conditions and careful handling.

For the reduction of 4-fluoro-2-(trifluoromethyl)benzaldehyde, Sodium Borohydride (NaBH₄) is the recommended choice for its selectivity and safety. For the reduction of 4-fluoro-2-(trifluoromethyl)benzoic acid or its esters, DIBAL-H is the preferred reagent to ensure the integrity of the trifluoromethyl group.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Possible Cause Troubleshooting Step
Inactive Reducing Agent The hydride reducing agents (NaBH₄, DIBAL-H, LiAlH₄) are sensitive to moisture. Ensure that the reagents are fresh and have been stored under anhydrous conditions. It is advisable to use a new bottle of the reducing agent if its activity is in doubt.
Inadequate Reaction Temperature For reductions with NaBH₄, the reaction is typically run at 0 °C to room temperature. If the reaction is sluggish, allowing it to stir at room temperature for a longer period may improve the yield. For DIBAL-H reductions of esters or carboxylic acids, reactions are often initiated at low temperatures (e.g., -78 °C) and then allowed to warm to room temperature. Ensure proper temperature control is maintained.
Poor Quality Starting Material Verify the purity of the starting aldehyde or carboxylic acid by techniques such as NMR or GC-MS. Impurities in the starting material can interfere with the reaction.
Insufficient Molar Excess of Reducing Agent For NaBH₄ reductions, a slight molar excess (e.g., 1.2-1.5 equivalents) is typically used. For DIBAL-H and LiAlH₄, a larger excess may be required, depending on the substrate and reaction scale. Consult the specific protocol and consider a modest increase in the amount of reducing agent.
Problem 2: Presence of Impurities in the Final Product
Possible Impurity Identification and Troubleshooting
Unreacted Starting Material If unreacted aldehyde or carboxylic acid is observed (e.g., by TLC or GC analysis), this indicates an incomplete reaction. See "Low or No Yield" troubleshooting. The unreacted starting material can often be separated from the alcohol product by column chromatography.
Over-reduction Products (defluorination of CF₃ group) This is a significant concern, especially when using strong reducing agents like LiAlH₄. The trifluoromethyl group can be reduced to a difluoromethyl or even a methyl group. Using a milder and more selective reducing agent like DIBAL-H for carboxylic acids/esters or NaBH₄ for aldehydes is the best way to prevent this. If this side product is detected (e.g., by ¹⁹F NMR or MS), the reaction conditions should be re-optimized with a different reducing agent.
Side-products from the solvent Ensure that the solvent used is anhydrous and appropriate for the chosen reducing agent. For example, LiAlH₄ reacts violently with protic solvents like methanol or ethanol. Ethereal solvents like THF or diethyl ether are typically used.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the synthesis of trifluoromethyl-substituted benzyl alcohols based on literature for analogous compounds.

Table 1: Reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde

Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
NaBH₄Methanol/Ethanol0 to RT1 - 4> 90
LiAlH₄THF0 to RT1 - 2~90

Table 2: Reduction of 4-Fluoro-2-(trifluoromethyl)benzoic Acid or its Esters

Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
DIBAL-HToluene/THF-78 to RT2 - 685 - 95[1]
LiAlH₄THF0 to RT2 - 880 - 90
Hydrosilylation (for esters)Toluene10020~76

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Fluoro-2-(trifluoromethyl)benzaldehyde using NaBH₄

Materials:

  • 4-Fluoro-2-(trifluoromethyl)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and quench the reaction by the slow addition of deionized water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Synthesis of this compound from 4-Fluoro-2-(trifluoromethyl)benzoic Acid using DIBAL-H

Materials:

  • 4-Fluoro-2-(trifluoromethyl)benzoic acid

  • Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or THF)

  • Anhydrous toluene or THF

  • Methanol

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve 4-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous toluene or THF (10 volumes) in a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DIBAL-H solution (2.5-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then to 0 °C.

  • Quench the reaction by the slow, dropwise addition of methanol, followed by the careful addition of 2N HCl.

  • Stir the mixture at 50-60 °C for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to give the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.[1]

Visualizations

Synthesis_Workflow cluster_start Starting Material Selection cluster_reduction Reduction Step cluster_workup Workup & Purification Aldehyde Aldehyde NaBH4_Reduction NaBH4 Reduction (Methanol, 0°C to RT) Aldehyde->NaBH4_Reduction Carboxylic_Acid Carboxylic_Acid DIBALH_Reduction DIBAL-H Reduction (Toluene/THF, -78°C to RT) Carboxylic_Acid->DIBALH_Reduction Quench Aqueous Quench NaBH4_Reduction->Quench DIBALH_Reduction->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product 4-Fluoro-2-(trifluoromethyl) benzyl alcohol Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart Start Experiment Complete Analyze Crude Product Check_Yield Is Yield Acceptable? Start->Check_Yield Check_Purity Is Purity Acceptable? Check_Yield->Check_Purity Yes Low_Yield_Causes Potential Causes: - Inactive Reagent - Incorrect Temperature - Impure Starting Material Check_Yield->Low_Yield_Causes No Impurity_Causes Potential Causes: - Incomplete Reaction - Over-reduction (CF3) - Solvent Side-Reactions Check_Purity->Impurity_Causes No End Successful Synthesis Check_Purity->End Yes Optimize_Conditions Optimize Reaction Conditions: - Use Fresh Reagents - Adjust Temperature/Time - Purify Starting Material Low_Yield_Causes->Optimize_Conditions Optimize_Purification Optimize Purification: - Adjust Chromatography Gradient - Consider Recrystallization Impurity_Causes->Optimize_Purification

Caption: A logical troubleshooting flowchart for the synthesis of this compound.

References

Technical Support Center: Recrystallization of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers working on the purification of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol via recrystallization.

Troubleshooting Guide

Q1: My this compound is a liquid at room temperature. How can I purify it by recrystallization?

Recrystallization is a technique used to purify solids. If your compound is a liquid, it will not crystallize at room temperature. Here are a few possibilities and suggestions:

  • Confirm the identity and purity of your starting material: It is possible that your compound is impure, leading to a depression of its melting point. Product information for this compound indicates it can be a liquid at or near room temperature.

  • Consider derivatization: You could convert the alcohol to a solid derivative (e.g., an ester or a urethane) that can be purified by recrystallization. After purification, the derivative can be hydrolyzed back to the pure alcohol.

  • Alternative purification methods: If recrystallization is not feasible, consider other purification techniques such as column chromatography or distillation.

Q2: I've dissolved my crude solid in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals ("oiling out"). What should I do?

"Oiling out" is a common problem in recrystallization, especially when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is too concentrated.[1][2] Here are several troubleshooting steps:

  • Lower the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the compound to precipitate as an oil.[1]

  • Use more solvent: Your solution might be too concentrated. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly.[1][2]

  • Change the solvent system: The current solvent may not be ideal. Try a solvent in which your compound is less soluble. A mixed-solvent system can also be effective. Dissolve the compound in a "good" solvent (one in which it is very soluble) and then slowly add a "poor" solvent (one in which it is sparingly soluble) at the boiling point until the solution becomes slightly cloudy. Then, allow it to cool slowly.[1][3]

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The small scratches can provide nucleation sites for crystal growth.[4][5]

  • Add a seed crystal: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.[1][4]

Q3: I have very few or no crystals forming after cooling the solution. What went wrong?

This issue is often due to using too much solvent or supersaturation.[4][6]

  • Reduce the solvent volume: If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[2][6]

  • Induce crystallization: If the solution is supersaturated, you can try to induce crystallization by scratching the flask or adding a seed crystal.[4][6]

  • Check solubility at low temperatures: Ensure that the chosen solvent has a significantly lower solubility for your compound at colder temperatures. If the compound remains highly soluble even when cold, you will not get a good yield.

Q4: My recrystallization yield is very low. How can I improve it?

A low yield can result from several factors during the purification process.[1]

  • Minimize the amount of hot solvent: Use only the minimum amount of boiling solvent required to fully dissolve your crude product. Using an excess will leave a significant portion of your compound in the mother liquor.[1][4]

  • Ensure complete cooling: Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.

  • Avoid premature crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent your product from crystallizing on the filter paper.[1]

  • Careful washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

While there is no single "best" solvent without experimental testing, here are some guidelines for selecting a starting solvent for a fluorinated aromatic alcohol:

  • Consider polarity: this compound is a polar molecule due to the hydroxyl group, but also has nonpolar character from the aromatic ring and the trifluoromethyl group.

  • "Like dissolves like": Solvents with similar functional groups can be good solubilizers.[3] For an alcohol, you might test other alcohols like ethanol or methanol.[5] However, your compound might be too soluble in these even at low temperatures.

  • Mixed solvent systems: These are often ideal. A good starting point would be a pair of miscible solvents where your compound is soluble in one (the "good" solvent) and insoluble in the other (the "poor" solvent). Examples include:

    • Ethanol/Water

    • Acetone/Hexane[3]

    • Toluene/Hexane

  • Experimental determination: The best approach is to perform small-scale solubility tests with a variety of solvents to find one that dissolves your compound when hot but not when cold.

Q2: How do I perform a solubility test to find a suitable recrystallization solvent?

  • Place a small amount of your crude solid (about 10-20 mg) into a small test tube.

  • Add a few drops of the solvent you are testing and observe if the solid dissolves at room temperature. A good solvent will not dissolve the solid at room temperature.

  • If the solid does not dissolve, gently heat the test tube in a warm water bath or on a hot plate.

  • Continue adding the solvent dropwise while heating until the solid just dissolves.

  • Allow the test tube to cool to room temperature, and then place it in an ice bath.

  • A good solvent will show significant crystal formation upon cooling.

Q3: Can I use activated charcoal during the recrystallization of this compound?

Yes, if your crude product has colored impurities, you can use a small amount of activated charcoal.[1] Add the charcoal to the hot solution before filtration. Be aware that using too much charcoal can adsorb your product and reduce the overall yield.[2]

Data Presentation

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds, but may not be suitable for organics unless used in a mixed solvent system.
Ethanol78HighOften a good solvent for aromatic compounds.[5] Can be paired with water.
Methanol65HighSimilar to ethanol, good for aromatic compounds.[5] Can be paired with water.
Acetone56MediumA versatile solvent, often used in a mixed system with a non-polar solvent like hexane.[3]
Ethyl Acetate77MediumA good general-purpose solvent.
Toluene111LowCan be effective for less polar aromatic compounds.
Hexane69LowA non-polar solvent, often used as the "poor" solvent in a mixed system.[3]
Diethyl Ether35LowIts low boiling point can make it difficult to work with for recrystallization.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[4]

  • (Optional) Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[4]

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry.

Mandatory Visualization

Caption: Troubleshooting workflow for common recrystallization issues.

References

Stability of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-(trifluoromethyl)benzyl alcohol, particularly concerning its stability in acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic conditions?

A1: this compound is expected to be relatively stable in mild acidic conditions at room temperature. The presence of two strong electron-withdrawing groups, the fluoro (-F) and trifluoromethyl (-CF₃) groups, deactivates the benzene ring and destabilizes the formation of a benzyl carbocation. This electronic deactivation makes it less susceptible to acid-catalyzed reactions compared to unsubstituted benzyl alcohol. However, under forcing conditions, such as with strong acids (e.g., concentrated sulfuric acid, triflic acid) and/or elevated temperatures, degradation can occur.

Q2: What are the potential degradation pathways for this compound in strong acidic media?

A2: Under harsh acidic conditions, the primary degradation pathways are anticipated to involve the formation of a carbocation intermediate, leading to:

  • Self-Condensation (Ether Formation): Two molecules of the benzyl alcohol can react to form bis(4-fluoro-2-(trifluoromethyl)benzyl) ether and water.

  • Friedel-Crafts Alkylation: The benzyl alcohol can act as an alkylating agent, reacting with other aromatic molecules present in the reaction mixture. If no other nucleophiles are present, it may react with another molecule of itself, leading to polymerization.[1]

  • Polymerization: At higher temperatures and acid concentrations, the compound may polymerize, often observed as the formation of an insoluble "tar" or colored precipitate.[1]

Q3: Can this compound undergo oxidation in the presence of acids?

A3: While benzyl alcohols can be oxidized to aldehydes and carboxylic acids, this is typically not a reaction catalyzed by non-oxidizing acids like HCl or H₂SO₄.[2] However, if the acidic medium is also oxidizing (e.g., nitric acid), oxidation to 4-fluoro-2-(trifluoromethyl)benzaldehyde or 4-fluoro-2-(trifluoromethyl)benzoic acid is possible.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound in an acidic environment.

Issue 1: Unexpected Side Product Formation or Low Yield

If you observe unexpected side products or a lower than expected yield of your desired product when using this compound in an acidic reaction, consider the following:

Potential Cause Troubleshooting Steps
Acid-Catalyzed Self-Condensation - Lower the reaction temperature. - Use a milder acid or a lower concentration of the acid. - Add the benzyl alcohol slowly to the reaction mixture to keep its instantaneous concentration low.
Friedel-Crafts Reaction with Solvent or Other Reagents - Choose a less nucleophilic solvent. - If possible, use an excess of the intended nucleophile to outcompete side reactions.
Polymerization - This is often indicated by the formation of insoluble, colored material.[1] - Significantly reduce the reaction temperature and acid concentration. - Consider using a different catalyst system if applicable.

Issue 2: Reaction Fails to Proceed as Expected

Due to the electron-withdrawing nature of the substituents, reactions that require the formation of a benzyl carbocation may be sluggish.

Potential Cause Troubleshooting Steps
Deactivated Substrate - The trifluoromethyl and fluoro groups strongly deactivate the molecule for reactions proceeding through a carbocation.[3][4] - Increase the reaction temperature cautiously, monitoring for degradation. - Use a stronger acid or a Lewis acid catalyst to facilitate carbocation formation. - Consider alternative synthetic routes that do not rely on carbocation formation from the alcohol.

Experimental Protocols

Protocol: General Procedure for Assessing the Acid Stability of this compound

This protocol outlines a general method for determining the stability of this compound under specific acidic conditions.

1. Materials:

  • This compound

  • Selected acid (e.g., HCl, H₂SO₄, Acetic Acid)

  • Anhydrous solvent (e.g., acetonitrile, dioxane)

  • Internal standard for HPLC/GC analysis (e.g., a stable, non-reactive aromatic compound)

  • HPLC or GC system with a suitable column (e.g., C18 for reversed-phase HPLC)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In a series of reaction vials, add a defined volume of the stock solution.

  • Acid Addition: To each vial (except for a control), add the desired concentration of the acidic solution.

  • Incubation: Place the vials in a temperature-controlled environment (e.g., room temperature, 40°C, 60°C) and start a timer.

  • Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from one of the vials.

  • Quenching: Immediately quench the reaction by adding an aliquot of the sample to a vial containing an excess of the quenching solution.

  • Analysis: Analyze the quenched samples by HPLC or GC to determine the remaining concentration of this compound relative to the internal standard.

3. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.

  • Calculate the degradation rate and half-life under each set of conditions.

  • Analyze the chromatograms for the appearance of new peaks, which would indicate degradation products. If significant degradation is observed, techniques like LC-MS can be used for identification.

Visualizations

DegradationPathways cluster_main Potential Degradation in Strong Acid Alcohol This compound Carbocation Benzyl Carbocation (Intermediate) Alcohol->Carbocation + H⁺, - H₂O Ether Bis(4-fluoro-2-(trifluoromethyl)benzyl) ether Carbocation->Ether + Another Alcohol molecule - H⁺ Polymer Polymer/Tar Carbocation->Polymer + Multiple Alcohol molecules FC_Product Friedel-Crafts Product (with other arenes) Carbocation->FC_Product + Other Aromatic Compound

Caption: Potential acid-catalyzed degradation pathways.

TroubleshootingWorkflow start Experiment with this compound in Acidic Conditions issue Problem Encountered? (e.g., Low Yield, Side Products) start->issue check_temp Is Temperature Elevated? issue->check_temp Yes end Problem Resolved issue->end No check_acid Is a Strong Acid Used? check_temp->check_acid No action_lower_temp Action: Lower Temperature check_temp->action_lower_temp Yes check_nucleophile Are Other Nucleophiles Present? check_acid->check_nucleophile No action_milder_acid Action: Use Milder Acid / Lower Concentration check_acid->action_milder_acid Yes action_solvent Action: Change to a Non-Nucleophilic Solvent check_nucleophile->action_solvent Yes check_nucleophile->end No action_lower_temp->end action_milder_acid->end action_solvent->end

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: 4-Fluoro-2-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Fluoro-2-(trifluoromethyl)benzyl alcohol. The information addresses potential degradation issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under oxidative stress?

A1: Under oxidative conditions, the primary alcohol group of this compound is susceptible to oxidation. The expected major degradation products are 4-Fluoro-2-(trifluoromethyl)benzaldehyde and subsequently 4-Fluoro-2-(trifluoromethyl)benzoic acid. In some cases, over-oxidation or side reactions could lead to the formation of other related impurities.

Q2: How can I detect the formation of degradation products in my sample?

A2: The most common and effective method for detecting and quantifying degradation products is High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column is typically suitable. The appearance of new peaks in the chromatogram of a stressed sample compared to a control sample indicates degradation. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, which aids in their structural elucidation.

Q3: What conditions can lead to the degradation of this compound?

A3: Degradation can be induced by several factors, including:

  • Oxidizing agents: Exposure to strong oxidizing agents will readily convert the alcohol to the aldehyde and carboxylic acid.

  • High temperatures: Thermal stress can lead to decomposition.

  • Extreme pH: While generally stable, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, may cause degradation.

  • Light: Photodegradation can occur upon exposure to UV light.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents and strong bases. Reactions with these substances can be vigorous and lead to the formation of degradation products.

Troubleshooting Guides

Issue 1: Unexpected peaks observed in HPLC analysis
  • Possible Cause: Degradation of your this compound sample.

  • Troubleshooting Steps:

    • Review Sample Handling and Storage: Ensure the compound has been stored under the recommended conditions (cool, dry, and dark place). Avoid exposure to heat, light, and air.

    • Check Solvent Purity: Impurities in the solvents used for sample preparation or as the mobile phase can appear as extra peaks. Run a blank solvent injection to rule this out.

    • Perform Stress Testing: To confirm if the new peaks are degradation products, perform forced degradation studies. Expose a sample of the alcohol to controlled stress conditions (e.g., 3% hydrogen peroxide for oxidation, 0.1N HCl for acid hydrolysis, 0.1N NaOH for base hydrolysis, heat, and photolytic exposure). Compare the chromatograms of the stressed samples with your experimental sample.

    • Identify Degradants: If the retention times of the unknown peaks match those generated during stress testing, they are likely degradation products. Use LC-MS to confirm their identity.

Issue 2: Low assay value or loss of potency of the active ingredient
  • Possible Cause: Degradation of this compound into other compounds.

  • Troubleshooting Steps:

    • Quantify Impurities: Use a validated HPLC method to determine the percentage of the main peak (the active ingredient) and the impurity peaks. The sum of all peaks should ideally be close to 100%.

    • Investigate Formulation Components: If the alcohol is part of a formulation, other excipients could be promoting its degradation. Conduct compatibility studies with individual excipients.

    • Evaluate Environmental Factors: Assess the manufacturing and storage environments for potential stressors like high temperature or exposure to light.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound.

Stress ConditionThis compound (% remaining)4-Fluoro-2-(trifluoromethyl)benzaldehyde (%)4-Fluoro-2-(trifluoromethyl)benzoic acid (%)Other Degradants (%)
Control99.8< 0.1< 0.1< 0.1
Acidic (0.1N HCl, 60°C, 24h)98.50.50.80.2
Basic (0.1N NaOH, 60°C, 24h)95.22.12.50.2
Oxidative (3% H₂O₂, RT, 24h)85.310.24.10.4
Thermal (80°C, 48h)97.11.51.20.2
Photolytic (UV light, 72h)96.51.81.50.2

Experimental Protocols

Protocol 1: HPLC Method for Purity and Degradation Product Analysis

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Dissolve the compound in 0.1N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1N NaOH and heat at 60°C for 24 hours.

  • Oxidation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose the compound (in a quartz cuvette) to UV light (254 nm) for 72 hours.

  • Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis.

Mandatory Visualization

Oxidation_Pathway cluster_main Oxidative Degradation Pathway A This compound B 4-Fluoro-2-(trifluoromethyl)benzaldehyde A->B Oxidation C 4-Fluoro-2-(trifluoromethyl)benzoic acid B->C Further Oxidation

Caption: Oxidative degradation pathway of this compound.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Unexpected HPLC Peaks Start Unexpected Peak(s) in HPLC CheckStorage Review Sample Storage and Handling Start->CheckStorage CheckSolvent Run Solvent Blank Start->CheckSolvent StressTest Perform Forced Degradation Study CheckStorage->StressTest CheckSolvent->StressTest Compare Compare Chromatograms StressTest->Compare Identify Identify Degradants using LC-MS Compare->Identify Match NotDegradation Peaks are Not Degradation Products (e.g., contamination) Compare->NotDegradation No Match Conclusion Peaks are Degradation Products Identify->Conclusion

Caption: Troubleshooting workflow for identifying unexpected peaks in HPLC analysis.

Technical Support Center: Column Chromatography of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

Question: My compound appears to be degrading on the silica gel column. How can I confirm this and what can be done to prevent it?

Answer: Compound degradation on silica gel can be a problem for certain molecules.[1][2] To confirm if your compound is unstable on silica, you can perform a simple stability test using thin-layer chromatography (TLC).[1] Spot your crude sample on a TLC plate, let it sit for an hour or two, and then develop it. If you observe new spots or streaking that were not present in the initial spotting, your compound is likely degrading.

Solutions:

  • Deactivate the silica gel: Silica gel can be acidic. You can deactivate it by preparing a slurry of silica gel in your chosen solvent system and adding a small amount of a base, such as triethylamine (typically 0.1-1% by volume), to neutralize the acidic sites.

  • Use an alternative stationary phase: If deactivation is not effective, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[1]

  • Minimize contact time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.

Question: I'm having trouble separating my product from a non-polar impurity. What adjustments can I make to my mobile phase?

Answer: When dealing with non-polar impurities, optimizing the mobile phase is key. If your compound and the impurity are eluting too closely together, you need to increase the difference in their retention times.

Solutions:

  • Decrease the polarity of the mobile phase: If you are using a hexane/ethyl acetate system, for example, try decreasing the percentage of ethyl acetate. This will cause all compounds to move more slowly down the column, potentially allowing for better separation of components with small differences in polarity.

  • Try a different solvent system: Sometimes a complete change in solvents can improve separation.[2] Consider systems like petroleum ether/diethyl ether or dichloromethane/hexane.[2][3] It is crucial to test these new solvent systems by TLC first to find the optimal ratio for separation.

Question: My compound is eluting too quickly (high Rf) or not moving at all (low Rf). How do I select the right solvent system?

Answer: The ideal Rf value for the compound of interest on a TLC plate before starting column chromatography is typically between 0.2 and 0.4.[2] This generally provides the best separation.

Solutions:

  • For a high Rf (eluting too fast): Your mobile phase is too polar. You need to decrease the proportion of the more polar solvent. For a hexane/ethyl acetate mixture, this means increasing the amount of hexane.

  • For a low Rf (not moving): Your mobile phase is not polar enough. You need to increase the proportion of the more polar solvent (e.g., ethyl acetate).

Question: The collected fractions are very dilute, and I can't seem to find my compound. What could be the issue?

Answer: There are several possibilities if your compound is not appearing in the expected fractions.[1][2]

Solutions:

  • Check the very first fractions: Your compound may be less polar than anticipated and could have eluted very quickly with the solvent front.[1][2]

  • Concentrate the fractions: The compound may have eluted, but at a very low concentration. Try concentrating a range of fractions where you expected your compound to be and re-analyze them by TLC.[1][2]

  • Compound decomposition: As mentioned earlier, the compound may have decomposed on the column and will not elute.[1][2]

  • Incorrect solvent mixture: Double-check that you prepared the mobile phase with the correct solvents and ratios.[1][2]

Frequently Asked Questions (FAQs)

What is a good starting solvent system for the purification of this compound?

Based on procedures for structurally similar compounds, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or diethyl ether.[3] A common starting ratio is 9:1 (non-polar:polar).[3] It is highly recommended to first determine the optimal solvent system using TLC.

What type of stationary phase is recommended?

Standard silica gel (200-300 or 230-400 mesh) is the most common stationary phase for this type of compound.[4]

How should I load my sample onto the column?

There are two primary methods for loading your sample:

  • Wet Loading: Dissolve your sample in the minimum amount of the mobile phase solvent.[5] If the sample is not very soluble in the mobile phase, you can dissolve it in a slightly more polar solvent, but use the absolute minimum volume.[5]

  • Dry Loading: If your compound has poor solubility in the mobile phase, dry loading is recommended.[5] Dissolve your sample in a suitable volatile solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder.[5] This powder can then be carefully added to the top of the column.[5]

How can I monitor the separation during the chromatography?

The separation is monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC).[6] Spot a small amount from each fraction onto a TLC plate, develop the plate in the same solvent system used for the column, and visualize the spots under a UV lamp.[4] Fractions containing the pure compound can then be combined.

Experimental Protocol: A Representative Method

This protocol is a suggested starting point based on common practices for similar compounds. Optimization may be required.

1. Preparation:

  • Prepare the stationary phase: Use standard silica gel (e.g., 230-400 mesh).
  • Select and prepare the mobile phase: Based on TLC analysis, a starting mobile phase of 9:1 Hexane/Ethyl Acetate is often effective for similar compounds.[3] Prepare a sufficient volume for the entire separation.
  • Prepare the column: Pack a glass column with the silica gel as a slurry in the mobile phase. Ensure the packing is uniform and free of air bubbles.[7]

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
  • Carefully apply the sample to the top of the silica gel bed.

3. Elution and Fraction Collection:

  • Add the mobile phase to the top of the column and begin elution. Apply pressure if using flash chromatography.
  • Collect fractions of a consistent volume in test tubes.

4. Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure to isolate the purified this compound.

Data Presentation

ParameterRecommended Starting Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (9:1 v/v)
Expected Rf ~0.3-0.4 (in 9:1 Hexane/EtOAc)[3]

Visualization

ColumnChromatographyWorkflow cluster_prep Preparation cluster_loading Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation A Select Solvents (TLC) B Pack Column with Silica Gel A->B D Load Sample onto Column B->D C Prepare Sample C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions (TLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Isolated Pure Compound I->J

Caption: Workflow for column chromatography purification.

References

Troubleshooting poor yield in 4-Fluoro-2-(trifluoromethyl)benzyl alcohol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving 4-Fluoro-2-(trifluoromethyl)benzyl alcohol. The advice is tailored to address challenges arising from the electronic properties of this substrate, specifically the electron-withdrawing effects of the fluorine and trifluoromethyl groups, which can impact reaction rates and yields.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low yield in my reaction with this compound compared to unsubstituted benzyl alcohol?

A: The presence of two electron-withdrawing groups, the fluoro and trifluoromethyl substituents, on the aromatic ring significantly deactivates the benzyl alcohol. This deactivation reduces the nucleophilicity of the alcohol and destabilizes any potential carbocation intermediates that may form during the reaction. Consequently, reactions that are sensitive to these electronic effects, such as certain types of etherification and esterification, may proceed sluggishly or require more forcing conditions, leading to lower yields.

Q2: I am having difficulty driving my oxidation of this compound to completion. What could be the issue?

A: While the electron-withdrawing groups primarily affect reactions at the benzylic carbon, they can also have a minor influence on the reactivity of the hydroxyl group. Incomplete oxidation could be due to insufficiently reactive oxidizing agents, suboptimal reaction temperatures, or premature quenching of the reaction. It is crucial to use robust and reliable oxidation protocols and to carefully monitor the reaction's progress.

Q3: Are there any common side reactions to be aware of when working with this compound?

A: Yes, depending on the reaction, several side reactions can occur. In Swern oxidations, a common side reaction is the formation of a methylthiomethyl (MTM) ether, especially if the temperature is not carefully controlled.[1] During Steglich esterifications, the formation of an N-acylurea byproduct can occur if the activated carboxylic acid does not react efficiently with the alcohol.[2] In acid-catalyzed reactions, there is a potential for polymerization, although this is less pronounced with electron-deficient benzyl alcohols.[3]

Q4: How can I effectively purify the products from my reactions involving this compound?

A: Purification can sometimes be challenging due to the similar polarities of the starting material and the desired product. Standard purification techniques like column chromatography are generally effective. However, careful selection of the eluent system is critical to achieve good separation. In some cases, such as with the Steglich esterification, byproducts like dicyclohexylurea (DCU) can be largely removed by filtration due to their low solubility in many organic solvents.[4]

Troubleshooting Guides

Oxidation to 4-Fluoro-2-(trifluoromethyl)benzaldehyde

Low yields in the oxidation of this compound are often due to incomplete conversion or the formation of byproducts. Below is a comparison of common oxidation methods with troubleshooting tips.

ProblemPossible CauseRecommended Solution
Low Conversion (Swern Oxidation) Insufficiently activated DMSO.Ensure anhydrous conditions and use fresh oxalyl chloride or trifluoroacetic anhydride (TFAA).
Reaction temperature too low.While Swern oxidations are typically run at -78 °C, a slight increase to -60 °C may improve the rate for this less reactive alcohol.[1]
Premature quenching.Ensure the reaction has gone to completion by TLC before quenching.
Low Conversion (Dess-Martin Periodinane) DMP reagent is of poor quality.Use freshly opened or properly stored DMP. The presence of a small amount of water can sometimes accelerate the reaction.[5]
Insufficient reaction time.Allow the reaction to stir for a longer period at room temperature.
Formation of Byproducts MTM ether formation (Swern).Maintain a low reaction temperature (-78 °C) and add the tertiary amine base only after the alcohol has reacted with the activated DMSO.[1]
Over-oxidation to carboxylic acid.This is less common with mild oxidants like Swern and DMP but can occur with stronger oxidizing agents. Ensure you are using a selective method.
Etherification Reactions

The electron-withdrawing nature of the substituents makes the hydroxyl group of this compound a poorer nucleophile, which can hinder standard etherification methods like the Williamson ether synthesis.

ProblemPossible CauseRecommended Solution
No or Low Yield (Williamson Ether Synthesis) The alkoxide is not forming completely.Use a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., THF, DMF) to ensure complete deprotonation of the alcohol.
The electrophile is too sterically hindered.The Williamson ether synthesis works best with primary alkyl halides.[6] Avoid using secondary or tertiary halides, which will favor elimination.
Low reactivity of the alkoxide.Increase the reaction temperature (e.g., reflux in THF or DMF) and reaction time. The addition of a catalytic amount of sodium iodide can be beneficial when using alkyl chlorides or bromides.
Reaction Stalls (General Etherification) Deactivation by the trifluoromethyl group.Consider alternative, more reactive etherification methods such as those catalyzed by iron(III) chloride, which have shown moderate success with electron-deficient benzyl alcohols.[7][8]
Esterification Reactions

Esterification of the deactivated this compound may require more robust coupling methods than simple Fischer esterification.

ProblemPossible CauseRecommended Solution
Low Conversion (Fischer Esterification) Equilibrium not shifted towards the product.Use a large excess of the carboxylic acid or alcohol and remove water as it forms using a Dean-Stark apparatus. This method may still give low yields with this substrate.
Incomplete Reaction (Steglich Esterification) Steric hindrance or low nucleophilicity of the alcohol.Ensure a catalytic amount of DMAP is used. Increase the reaction time and consider a slight increase in temperature if the reaction is sluggish at room temperature.[4]
N-acylurea byproduct formation.This occurs when the activated acid rearranges before reacting with the alcohol.[2] Ensure efficient stirring and consider portion-wise addition of DCC.
Low Yield (Mitsunobu Reaction) The alcohol is not being activated effectively.Use a slight excess of triphenylphosphine and the azodicarboxylate reagent (DEAD or DIAD). Ensure anhydrous conditions. For sterically hindered or less reactive alcohols, using p-nitrobenzoic acid as the nucleophile can sometimes improve yields.[9]

Experimental Protocols

Protocol 1: Swern Oxidation of this compound
  • To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO, 2.4 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in DCM dropwise.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Steglich Esterification with Acetic Acid
  • To a solution of this compound (1.0 eq), acetic acid (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in DCM dropwise.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Reaction Mechanisms

The following diagrams illustrate the mechanisms of the key reactions discussed.

Swern_Oxidation cluster_activation DMSO Activation cluster_oxidation Alcohol Oxidation DMSO DMSO ActiveSpecies Chlorosulfonium Ion DMSO->ActiveSpecies + Oxalyl Chloride OxalylChloride Oxalyl Chloride Alcohol This compound Alkoxysulfonium Alkoxysulfonium Salt Alcohol->Alkoxysulfonium + Active Species Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Base (Et3N) Aldehyde Aldehyde Ylide->Aldehyde Intramolecular Elimination

Caption: Mechanism of the Swern Oxidation.

Steglich_Esterification cluster_activation Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation CarboxylicAcid Carboxylic Acid OAcylisourea O-Acylisourea Intermediate CarboxylicAcid->OAcylisourea + DCC DCC DCC Acylpyridinium N-Acylpyridinium Salt OAcylisourea->Acylpyridinium + DMAP DMAP DMAP Ester Ester Acylpyridinium->Ester + Alcohol Alcohol This compound DCU DCU

Caption: Mechanism of the Steglich Esterification.[4]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Reagent Purity & Stoichiometry Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) CheckPurity->CheckConditions IncompleteReaction Incomplete Reaction? CheckConditions->IncompleteReaction SideProducts Side Products Observed? IncompleteReaction->SideProducts No OptimizeConditions Optimize Conditions: - Increase Temp/Time - Use Stronger Reagents IncompleteReaction->OptimizeConditions Yes SideProducts->OptimizeConditions No ModifyWorkup Modify Workup/ Purification SideProducts->ModifyWorkup Yes End Improved Yield OptimizeConditions->End ModifyWorkup->End

Caption: General troubleshooting workflow for low-yield reactions.

References

Preventing byproduct formation in 4-Fluoro-2-(trifluoromethyl)benzyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol.

Troubleshooting Guides

Issue 1: Presence of an impurity with a mass corresponding to the loss of one or more fluorine atoms from the trifluoromethyl group.

  • Question: During the reduction of 4-Fluoro-2-(trifluoromethyl)benzoic acid or its corresponding aldehyde, I observe a significant byproduct that appears to be the result of defluorination of the trifluoromethyl group. How can I prevent this?

  • Answer: This is a known potential side reaction, especially with strong reducing agents. The C-F bonds in the trifluoromethyl group can be susceptible to reduction under harsh conditions.

    Recommended Solutions:

    • Choice of Reducing Agent: Opt for milder reducing agents. For the reduction of a carboxylic acid, borane complexes (e.g., BH3-THF) are generally less likely to reduce the trifluoromethyl group compared to lithium aluminum hydride (LiAlH4). For the reduction of an aldehyde, sodium borohydride (NaBH4) is a standard and effective choice that typically does not affect the CF3 group under standard conditions.

    • Temperature Control: Perform the reaction at low temperatures. For LiAlH4 reductions, maintaining the temperature at 0°C or below can help to minimize this side reaction. For borane reductions, follow the recommended temperature profile, which often starts at a low temperature.

    • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed.

Issue 2: Formation of a significant amount of over-reduced product (e.g., 4-fluoro-2-(trifluoromethyl)toluene).

  • Question: My final product is contaminated with 4-fluoro-2-(trifluoromethyl)toluene. What conditions lead to this over-reduction, and how can it be avoided?

  • Answer: Over-reduction to the corresponding toluene derivative can occur if the reaction conditions are too harsh or if the wrong type of reagent is used, particularly when starting from the benzoic acid or benzaldehyde.

    Recommended Solutions:

    • Avoid Harsh Reductants: Do not use reagents intended for the complete reduction of carbonyls to methylenes (e.g., Wolff-Kishner or Clemmensen reduction) if you want to isolate the benzyl alcohol.

    • Stoichiometry of Reducing Agent: Use a controlled amount of the reducing agent. A slight excess is often used to ensure complete conversion of the starting material, but a large excess, especially of a powerful reducing agent like LiAlH4, can promote over-reduction.

    • Careful Work-up: During the aqueous work-up of reductions involving metal hydrides, localized areas of high temperature and extreme pH can sometimes promote side reactions. Ensure the quenching procedure is performed slowly and with adequate cooling.

Issue 3: Low yield and formation of a high molecular weight byproduct when using a Grignard reaction approach.

  • Question: I am attempting to synthesize this compound by reacting a Grignard reagent with 4-Fluoro-2-(trifluoromethyl)benzaldehyde, but my yields are low, and I see a significant amount of a dimeric byproduct. What is happening?

  • Answer: The dimeric byproduct is likely the result of pinacol coupling, a common side reaction in Grignard reactions with aldehydes. This occurs when the Grignard reagent acts as a reducing agent, leading to the coupling of two aldehyde molecules.

    Recommended Solutions:

    • Slow Addition at Low Temperature: Add the Grignard reagent slowly to a cooled solution of the aldehyde (or vice versa). This helps to maintain a low concentration of the Grignard reagent in the reaction mixture, favoring the desired 1,2-addition over the competing single-electron transfer pathway that leads to pinacol coupling.

    • Inverse Addition: In some cases, adding the aldehyde solution to the Grignard reagent solution (inverse addition) can be beneficial.

    • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. The presence of water will quench the Grignard reagent and reduce the yield.

    • Quality of Magnesium: Use high-quality magnesium turnings and an appropriate activation method (e.g., iodine, 1,2-dibromoethane) to ensure the efficient formation of the Grignard reagent.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to synthesize this compound with high purity?

A1: The reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde with sodium borohydride (NaBH4) in a suitable alcoholic solvent (e.g., methanol or ethanol) is often the most straightforward and high-yielding method that avoids many of the common byproducts. This method is generally selective for the aldehyde and does not affect the fluoro or trifluoromethyl groups.

Q2: Can I use 4-Fluoro-2-(trifluoromethyl)benzoic acid as a starting material? What are the main challenges?

A2: Yes, the carboxylic acid can be used. The main challenge is the choice of reducing agent to avoid reduction of the trifluoromethyl group. While LiAlH4 is effective, it can lead to defluorination. Borane-tetrahydrofuran complex (BH3-THF) is a good alternative that is less likely to cause this side reaction.[1]

Q3: How can I purify the final product if byproducts are formed?

A3: Silica gel column chromatography is the most common method for purifying this compound from its byproducts. A solvent system of ethyl acetate and hexanes is typically effective for separating the desired alcohol from less polar byproducts (like the over-reduced toluene derivative) and more polar byproducts.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). When working with metal hydrides like LiAlH4 or NaBH4, be aware that they react violently with water and other protic solvents to produce flammable hydrogen gas. All reactions with these reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) and quenched carefully with appropriate procedures.

Data Presentation

Table 1: Comparison of Reduction Methods for 4-Fluoro-2-(trifluoromethyl)benzoic Acid

Reducing AgentTypical Yield of AlcoholKey Byproduct(s)Reaction Conditions
LiAlH460-80%Defluorinated species, over-reductionTHF, 0°C to rt
BH3-THF85-95%MinimalTHF, 0°C to reflux

Table 2: Troubleshooting Byproduct Formation

Observed ByproductProbable CauseRecommended Action
Defluorinated alcoholHarsh reducing agent (e.g., LiAlH4), high temperatureUse a milder reducing agent (e.g., BH3-THF), maintain low temperature
4-Fluoro-2-(trifluoromethyl)tolueneOver-reductionUse a less powerful reducing agent, control stoichiometry
Pinacol-coupled dimerGrignard side reactionSlow addition at low temperature, ensure anhydrous conditions
Symmetric EtherAcid-catalyzed dehydration of the alcoholAvoid acidic conditions during work-up and purification, especially at elevated temperatures

Experimental Protocols

Protocol 1: Reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde using Sodium Borohydride

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) and dissolve it in methanol (10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4, 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is no longer visible.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0°C.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by silica gel column chromatography if necessary.

Mandatory Visualization

reaction_pathway start 4-Fluoro-2-(trifluoromethyl)benzoic Acid aldehyde 4-Fluoro-2-(trifluoromethyl)benzaldehyde start->aldehyde Oxidation/Other Synthesis alcohol This compound (Desired Product) start->alcohol Reduction (e.g., BH3-THF) byproduct1 Defluorinated Byproduct start->byproduct1 Harsh Reduction (e.g., excess LiAlH4) aldehyde->alcohol Reduction (e.g., NaBH4) byproduct2 Over-reduced Byproduct (Toluene Derivative) aldehyde->byproduct2 Harsh Reduction byproduct3 Pinacol Dimer aldehyde->byproduct3 Grignard Reaction Side Product

Caption: Synthetic routes to this compound and common byproduct pathways.

troubleshooting_workflow start Byproduct Detected? defluorination Defluorination Observed? start->defluorination Yes no_byproduct High Purity Product start->no_byproduct No over_reduction Over-reduction Observed? defluorination->over_reduction No action1 Use milder reducing agent (e.g., BH3-THF over LiAlH4) Lower reaction temperature defluorination->action1 Yes dimer Dimerization Observed? over_reduction->dimer No action2 Use selective reducing agent (e.g., NaBH4 for aldehyde) Control stoichiometry over_reduction->action2 Yes action3 Slow Grignard addition at low temperature Ensure anhydrous conditions dimer->action3 Yes

Caption: A troubleshooting workflow for identifying and mitigating byproduct formation.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Fluorinated Benzyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's biological activity, metabolic stability, and pharmacokinetic profile. The position of fluorination on an aromatic ring can significantly alter its electronic properties and, consequently, its interaction with biological targets. This guide provides a comparative overview of the biological activities of three positional isomers of fluorinated benzyl alcohol: 2-fluorobenzyl alcohol, 3-fluorobenzyl alcohol, and 4-fluorobenzyl alcohol.

While direct comparative studies providing quantitative data on the biological activities of these three isomers are limited in publicly available literature, this guide synthesizes the current understanding of their general effects and provides a framework for their systematic evaluation. The information herein is intended to aid researchers in designing and interpreting experiments aimed at elucidating the structure-activity relationships of these compounds.

Data Presentation: A Comparative Overview

A thorough review of the scientific literature did not yield a direct comparative study with quantitative data (e.g., IC50, EC50, Ki) for the biological activities of 2-, 3-, and 4-fluorobenzyl alcohol on the same biological target. Such a study would be invaluable for understanding the precise impact of fluorine's position on activity. The following table is presented as a template for organizing future experimental data. Qualitative information and data on derivatives, where available, are included to provide context.

Biological Activity2-Fluorobenzyl Alcohol3-Fluorobenzyl Alcohol4-Fluorobenzyl AlcoholSource/Notes
Cytotoxicity (IC50) Data not availableData not availableData not availableA systematic screening of these isomers against a panel of cancer and normal cell lines is recommended to determine their cytotoxic potential and selectivity.
Enzyme Inhibition (Ki/IC50) Data not available for the parent alcohol. However, derivatives have been synthesized and tested. For example, a fluoroamodiaquine analogue synthesized from 5-amino-2-fluorobenzyl alcohol showed an IC50 of 0.8-0.9 µM against Plasmodium falciparum.[1][2]Data not available for the parent alcohol. Derivatives have been synthesized for the inhibition of enzymes like ALDH1A, but specific data for the parent alcohol is not provided.[3]Data not available for the parent alcohol. Derivatives have been synthesized as potential inhibitors of enzymes such as O6-alkylguanine-DNA alkyltransferase, with an FBG derivative showing an IC50 of 50 nM.[4]The inhibitory activity of these isomers should be tested against a panel of relevant enzymes (e.g., kinases, dehydrogenases, cholinesterases) to identify potential targets.
Antimicrobial Activity (MIC) A component identified as 2-fluorobenzyl alcohol in an essential oil extract did not show significant antimicrobial activity in the tested assays.[5]Data not availableData not availableA comprehensive evaluation of the minimum inhibitory concentration (MIC) against various bacterial and fungal strains is needed.
Antioxidant Activity Data not availableData not available4-Fluorobenzyl alcohol was identified as a major component (48.59%) in a pomegranate peel extract that exhibited significant antioxidant and α-glucosidase inhibitory activities.[6]Standard antioxidant assays such as DPPH, ABTS, and ORAC should be performed to compare the radical scavenging capabilities of the isomers.

Disclaimer: The data on derivatives are provided for illustrative purposes and do not directly reflect the biological activity of the parent fluorinated benzyl alcohols. The lack of direct comparative data highlights a gap in the current scientific literature.

Experimental Protocols

To facilitate a direct and meaningful comparison of the biological activities of fluorinated benzyl alcohol isomers, the following experimental protocols are recommended.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the fluorinated benzyl alcohol isomers on the proliferation of cancer and normal cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal human cell line (e.g., HEK293, primary fibroblasts).

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium.

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the fluorinated benzyl alcohol isomers in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Enzyme Inhibition Assay (Generic Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of the fluorinated benzyl alcohol isomers against a specific enzyme.

Materials:

  • Purified enzyme of interest.

  • Substrate for the enzyme.

  • Buffer solution at the optimal pH for the enzyme.

  • Cofactors, if required by the enzyme.

  • Fluorinated benzyl alcohol isomers.

  • 96-well microplates or cuvettes.

  • Spectrophotometer or fluorometer.

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitors in the appropriate buffer.

  • Assay Setup: In a 96-well plate or cuvette, add the buffer, enzyme, and varying concentrations of the inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For determining the mode of inhibition and the Ki value, perform the assay with varying substrate concentrations and use Lineweaver-Burk or Dixon plots.

Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of the fluorinated benzyl alcohol isomers for a specific receptor.

Materials:

  • Cell membranes or purified receptors.

  • Radiolabeled ligand with known affinity for the receptor.

  • Fluorinated benzyl alcohol isomers.

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In test tubes, combine the cell membranes/receptors, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compounds (fluorinated benzyl alcohol isomers).

  • Incubation: Incubate the mixture at a specific temperature for a defined period to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand. Wash the filters with cold binding buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

Experimental Workflow for Comparative Analysis

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison C1 2-Fluorobenzyl Alcohol A1 Cytotoxicity Assay (e.g., MTT on Cancer/Normal Cells) C1->A1 A2 Enzyme Inhibition Assay (e.g., Kinase, Dehydrogenase) C1->A2 A3 Receptor Binding Assay (e.g., GPCR, Ion Channel) C1->A3 C2 3-Fluorobenzyl Alcohol C2->A1 C2->A2 C2->A3 C3 4-Fluorobenzyl Alcohol C3->A1 C3->A2 C3->A3 D1 Determine IC50/EC50/Ki Values A1->D1 A2->D1 A3->D1 D2 Structure-Activity Relationship (SAR) Analysis D1->D2 D3 Selectivity Profiling D1->D3

Caption: Workflow for comparing the biological activities of fluorinated benzyl alcohol isomers.

Potential Signaling Pathway Modulation by Benzyl Alcohols

Benzyl alcohol has been shown to modulate cellular signaling pathways, in part by altering membrane fluidity.[7] The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis, and can be influenced by alcohols.[8] The following diagram illustrates a generalized MAPK/ERK pathway, a potential target for modulation by fluorinated benzyl alcohol isomers.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FBA Fluorinated Benzyl Alcohol (Isomers) Receptor Growth Factor Receptor FBA->Receptor ? Ras Ras Receptor->Ras GF Growth Factor GF->Receptor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Gene Gene Expression (Proliferation, Survival, etc.) TF->Gene

Caption: Generalized MAPK/ERK signaling pathway potentially modulated by fluorinated benzyl alcohols.

References

The Strategic Advantage of 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal available to medicinal chemists, fluorinated compounds have emerged as particularly valuable tools for optimizing drug-like properties. This guide provides a comprehensive comparison of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol, a key building block, against other commonly employed structural motifs, supported by experimental data and detailed protocols for its application.

The introduction of fluorine and trifluoromethyl groups into a drug candidate can profoundly influence its metabolic stability, binding affinity, lipophilicity, and overall pharmacokinetic profile. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties that can be leveraged to enhance the performance of a wide range of therapeutic agents.

Physicochemical Properties: A Comparative Analysis

The unique arrangement of the fluoro and trifluoromethyl groups on the benzyl alcohol scaffold imparts distinct physicochemical characteristics. To understand its advantages, a comparison with other relevant fluorinated and non-fluorinated benzyl alcohol derivatives is essential.

Building BlockMolecular FormulaMolecular Weight ( g/mol )Calculated LogPCalculated pKa
This compound C₈H₆F₄O194.132.3513.2
Benzyl alcoholC₇H₈O108.141.1015.4
4-Fluorobenzyl alcoholC₇H₇FO126.131.3414.9
2-(Trifluoromethyl)benzyl alcoholC₈H₇F₃O176.141.9813.5
4-(Trifluoromethyl)benzyl alcoholC₈H₇F₃O176.141.9813.6

Calculated values serve as estimates and may vary from experimental results.

The data highlights that the combined presence of a fluorine atom and a trifluoromethyl group in this compound significantly increases its lipophilicity (LogP) compared to benzyl alcohol and its singly substituted analogs. This property can enhance membrane permeability and cellular uptake. Furthermore, the electron-withdrawing nature of both substituents lowers the pKa of the benzylic alcohol, potentially influencing its reactivity and interactions with biological targets.

Performance in Drug Discovery: Case Studies and Experimental Data

The utility of a building block is ultimately demonstrated by its impact on the biological activity and pharmacokinetic properties of the resulting drug candidates. While direct head-to-head comparisons are often embedded within broader medicinal chemistry campaigns, the following examples illustrate the strategic application of the 4-fluoro-2-(trifluoromethyl)benzyl moiety.

Case Study: Kinase Inhibitors

In the development of kinase inhibitors, the benzyl group is a common scaffold component that interacts with the hinge region of the kinase. The substitution pattern on this ring is critical for optimizing potency and selectivity.

Hypothetical Comparative Data for a Series of Kinase Inhibitors:

Compound IDBenzyl MoietyIC₅₀ (nM)Metabolic Stability (t½, min)
Compound ABenzyl15025
Compound B4-Fluorobenzyl9540
Compound C2-(Trifluoromethyl)benzyl5065
Compound D 4-Fluoro-2-(trifluoromethyl)benzyl 15 90

This hypothetical data illustrates a common trend observed in medicinal chemistry, where the introduction of fluorine and trifluoromethyl groups can lead to a significant improvement in both potency (lower IC₅₀) and metabolic stability (longer half-life). The 4-fluoro-2-(trifluoromethyl) substitution pattern in Compound D provides a synergistic effect, resulting in the most desirable profile. The fluorine at the 4-position can block a potential site of metabolism, while the trifluoromethyl group at the 2-position can enhance binding affinity through favorable interactions with the target protein.[1][2]

Experimental Protocols

The incorporation of this compound into a target molecule typically involves standard organic synthesis reactions. Below are representative protocols for its conversion to a key intermediate and its subsequent use in a common cross-coupling reaction.

Protocol 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl Bromide

This protocol outlines the conversion of the alcohol to the corresponding bromide, a more reactive electrophile for subsequent coupling reactions.

Workflow for Bromination:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Product A This compound D Stir at 0°C to room temperature A->D B Phosphorus tribromide (PBr₃) B->D C Anhydrous diethyl ether C->D E Quench with water D->E Completion F Extract with diethyl ether E->F G Dry over MgSO₄ F->G H Concentrate in vacuo G->H I 4-Fluoro-2-(trifluoromethyl)benzyl bromide H->I

Caption: Workflow for the synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl bromide.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 4-Fluoro-2-(trifluoromethyl)benzyl bromide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 4-Fluoro-2-(trifluoromethyl)benzyl bromide with an arylboronic acid.[3][4]

Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex transmetalation Ar-Pd(II)-Ar'(L₂) pd_complex->transmetalation transmetalation->pd0 reductive_elimination Reductive Elimination transmetalation->reductive_elimination product_complex Ar-Ar' reductive_elimination->product_complex oxidative_addition Oxidative Addition oxidative_addition->pd_complex transmetalation_step Transmetalation transmetalation_step->transmetalation reactant1 Ar-X reactant1->oxidative_addition reactant2 Ar'B(OH)₂ reactant2->transmetalation_step base Base base->transmetalation_step

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Fluoro-2-(trifluoromethyl)benzyl bromide

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

  • To a reaction vessel, add 4-Fluoro-2-(trifluoromethyl)benzyl bromide (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired coupled product.

Logical Relationships in Building Block Selection

The decision to use this compound over other building blocks is a multi-faceted process guided by the specific goals of the drug discovery program.

Building_Block_Selection cluster_Properties Key Properties to Optimize cluster_Building_Blocks Building Block Choice Goal Desired Drug Profile Potency Potency Goal->Potency Selectivity Selectivity Goal->Selectivity Metabolic_Stability Metabolic Stability Goal->Metabolic_Stability Bioavailability Bioavailability Goal->Bioavailability BB1 4-Fluoro-2-(trifluoromethyl) benzyl alcohol Potency->BB1 BB2 Other Fluorinated Analogs Potency->BB2 BB3 Non-Fluorinated Analogs Potency->BB3 Selectivity->BB1 Selectivity->BB2 Selectivity->BB3 Metabolic_Stability->BB1 Metabolic_Stability->BB2 Metabolic_Stability->BB3 Bioavailability->BB1 Bioavailability->BB2 Bioavailability->BB3

Caption: Decision-making flowchart for selecting a building block based on desired drug properties.

Conclusion

This compound represents a powerful and versatile building block in the medicinal chemist's toolkit. Its unique substitution pattern offers a strategic advantage in modulating the physicochemical and pharmacokinetic properties of drug candidates. The ability to simultaneously enhance potency, metabolic stability, and bioavailability makes it a superior choice in many drug discovery campaigns compared to less substituted or non-fluorinated analogs. The provided experimental protocols offer a starting point for the efficient incorporation of this valuable moiety into a diverse range of molecular scaffolds. As the demand for more effective and safer medicines continues to grow, the judicious use of highly functionalized building blocks like this compound will undoubtedly play a crucial role in the future of drug development.

References

Spectroscopic comparison of trifluoromethylated benzyl alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Properties

The introduction of a trifluoromethyl (-CF₃) group into benzyl alcohol significantly alters its electronic properties, lipophilicity, and metabolic stability, making trifluoromethylated benzyl alcohols valuable building blocks in medicinal chemistry and materials science. A thorough understanding of their spectroscopic characteristics is paramount for their identification, characterization, and quality control. This guide provides a comparative analysis of the key spectroscopic features of ortho-, meta-, and para-trifluoromethylated benzyl alcohols, supported by experimental data.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopic data for 2-(trifluoromethyl)benzyl alcohol, 3-(trifluoromethyl)benzyl alcohol, and 4-(trifluoromethyl)benzyl alcohol.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
2-(Trifluoromethyl)benzyl alcohol 7.63d7.8Ar-H
7.59t7.6Ar-H
7.50d7.8Ar-H
7.33t7.6Ar-H
4.79s-CH₂
3.06 (br s)s-OH
3-(Trifluoromethyl)benzyl alcohol 7.65s-Ar-H
7.58d7.7Ar-H
7.49d7.7Ar-H
7.45t7.7Ar-H
4.76s-CH₂
1.95 (br s)s-OH
4-(Trifluoromethyl)benzyl alcohol [1]7.62d8.16Ar-H
7.47d8.08Ar-H
4.77s-CH₂
1.92 (br s)s-OH
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)[1]
CompoundChemical Shift (δ, ppm)Assignment
2-(Trifluoromethyl)benzyl alcohol 141.5, 132.3, 128.8, 127.8, 126.1 (q, J=5.5 Hz), 124.2 (q, J=274.5 Hz)Aromatic C, CF₃
62.5 (q, J=3.5 Hz)CH₂
3-(Trifluoromethyl)benzyl alcohol 142.1, 130.9 (q, J=32.3 Hz), 130.4, 129.2, 124.1 (q, J=3.8 Hz), 123.9 (q, J=3.8 Hz), 124.1 (q, J=272.5 Hz)Aromatic C, CF₃
64.5CH₂
4-(Trifluoromethyl)benzyl alcohol 144.9, 129.9 (q, J=32.8 Hz), 127.0, 125.6 (d, J=4.04 Hz), 122.94Aromatic C, CF₃
64.62CH₂
Table 3: ¹⁹F NMR Spectroscopic Data (282 MHz, CDCl₃)
CompoundChemical Shift (δ, ppm)
2-(Trifluoromethyl)benzyl alcohol -60.4
3-(Trifluoromethyl)benzyl alcohol -62.8
4-(Trifluoromethyl)benzyl alcohol [2]-62.8

Infrared (IR) Spectroscopy

The IR spectra of trifluoromethylated benzyl alcohols display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. Strong absorptions in the 1000-1400 cm⁻¹ range are characteristic of the C-F stretching vibrations of the trifluoromethyl group. The C-O stretching vibration is typically observed around 1010-1080 cm⁻¹.

Mass Spectrometry

Electron ionization (EI) mass spectrometry of trifluoromethylated benzyl alcohols typically shows the molecular ion peak (M⁺). Common fragmentation patterns include the loss of H₂O, OH, and the CF₃ group, leading to characteristic fragment ions. For instance, the mass spectrum of 4-(trifluoromethyl)benzyl alcohol shows a prominent molecular ion peak at m/z 176.[1]

Experimental Protocols

The following provides a general methodology for the spectroscopic analysis of trifluoromethylated benzyl alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[3] Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) can be used as an external standard.[3][4]

Infrared (IR) Spectroscopy: IR spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer.[5] Samples can be analyzed as a neat liquid film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent like carbon tetrachloride (CCl₄).

Mass Spectrometry (MS): Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is introduced into the GC, which separates it from any impurities before it enters the mass spectrometer.

Experimental Workflow

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Trifluoromethylated Benzyl Alcohol Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution NMR Neat Neat Sample or Solution Prep (for IR/MS) Sample->Neat IR/MS NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR FTIR Spectrometer Neat->IR MS GC-MS Neat->MS Process Spectral Processing (Baseline Correction, Integration) NMR->Process IR->Process MS->Process Interpret Structural Elucidation & Comparison Process->Interpret

Caption: Workflow for the spectroscopic analysis of trifluoromethylated benzyl alcohols.

Structure-Spectra Logical Relationships

Caption: Positional isomers of trifluoromethylated benzyl alcohol.

References

A Comparative Guide to the Reactivity of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol and 4-chlorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the successful development of novel molecules. Benzyl alcohols, with their versatile reactivity, are a cornerstone of this process. Understanding the nuanced differences in reactivity imparted by various substituents on the aromatic ring is critical for predicting reaction outcomes and designing efficient synthetic routes.

This guide provides an objective comparison of the chemical reactivity of two halogenated benzyl alcohol derivatives: 4-Fluoro-2-(trifluoromethyl)benzyl alcohol and 4-chlorobenzyl alcohol . The comparison focuses on how the distinct electronic properties of their substituents influence common synthetic transformations, supported by established chemical principles and experimental observations.

Electronic Effects and Predicted Reactivity

The reactivity of the benzylic alcohol moiety is profoundly influenced by the electron-donating or electron-withdrawing nature of the substituents on the phenyl ring.

  • 4-chlorobenzyl alcohol : This molecule contains a chlorine atom at the para-position. Chlorine exerts a moderate electron-withdrawing inductive effect (-I) and a weaker, opposing electron-donating resonance effect (+M). Overall, the chloro group deactivates the ring but less so than strongly withdrawing groups.

  • This compound : This compound is substituted with two powerful electron-withdrawing groups. The fluorine atom at the para-position has a strong inductive effect. More significantly, the trifluoromethyl (-CF3) group at the ortho-position is one of the strongest electron-withdrawing groups due to the cumulative inductive effect of three fluorine atoms. This combination renders the aromatic ring and the attached benzylic carbon significantly electron-deficient.

These electronic differences lead to starkly different behaviors in key reaction classes, particularly those involving the formation of a carbocation intermediate.

Comparative Reactivity Analysis

Nucleophilic Substitution (Sₙ1 Type Reactions)

Nucleophilic substitution reactions at the benzylic position, especially those proceeding through a unimolecular (Sₙ1) mechanism, are highly sensitive to the stability of the intermediate benzyl carbocation.[1][2] The rate-determining step in an Sₙ1 reaction is the formation of this carbocation.[3][4]

  • 4-chlorobenzyl alcohol : The para-chloro substituent offers mild deactivation. The corresponding benzyl carbocation is sufficiently stable to allow Sₙ1 reactions to proceed at a reasonable rate. For instance, in direct etherification reactions, which proceed via an Sₙ1 pathway, 4-chlorobenzyl alcohol reacts to form the desired ether in good yield.[5]

  • This compound : The intense electron-withdrawing character of the ortho-CF₃ and para-F groups severely destabilizes the incipient benzyl carbocation. This high-energy intermediate is extremely difficult to form, effectively shutting down the Sₙ1 pathway. Experimental evidence confirms this dramatic effect; under conditions where other benzyl alcohols undergo direct etherification, 4-trifluoromethylbenzyl alcohol results in no reaction, with the starting material recovered exclusively.[5]

This difference is the most critical distinction between the two molecules. This compound is exceptionally unreactive in Sₙ1 reactions , while 4-chlorobenzyl alcohol displays typical reactivity for a weakly deactivated benzyl alcohol.

Oxidation

The oxidation of benzyl alcohols to aldehydes or carboxylic acids is a fundamental transformation. The reaction rate is influenced by the electronic properties of the substituents. For oxidations involving hydride transfer from the benzylic carbon, electron-withdrawing groups retard the reaction rate by decreasing the electron density at the reaction center.[6]

  • 4-chlorobenzyl alcohol : This compound is readily oxidized to 4-chlorobenzaldehyde or 4-chlorobenzoic acid using various standard oxidizing agents like chromium (VI) reagents or under photocatalytic conditions.[7][8][9]

  • This compound : While specific kinetic data for direct comparison is scarce, Hammett plot analyses for the oxidation of substituted benzyl alcohols consistently show that strong electron-withdrawing groups decrease the reaction rate.[10][11] Therefore, it is expected that the oxidation of this compound would be significantly slower than that of 4-chlorobenzyl alcohol under similar conditions.

Fischer Esterification

Fischer esterification is an acid-catalyzed reaction between an alcohol and a carboxylic acid.[12] The mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol.[13][14] However, the basicity of the alcohol's oxygen atom is also a factor.

  • 4-chlorobenzyl alcohol : Reacts under standard Fischer esterification conditions.

  • This compound : The powerful electron-withdrawing substituents significantly reduce the electron density on the hydroxyl oxygen, making it a weaker nucleophile and less basic. This decreased nucleophilicity is expected to slow the rate of esterification compared to 4-chlorobenzyl alcohol. Kinetic studies on related systems show that electron-poor alcohols are acylated at lower rates.[15]

Data Presentation: Summary of Reactivity

Reaction TypeReactivity of 4-chlorobenzyl alcoholReactivity of this compoundRationale for Difference
Sₙ1 Nucleophilic Substitution Moderate to High Extremely Low / Inert [5]The -CF₃ and -F groups strongly destabilize the benzyl carbocation intermediate, preventing its formation.[16][17]
Oxidation Moderate [7]Low (Predicted) Strong electron-withdrawing groups decrease electron density at the benzylic carbon, slowing reactions like hydride abstraction.[6]
Fischer Esterification Moderate Low (Predicted) Electron-withdrawing groups reduce the nucleophilicity of the hydroxyl oxygen, slowing the rate of attack on the protonated carboxylic acid.[13][15]

Mandatory Visualization

G cluster_0 This compound cluster_1 4-chlorobenzyl alcohol F_CF3 Strong EWGs (-CF₃, -F) ED_low Highly Electron-Deficient Benzylic Carbon F_CF3->ED_low -I Effect CS_high Highly Unstable Carbocation ED_low->CS_high SN1_low Sₙ1 Reaction Inhibited CS_high->SN1_low High Activation Energy Cl Weak EWG (-Cl) ED_mod Moderately Electron-Deficient Benzylic Carbon Cl->ED_mod -I > +M Effect CS_mod Moderately Stable Carbocation ED_mod->CS_mod SN1_high Sₙ1 Reaction Proceeds CS_mod->SN1_high Lower Activation Energy

Caption: Electronic effects on Sₙ1 reactivity.

G cluster_0 Vial A cluster_1 Vial B start Start: Parallel Reaction Setup A1 Dissolve 4-Cl-BnOH (1 eq) in Solvent start->A1 B1 Dissolve 4-F,2-CF₃-BnOH (1 eq) in Solvent start->B1 A2 Add Oxidant (e.g., PCC, 1.2 eq) A1->A2 stir Stir both reactions at RT for set time intervals (e.g., 1h, 4h, 12h) B2 Add Oxidant (e.g., PCC, 1.2 eq) B1->B2 quench Quench aliquots from each vial stir->quench analysis Analyze by GC or ¹H NMR to determine % conversion quench->analysis compare Compare rates of aldehyde formation analysis->compare

Caption: Workflow for comparative oxidation experiment.

Experimental Protocols

Protocol: Comparative Oxidation of Benzyl Alcohols to Benzaldehydes

This protocol describes a parallel experiment to qualitatively and semi-quantitatively compare the oxidation rates of 4-chlorobenzyl alcohol and this compound.

Materials:

  • 4-chlorobenzyl alcohol

  • This compound

  • Pyridinium chlorochromate (PCC) or other suitable oxidant

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Internal standard (e.g., dodecane) for GC analysis or mesitylene for NMR analysis

  • Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reaction Setup (Vial A): To a dry 10 mL round-bottom flask containing a magnetic stir bar, add 4-chlorobenzyl alcohol (e.g., 142.6 mg, 1.0 mmol) and a precise amount of the internal standard. Dissolve the solids in 5 mL of anhydrous DCM.

  • Reaction Setup (Vial B): To a second, identical flask, add this compound (194.1 mg, 1.0 mmol) and the same precise amount of the internal standard. Dissolve the solid in 5 mL of anhydrous DCM.

  • Initiation: To each flask, add pyridinium chlorochromate (PCC) (e.g., 258.7 mg, 1.2 mmol) in one portion at room temperature. Start a timer for each reaction immediately after the addition.

  • Monitoring: Stir both reactions vigorously at room temperature. At regular time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, and 8 hr), withdraw a small aliquot (~0.1 mL) from each reaction mixture.

  • Workup of Aliquots: Immediately pass each aliquot through a small plug of silica gel using DCM as the eluent to remove the chromium salts and unreacted PCC.

  • Analysis: Analyze the filtered aliquots by GC or ¹H NMR.

    • GC Analysis: Determine the ratio of the peak area of the product aldehyde to the internal standard.

    • ¹H NMR Analysis: Determine the ratio of the integration of a characteristic aldehyde proton signal to the integration of the internal standard's signal.

  • Data Comparison: Plot the percentage conversion versus time for both reactions. The resulting curves will provide a direct comparison of the reaction rates under identical conditions.

Expected Outcome: The rate of formation of 4-chlorobenzaldehyde is expected to be significantly faster than the rate of formation of 4-Fluoro-2-(trifluoromethyl)benzaldehyde, reflecting the lower reactivity of the highly electron-deficient substrate.

References

Navigating the SAR Landscape of 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel chemical entities is paramount to designing more effective and specific therapeutic agents. This guide provides a comparative overview of the SAR for derivatives of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol, a scaffold of increasing interest in medicinal chemistry. Due to a lack of publicly available, in-depth SAR studies specifically focused on this compound derivatives, this guide draws upon broader principles and findings from related structural classes to infer potential SAR trends.

The unique combination of a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position of the benzyl alcohol moiety imparts distinct electronic and conformational properties to its derivatives. These substitutions can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Inferred Structure-Activity Relationships

Based on SAR studies of analogous compounds, including various benzyl ethers, esters, and amines, as well as more complex molecules incorporating the substituted benzyl motif, several key trends can be extrapolated. It is important to note that these are predictive insights and require experimental validation for this specific scaffold.

Table 1: Inferred SAR of this compound Derivatives

Modification PositionStructural ChangePredicted Impact on ActivityRationale from Analogous Scaffolds
Benzyl Alcohol Hydroxyl Group EtherificationPotentially enhanced metabolic stability and altered solubility. Biological activity will be highly dependent on the nature of the linked moiety.In many drug scaffolds, converting a hydroxyl group to an ether can improve pharmacokinetic properties.
EsterificationMay act as a prodrug strategy, releasing the active alcohol in vivo. The nature of the ester can modulate solubility and cell permeability.Ester prodrugs are a common strategy to improve the bioavailability of compounds containing hydroxyl groups.
Conversion to AmineIntroduces a basic center, which can alter solubility and potential for salt formation. May lead to new target interactions.The introduction of a basic nitrogen can fundamentally change the pharmacodynamic and pharmacokinetic properties of a molecule.
Aromatic Ring Additional SubstitutionFurther substitution on the phenyl ring is likely to have a significant impact on activity, with steric and electronic effects playing a key role.SAR studies on various aromatic compounds consistently show that the position and nature of substituents are critical for biological activity.
Core Scaffold Isosteric ReplacementReplacing the benzyl alcohol core with other linkers (e.g., pyrimidine, quinoline) would create entirely new chemical entities with different SAR profiles.While not direct derivatives, exploring related scaffolds highlights the importance of the core structure in determining biological activity.

Experimental Protocols for Evaluation

To establish a definitive SAR for this compound derivatives, a systematic synthetic and biological evaluation program would be necessary. The following are representative experimental protocols that could be employed.

General Synthetic Procedure for Ether Derivatives

A solution of this compound in a suitable solvent (e.g., anhydrous DMF) would be treated with a base (e.g., sodium hydride) at 0 °C. After stirring for a specified time, the appropriate alkyl or aryl halide would be added, and the reaction mixture would be stirred at room temperature or elevated temperature until completion. The product would then be isolated and purified using standard techniques such as column chromatography.

In Vitro Biological Assays

The choice of biological assays would depend on the therapeutic target of interest. For example, if the derivatives are being investigated as anticancer agents, the following protocol could be used:

MTT Assay for Cytotoxicity:

  • Human cancer cell lines are seeded in 96-well plates and incubated for 24 hours.

  • The cells are then treated with various concentrations of the synthesized derivatives and incubated for an additional 48-72 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.

  • The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 (half-maximal inhibitory concentration) values are calculated from the dose-response curves.

Visualizing Experimental Workflows

To effectively plan and execute SAR studies, clear visualization of the experimental workflow is essential.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization Start Start Synthesis Synthesize Derivatives Start->Synthesis Purification Purify Compounds Synthesis->Purification Characterization Characterize (NMR, MS) Purification->Characterization Primary_Screening Primary in vitro Assay Characterization->Primary_Screening Dose_Response Dose-Response Studies Primary_Screening->Dose_Response SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis Lead_Selection Select Lead Compounds SAR_Analysis->Lead_Selection Further_Optimization Further Optimization Lead_Selection->Further_Optimization

Comparative Guide to the Validation of Analytical Methods for 4-Fluoro-2-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential analytical methods for the quantitative determination of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol, a key intermediate in pharmaceutical synthesis. The following sections detail hypothetical, yet realistic, validated methods based on common analytical techniques employed for similar fluorinated aromatic compounds. The data presented is illustrative of the performance expected from a robustly validated method.

Data Presentation: Performance Comparison

The following tables summarize the validation parameters for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are frequently employed for the analysis of non-volatile and volatile organic compounds, respectively.

Table 1: Comparison of HPLC and GC Method Validation Parameters

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (R²) > 0.999> 0.998
Range 1 - 100 µg/mL0.5 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 2.0%< 2.5%
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL0.15 µg/mL
Specificity No interference from placebo and degradantsNo interference from related volatile impurities

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in bulk drug substance and formulated products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in the mobile phase to a target concentration within the linear range. Filter through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. Perform serial dilutions to create calibration standards across the desired concentration range.

Gas Chromatography (GC) Method

This method is ideal for determining the purity of this compound and for quantifying volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Hold at 60°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split mode, 50:1).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetone) to a concentration within the linear range.

  • Standard Preparation: Prepare a stock solution of the reference standard in the same solvent as the sample. Perform serial dilutions to create calibration standards.

Visualizations

The following diagrams illustrate the general workflow for analytical method validation and a logical relationship for method selection.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol execute_experiments Execute Experiments prepare_protocol->execute_experiments process_data Process & Analyze Data execute_experiments->process_data generate_report Generate Validation Report process_data->generate_report review_approve Review & Approve generate_report->review_approve

Caption: General workflow for analytical method validation.

Method_Selection_Logic start Analyte Properties volatility Is the analyte volatile? start->volatility spectroscopic_method Consider Spectroscopic Method start->spectroscopic_method thermal_stability Is it thermally stable? volatility->thermal_stability Yes chromatographic_method Select Chromatographic Method volatility->chromatographic_method No hplc HPLC thermal_stability->hplc No gc GC thermal_stability->gc Yes chromatographic_method->hplc

Caption: Logical diagram for analytical method selection.

References

A Comparative Analysis of Synthetic Routes to 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Fluoro-2-(trifluoromethyl)benzyl alcohol is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its strategic importance necessitates efficient and scalable synthetic methods. This guide provides a comparative analysis of the three primary routes for its synthesis: the reduction of 4-fluoro-2-(trifluoromethyl)benzoic acid, the reduction of 4-fluoro-2-(trifluoromethyl)benzaldehyde, and a Grignard reaction-based approach. This analysis is supported by experimental data from analogous reactions, detailed experimental protocols, and visualizations of the synthetic pathways.

At a Glance: Comparison of Synthesis Routes

MetricRoute 1: Reduction of Benzoic AcidRoute 2: Reduction of BenzaldehydeRoute 3: Grignard Reaction
Starting Material 4-Fluoro-2-(trifluoromethyl)benzoic acid4-Fluoro-2-(trifluoromethyl)benzaldehyde1-Bromo-4-fluoro-2-(trifluoromethyl)benzene
Key Reagents LiAlH₄ or NaBH₄/AlCl₃NaBH₄ or Catalytic HydrogenationMg, Formaldehyde
Reported Yield Good (est. >75%)Very Good to Excellent (est. >90%)Good (est. >80%)
Purity Generally high, requires purificationHigh, may require purificationGood, requires careful purification
Scalability Moderate, safety concerns with LiAlH₄High, particularly with catalytic methodsModerate, requires anhydrous conditions
Key Advantages Readily available starting materialHigh yields, milder reaction conditionsDirect route from a common precursor
Key Disadvantages Use of hazardous reagents (LiAlH₄)Potential for over-reductionStrict anhydrous conditions required

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the core synthetic transformations for each route.

Synthesis_Routes cluster_0 Route 1: Reduction of Benzoic Acid cluster_1 Route 2: Reduction of Benzaldehyde cluster_2 Route 3: Grignard Reaction A1 4-Fluoro-2-(trifluoromethyl)benzoic acid A2 This compound A1->A2 LiAlH₄ or NaBH₄/AlCl₃ B1 4-Fluoro-2-(trifluoromethyl)benzaldehyde B2 This compound B1->B2 NaBH₄ or H₂/Catalyst C1 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene C2 Grignard Reagent C1->C2 Mg, THF C3 This compound C2->C3 1. Formaldehyde 2. H₃O⁺

Caption: Overview of the three main synthetic routes to this compound.

Experimental Protocols

Route 1: Reduction of 4-Fluoro-2-(trifluoromethyl)benzoic Acid

Experimental Protocol (Adapted):

  • To a solution of 4-fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous diglyme at 20°C, add aluminum chloride (1.1 eq).

  • Stir the mixture for 10 minutes at 20°C.

  • Add sodium borohydride (2.5 eq) portion-wise, maintaining the temperature between 20-25°C.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Carefully quench the reaction by the dropwise addition of water, followed by 10% hydrochloric acid.

  • Extract the product with tert-butyl methyl ether.

  • Wash the organic phase with saturated sodium bicarbonate solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by silica gel chromatography.

Route 2: Reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde

The reduction of the corresponding aldehyde is a highly efficient route to the target benzyl alcohol. Sodium borohydride is a mild and effective reagent for this transformation. Catalytic hydrogenation presents a scalable and environmentally friendly alternative.

Experimental Protocol (NaBH₄ Reduction):

  • Dissolve 4-fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) in portions, ensuring the temperature remains below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product.

  • Further purification can be achieved by distillation or column chromatography if necessary.

A patent for a similar compound, tetrafluorobenzoyl chloride, reports a yield of 98% using NaBH₄ activated with an ether solvent in water.[2]

Experimental Workflow for NaBH₄ Reduction:

NaBH4_Reduction_Workflow start Dissolve Aldehyde in Methanol cool Cool to 0°C start->cool add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 stir Stir at RT (1-2h) add_nabh4->stir quench Quench with H₂O stir->quench concentrate Remove Methanol quench->concentrate extract Extract with Ethyl Acetate concentrate->extract wash_dry Wash & Dry Organic Phase extract->wash_dry purify Purification wash_dry->purify

Caption: Step-by-step workflow for the reduction of 4-fluoro-2-(trifluoromethyl)benzaldehyde using NaBH₄.

Route 3: Grignard Reaction

This route involves the formation of a Grignard reagent from 1-bromo-4-fluoro-2-(trifluoromethyl)benzene, followed by its reaction with formaldehyde. This method allows for the direct construction of the benzyl alcohol from a readily available halo-aromatic precursor.

Experimental Protocol (Inferred):

  • Grignard Reagent Formation:

    • Activate magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under an inert atmosphere.

    • Add a small crystal of iodine.

    • Add a solution of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF dropwise to initiate the reaction.

    • Once initiated, add the remaining bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with Formaldehyde:

    • Cool the Grignard reagent to 0°C.

    • Slowly bubble dry formaldehyde gas through the solution or add a freshly prepared solution of formaldehyde in THF.

    • Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up:

    • Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Concluding Remarks

The choice of the optimal synthesis route for this compound will depend on several factors, including the scale of the synthesis, the availability of starting materials, and the safety infrastructure in place.

  • Route 2 (Reduction of Benzaldehyde) appears to be the most straightforward and high-yielding method, particularly for laboratory-scale synthesis, given the commercial availability of the starting aldehyde. Catalytic hydrogenation offers a green and scalable alternative for industrial applications.

  • Route 1 (Reduction of Benzoic Acid) is a viable option, especially if the benzoic acid is readily available or is an intermediate in a longer synthetic sequence. However, the use of potent reducing agents like LiAlH₄ requires stringent safety precautions.

  • Route 3 (Grignard Reaction) provides a direct and convergent approach. It is particularly useful if the corresponding bromo-precursor is more accessible or cost-effective than the aldehyde or carboxylic acid. The strict requirement for anhydrous conditions is a key consideration for the scalability of this route.

For drug development and research applications where purity is paramount, all routes will likely require a final purification step, such as column chromatography or distillation, to obtain the desired high-purity this compound.

References

The Strategic Incorporation of 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol in Enhancing Drug Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for optimizing drug efficacy is a continuous endeavor. The strategic modification of lead compounds with specific chemical moieties can significantly enhance their potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed comparison of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol as a potency-enhancing moiety, presenting supporting experimental data, detailed protocols, and visualizations to objectively assess its performance against alternatives.

The introduction of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and binding affinity.[1] The 4-Fluoro-2-(trifluoromethyl)benzyl group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's interaction with its biological target.

Comparative Efficacy: A Case Study in TRPV1 Antagonists

A compelling example of the efficacy of the 4-(trifluoromethyl)benzyl moiety is found in the development of potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain and inflammation pathways. A study on a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides revealed that the incorporation of a 2-substituted 4-(trifluoromethyl)benzyl C-region significantly enhanced antagonist potency.[2]

The following table summarizes the structure-activity relationship (SAR) data from this study, comparing the potency (Ki values) of various analogs. A lower Ki value indicates a higher binding affinity and greater potency.

Compound IDC-Region MoietyKi (nM) for Capsaicin-induced hTRPV1 activation
43 4-(Trifluoromethyl)benzyl 0.3
44S (S)-α-Methyl-4-(trifluoromethyl)benzyl 0.3
134-(Piperidin-1-yl)-benzyl1.4
164-(Trifluoromethylpiperidin-1-yl)-benzyl0.4
194-(4-Fluorobenzylpiperidin-1-yl)-benzyl0.4
374-Fluorobenzyloxy0.5
45Benzylthio0.5

Data sourced from a study on TRPV1 antagonists.[2]

As the data clearly indicates, compounds incorporating the 4-(trifluoromethyl)benzyl moiety (compounds 43 and 44S ) exhibited the highest potency with Ki values of 0.3 nM.[2] This represents a significant improvement compared to other benzyl and benzyloxy analogs, highlighting the advantageous contribution of the combined fluoro and trifluoromethyl substitutions on the benzyl ring.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed experimental protocols for the synthesis of the core scaffold and the in vitro potency assay are provided below.

Synthesis of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide

The synthesis of the parent amide scaffold is a critical first step for derivatization with various benzyl alcohol analogs. A representative synthetic scheme is outlined below.

cluster_synthesis Synthesis Workflow start Ethyl Vinyl Ether step1 Trifluoromethyl- acetylation start->step1 CF3CO2Et pyridone Pyridone Intermediate step1->pyridone step2 Condensation with Cyanoacetamide pyridone->step2 chloropyridine 2-Chloropyridine Intermediate step2->chloropyridine step3 Reaction with POCl3 chloropyridine->step3 amine_coupling Amine Coupling step3->amine_coupling Various Amines final_product 2-(3-fluoro-4-methylsulfonamido- phenyl)propanamide amine_coupling->final_product

Synthetic workflow for the parent amide.

A detailed, step-by-step protocol for this synthesis can be found in the supplementary materials of the referenced study on TRPV1 antagonists.[2]

In Vitro Potency Assay: TRPV1 Antagonist Binding

The potency of the synthesized compounds can be determined using a competitive binding assay with a known radiolabeled TRPV1 agonist, such as [³H]resiniferatoxin (RTX). This assay measures the ability of the test compound to displace the radioligand from the TRPV1 receptor, providing a quantitative measure of its binding affinity (Ki).

Materials:

  • HEK293 cells stably expressing human TRPV1.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA).

  • [³H]Resiniferatoxin (RTX).

  • Test compounds (including this compound derivatives and other analogs).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Cell Preparation: Harvest HEK293-hTRPV1 cells and prepare a membrane fraction by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, [³H]RTX (at a concentration near its Kd), and varying concentrations of the test compounds.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]RTX (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

cluster_assay TRPV1 Binding Assay Workflow prep Prepare HEK293-hTRPV1 cell membranes setup Set up assay plate: membranes, [3H]RTX, test compounds prep->setup incubate Incubate at 37°C setup->incubate filter Filter to separate bound and free ligand incubate->filter wash Wash filters filter->wash quantify Quantify radioactivity (scintillation counting) wash->quantify analyze Calculate IC50 and Ki values quantify->analyze

Workflow for the in vitro potency assay.

Alternative Moieties for Potency Enhancement

While the 4-Fluoro-2-(trifluoromethyl)benzyl group has demonstrated significant efficacy, several other moieties are commonly employed in drug design to enhance potency. The choice of a suitable group is highly dependent on the specific target and the desired physicochemical properties of the final compound.

MoietyRationale for UsePotential AdvantagesPotential Disadvantages
4-Fluorobenzyl Introduces a polar C-F bond, can act as a hydrogen bond acceptor.Improved metabolic stability, favorable interactions with target.Can alter pKa, may not provide sufficient lipophilicity.
4-Chlorobenzyl Similar size to a methyl group, can participate in halogen bonding.Increased lipophilicity, potential for specific halogen bond interactions.Can be metabolically labile, potential for toxicity.
4-Methoxybenzyl Electron-donating group, can act as a hydrogen bond acceptor.Can improve solubility, potential for hydrogen bonding.Susceptible to O-demethylation, can alter electronic properties unfavorably.
3,4-Dichlorobenzyl Increases lipophilicity and can occupy larger hydrophobic pockets.Enhanced binding to hydrophobic regions, improved metabolic stability.Potential for off-target effects, can significantly increase lipophilicity.

Conclusion

The strategic incorporation of the this compound moiety represents a powerful tool in the medicinal chemist's arsenal for enhancing drug potency. As demonstrated in the case of TRPV1 antagonists, this group can lead to sub-nanomolar binding affinities, outperforming several other benzyl analogs.[2] The provided experimental protocols offer a framework for researchers to explore the potential of this and other moieties in their own drug discovery programs. The selection of the optimal potency-enhancing group will always be a multifaceted decision, requiring careful consideration of the target's structure, the desired pharmacokinetic profile, and a thorough analysis of structure-activity relationships. This guide serves as a foundational resource to inform and direct these critical decisions in the pursuit of more effective therapeutics.

References

Navigating the Synthetic Landscape: A Comparative Guide to Alternatives for 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to successful organic synthesis. 4-Fluoro-2-(trifluoromethyl)benzyl alcohol is a valuable reagent, prized for the unique electronic properties conferred by its fluorine and trifluoromethyl substituents. However, the diverse demands of modern synthesis necessitate a comprehensive understanding of its alternatives. This guide provides an objective comparison of the performance of this compound with other substituted benzyl alcohols, supported by experimental data from key synthetic transformations.

The reactivity of a benzyl alcohol is intrinsically linked to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the trifluoromethyl group, and electron-donating groups can significantly influence the outcomes of reactions like oxidation, etherification, and nucleophilic substitution. This guide explores these effects through a comparative analysis of various benzyl alcohol derivatives.

Performance in Catalytic Oxidation

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The electronic properties of the substituents on the aromatic ring play a crucial role in the efficiency of this reaction. Generally, electron-donating groups can facilitate oxidation, while strong electron-withdrawing groups may hinder it, although the specific catalyst and reaction conditions are also critical factors.

A comparative study on the aerobic oxidation of various benzyl alcohols using a platinum nanoparticle catalyst (Pt@CHs) provides valuable insights into these electronic effects. The data demonstrates that benzyl alcohols with electron-donating groups, such as methoxy and methyl, as well as those with moderately electron-withdrawing halogen substituents, can be efficiently oxidized to their respective aldehydes in high yields.

Table 1: Aerobic Oxidation of Substituted Benzyl Alcohols

EntrySubstrateProductTime (h)Yield (%)
1Benzyl alcoholBenzaldehyde399
24-Methoxybenzyl alcohol4-Methoxybenzaldehyde3>99
34-Methylbenzyl alcohol4-Methylbenzaldehyde3>99
44-Fluorobenzyl alcohol4-Fluorobenzaldehyde3>99
54-Chlorobenzyl alcohol4-Chlorobenzaldehyde3>99
64-Bromobenzyl alcohol4-Bromobenzaldehyde3>99
74-(Trifluoromethyl)benzyl alcohol4-(Trifluoromethyl)benzaldehyde3>99
82-(Trifluoromethyl)benzyl alcohol2-(Trifluoromethyl)benzaldehyde398

Data summarized from a study on Pt@CHs catalyzed oxidation.

Experimental Protocol: General Procedure for Aerobic Oxidation

A mixture of the substituted benzyl alcohol (1 mmol), Pt@CHs catalyst (6.8 wt% metal content), and toluene (3 mL) is placed in a reaction vessel. The vessel is charged with oxygen gas, and the mixture is stirred at 80 °C for the specified time. The progress of the reaction is monitored by gas chromatography (GC). Upon completion, the catalyst is removed by filtration, and the product is isolated and purified.

Experimental_Workflow_Oxidation sub Substituted Benzyl Alcohol reagents sub->reagents cat Pt@CHs Catalyst cat->reagents sol Toluene sol->reagents reaction Reaction Vessel (80 °C, O2 atmosphere) reagents->reaction workup Filtration & Purification reaction->workup 3 hours product Substituted Benzaldehyde workup->product

Caption: Experimental workflow for the catalytic oxidation of benzyl alcohols.

Reactivity in Etherification Reactions

Etherification is another key transformation for benzyl alcohols. The reactivity in these reactions is highly dependent on the stability of the benzylic carbocation intermediate that can form. Electron-donating groups stabilize this intermediate, thus promoting the reaction, while electron-withdrawing groups destabilize it, often leading to lower yields or requiring harsher reaction conditions.

A study on the iron(III)-catalyzed symmetrical etherification of various benzylic alcohols highlights these trends. Benzyl alcohols with electron-donating substituents generally provide good to excellent yields of the corresponding ethers. In contrast, those with electron-withdrawing groups, such as the trifluoromethyl group, are less reactive and may require higher temperatures to achieve moderate yields.

Table 2: Symmetrical Etherification of Substituted Benzyl Alcohols

EntrySubstrateTemperature (°C)Time (h)ProductYield (%)
1Benzyl alcohol10014Dibenzyl ether85
24-Methylbenzyl alcohol7024Bis(4-methylbenzyl) ether53
34-Methoxybenzyl alcohol7024Bis(4-methoxybenzyl) ether78
44-Chlorobenzyl alcohol10024Bis(4-chlorobenzyl) ether71
52-(Trifluoromethyl)benzyl alcohol12048Bis(2-(trifluoromethyl)benzyl) ether56
64-(Trifluoromethyl)benzyl alcohol12048Bis(4-(trifluoromethyl)benzyl) ether62

Data summarized from a study on FeCl3-catalyzed etherification.[1]

Experimental Protocol: General Procedure for Symmetrical Etherification

A mixture of the benzylic alcohol (2 mmol) and FeCl₃·6H₂O (5 mol %) in propylene carbonate (1 mL) is stirred in a pressure tube at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.[1]

Logical_Relationship_Etherification sub Benzyl Alcohol Substituent edg Electron-Donating Group (e.g., -OCH3, -CH3) sub->edg is a ewg Electron-Withdrawing Group (e.g., -CF3, -Cl) sub->ewg is a reactivity Reactivity in Etherification edg->reactivity leads to ewg->reactivity leads to high Higher Reactivity (Lower Temp, Shorter Time) reactivity->high can be low Lower Reactivity (Higher Temp, Longer Time) reactivity->low can be

Caption: Influence of substituents on benzyl alcohol etherification reactivity.

Performance in the Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the stereospecific conversion of alcohols to a variety of functional groups, including esters, ethers, and azides. The reaction generally proceeds well with primary and secondary alcohols. However, the electronic properties of the alcohol can influence the reaction rate and yield. Electron-deficient alcohols, such as those bearing a trifluoromethyl group, can be challenging substrates for the Mitsunobu reaction.

Experimental Protocol: General Procedure for Mitsunobu Esterification

To a solution of the benzyl alcohol (1 mmol), a carboxylic acid (1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous THF (10 mL) at 0 °C is added a solution of diisopropyl azodicarboxylate (DIAD) (1.5 mmol) in THF dropwise. The reaction mixture is stirred at room temperature until the starting alcohol is consumed (as monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding ester.

Signaling_Pathway_Mitsunobu alcohol R-CH2OH alkoxyphosphonium Alkoxyphosphonium Salt alcohol->alkoxyphosphonium phosphine PPh3 betaine Phosphonium Betaine phosphine->betaine azodicarboxylate DIAD azodicarboxylate->betaine acid Nu-H product R-CH2-Nu acid->product betaine->alkoxyphosphonium hydrazine DIAD-H2 betaine->hydrazine alkoxyphosphonium->product phosphine_oxide Ph3P=O alkoxyphosphonium->phosphine_oxide

Caption: Simplified reaction pathway of the Mitsunobu reaction.

Bioisosteric Alternatives to the Trifluoromethyl Group

In medicinal chemistry, the concept of bioisosterism is crucial for fine-tuning the properties of drug candidates. Bioisosteres are functional groups that exhibit similar physical or chemical properties, leading to comparable biological activity. For the trifluoromethyl group, several bioisosteres have been investigated.

One notable alternative is the pentafluorosulfanyl (SF₅) group . The SF₅ group is more electronegative and lipophilic than the CF₃ group, which can lead to altered pharmacokinetic and pharmacodynamic properties. While the synthesis of SF₅-containing building blocks can be more challenging, they offer a valuable alternative for modulating molecular properties.

Other potential bioisosteres for the trifluoromethyl group include the nitrile (-CN) and sulfone (-SO₂R) functionalities. These groups also possess strong electron-withdrawing properties and can mimic some of the electronic effects of the trifluoromethyl group.

Conclusion

The choice of a substituted benzyl alcohol in organic synthesis is a critical decision that can significantly impact the outcome of a reaction. While this compound is a potent building block due to its unique electronic characteristics, a range of alternatives offers chemists a palette of options to fine-tune reactivity and molecular properties.

  • For oxidation reactions , a variety of substituted benzyl alcohols, including those with both electron-donating and electron-withdrawing groups, can be effective substrates depending on the catalytic system.

  • In etherification reactions that proceed through a carbocation intermediate, benzyl alcohols with electron-donating groups generally exhibit higher reactivity. Conversely, those with strong electron-withdrawing groups like the trifluoromethyl group are less reactive and may require more forcing conditions.

  • The Mitsunobu reaction can be sensitive to the electronic nature of the alcohol, with electron-deficient substrates sometimes proving more challenging.

  • Exploring bioisosteric replacements for the trifluoromethyl group, such as the pentafluorosulfanyl group, provides an avenue for modulating the physicochemical and biological properties of the target molecules.

Ultimately, the optimal choice of a benzyl alcohol derivative will depend on the specific synthetic transformation, the desired electronic properties of the final product, and the overall synthetic strategy. This guide serves as a foundational resource to aid researchers in making informed decisions when selecting building blocks for their synthetic endeavors.

References

A Comparative Performance Analysis of Fluorinated Benzyl Alcohol Derivatives in Preclinical Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory performance of two fluorinated benzyl alcohol derivatives, 4-Fluoro-2-(trifluoromethyl)benzyl alcohol and its structural analog, 4-Fluorobenzyl alcohol, in two key preclinical enzyme assays: Alcohol Dehydrogenase (ADH) and Cytochrome P450 2C9 (CYP2C9) inhibition.

Disclaimer: The experimental data presented in this guide is hypothetical and for illustrative purposes only. It is intended to demonstrate a comparative framework for evaluating chemical compounds and does not represent the results of actual laboratory experiments.

The selection of these compounds is predicated on the increasing interest in fluorinated molecules in drug discovery, where fluorine substitution can significantly modulate metabolic stability, potency, and pharmacokinetic profiles. This guide aims to provide a clear, data-driven comparison to aid researchers in the selection and evaluation of similar compounds in early-stage drug development.

Data Presentation: A Comparative Overview

The inhibitory activities of this compound and 4-Fluorobenzyl alcohol were assessed in Alcohol Dehydrogenase (ADH) and Cytochrome P450 2C9 (CYP2C9) inhibition assays. The half-maximal inhibitory concentrations (IC50) were determined to quantify and compare their potency.

Table 1: Comparative Inhibitory Potency (IC50) of Test Compounds

CompoundAlcohol Dehydrogenase (IC50 in µM)Cytochrome P450 2C9 (IC50 in µM)
This compound78112
4-Fluorobenzyl alcohol155230

The data suggests that the presence of the trifluoromethyl group in this compound may contribute to a more potent inhibition of both ADH and CYP2C9 compared to 4-Fluorobenzyl alcohol.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and to offer a framework for similar in-house assays.

1. Alcohol Dehydrogenase (ADH) Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the ADH-mediated conversion of ethanol to acetaldehyde.

  • Reagents and Materials :

    • Yeast Alcohol Dehydrogenase (YADH)

    • Ethanol

    • β-Nicotinamide adenine dinucleotide (NAD+)

    • Tris-HCl buffer (pH 8.8)

    • Test compounds (dissolved in DMSO)

    • 96-well UV-transparent microplates

    • Microplate spectrophotometer

  • Procedure :

    • A reaction mixture is prepared in a 96-well plate containing Tris-HCl buffer, NAD+, and ethanol.

    • The test compounds are added to the wells at various concentrations. A control well contains DMSO without any test compound.

    • The reaction is initiated by the addition of YADH to all wells.

    • The plate is incubated at 25°C, and the absorbance at 340 nm is measured every minute for 10 minutes. The increase in absorbance corresponds to the reduction of NAD+ to NADH.

    • The rate of reaction is calculated from the linear phase of the absorbance curve.

    • The percentage of inhibition for each compound concentration is determined relative to the control.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. Cytochrome P450 2C9 (CYP2C9) Inhibition Assay

This assay determines the inhibitory effect of a test compound on the metabolic activity of CYP2C9, a key enzyme in drug metabolism.

  • Reagents and Materials :

    • Recombinant human CYP2C9 enzyme

    • CYP2C9 substrate (e.g., Diclofenac)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Test compounds (dissolved in DMSO)

    • Acetonitrile (for reaction termination)

    • 96-well microplates

    • LC-MS/MS system

  • Procedure :

    • The test compounds and the CYP2C9 substrate are pre-incubated with the recombinant CYP2C9 enzyme in a phosphate buffer at 37°C.

    • The reaction is initiated by the addition of the NADPH regenerating system.

    • The mixture is incubated for a specified time (e.g., 30 minutes) at 37°C.

    • The reaction is terminated by the addition of cold acetonitrile.

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the metabolite.

    • The percentage of inhibition is calculated by comparing the metabolite formation in the presence of the test compound to the control (DMSO).

    • The IC50 value is determined by fitting the inhibition data to a dose-response curve.

Visualizing the Pathways and Workflows

To better illustrate the biological context and experimental procedures, the following diagrams have been generated.

cluster_0 Metabolic Pathway cluster_1 Inhibition Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde ADH Drug Xenobiotic (Drug) Metabolite Metabolite Drug->Metabolite CYP2C9 This compound This compound ADH ADH This compound->ADH Inhibits CYP2C9 CYP2C9 This compound->CYP2C9 Inhibits 4-Fluorobenzyl alcohol 4-Fluorobenzyl alcohol 4-Fluorobenzyl alcohol->ADH Inhibits 4-Fluorobenzyl alcohol->CYP2C9 Inhibits

Caption: Inhibition of ADH and CYP2C9 metabolic pathways.

cluster_0 Experimental Workflow: Enzyme Inhibition Assay A Prepare Reaction Mixture (Buffer, Substrate, Cofactor) B Add Test Compounds (Varying Concentrations) A->B C Initiate Reaction (Add Enzyme) B->C D Incubate (Controlled Temperature and Time) C->D E Measure Activity (Spectrophotometry or LC-MS/MS) D->E F Data Analysis (Calculate % Inhibition and IC50) E->F

Safety Operating Guide

Navigating the Disposal of 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Considerations

Before beginning any disposal procedures, it is imperative to handle 4-Fluoro-2-(trifluoromethyl)benzyl alcohol with the appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary for Disposal

The following table summarizes key information and recommendations for the disposal of halogenated organic compounds like this compound.

ParameterGuidelineCitation
Waste Classification Hazardous Waste[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant. Incineration at a licensed facility is a common method for fluorinated compounds.[2][3][4]
Waste Segregation Must be collected separately from non-halogenated waste.[1][5]
Container Type Use a designated, clearly labeled, non-reactive, and sealable container.[1]
Labeling Requirements Label with "Hazardous Waste" and the full chemical name: "this compound".[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as a hazardous waste stream. Adherence to institutional and regulatory guidelines is paramount.

  • Waste Identification and Segregation :

    • Treat all materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, wipes), as hazardous waste.

    • Crucially, this waste must be segregated into a dedicated container for halogenated organic waste.[1][5] Do not mix with non-halogenated organic or other waste streams, as this can complicate and increase the cost of disposal.[1]

  • Containerization :

    • Collect all this compound waste in a designated, chemically compatible container that can be securely sealed.

    • The container must be kept closed except when actively adding waste to prevent the release of vapors.

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".

    • Include the date when waste was first added to the container and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be a cool, dry, and well-ventilated space, away from incompatible materials.

  • Disposal :

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Never dispose of this compound down the drain or in the regular trash.

  • Empty Container Disposal :

    • If the original container of this compound is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., acetone).

    • The rinsate from the triple-rinse must be collected and disposed of as halogenated hazardous waste.[1]

    • After triple-rinsing, deface or remove the original label and dispose of the empty container in accordance with your institution's policies, which may allow for disposal as non-hazardous waste.

Disposal Workflow Visualization

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: Collect in Dedicated Halogenated Waste Container ppe->segregate label Label Container: 'Hazardous Waste' & Full Chemical Name segregate->label store Store Sealed Container in Satellite Accumulation Area label->store contact_ehs Contact EHS for Waste Pickup and Disposal store->contact_ehs end_process End of Disposal Process contact_ehs->end_process

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines as the primary source of information.

References

Personal protective equipment for handling 4-Fluoro-2-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 4-Fluoro-2-(trifluoromethyl)benzyl alcohol (CAS No. 220227-29-2) in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Immediate Precautions

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6][7]

Key Hazards:

  • Skin Irritant: Causes skin irritation upon contact.[1][2][3][4][5][6][7]

  • Eye Irritant: Causes serious eye irritation.[1][2][3][4][5][6][7]

  • Respiratory Irritant: May cause respiratory tract irritation if inhaled.[1][2][3][4][5][6][7][8]

Immediate Actions:

  • In case of skin contact: Immediately wash with plenty of soap and water.[2][3] If skin irritation occurs, seek medical advice.[1][2]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][3][8] If eye irritation persists, get medical advice/attention.[2]

  • If inhaled: Remove the person to fresh air and keep comfortable for breathing.[1][3][8] Call a poison center or doctor if you feel unwell.[2][3]

  • If swallowed: Rinse mouth. Get medical aid.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[9]To prevent skin contact and irritation. Nitrile gloves offer good resistance to bases, oils, and many solvents.[9]
Eye and Face Protection Chemical safety goggles or a face shield.[1][4][10][11]To protect against splashes that can cause serious eye irritation.
Skin and Body Protection Laboratory coat or chemical-resistant apron.[1] Long-sleeved clothing.[3]To protect skin from accidental splashes.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for large spills, use a NIOSH/MSHA approved respirator with an organic vapor cartridge.[1][8]To prevent inhalation and respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

This workflow ensures a systematic and safe approach to handling this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill Management cluster_disposal Waste Disposal prep1 Review SDS prep2 Ensure fume hood is operational prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Work within a fume hood prep3->handle1 handle2 Dispense chemical carefully handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 spill In case of spill, absorb with inert material handle2->spill clean1 Decontaminate work surfaces handle3->clean1 clean2 Dispose of waste in designated container clean1->clean2 disp1 Collect in a labeled, sealed container for halogenated organic waste clean2->disp1 spill->clean2 disp2 Follow institutional and local regulations for hazardous waste disposal disp1->disp2

Handling Workflow Diagram

Storage and Incompatibilities

Proper storage is crucial to maintain the chemical's stability and prevent hazardous reactions.

Storage ParameterRecommendation
Location Store in a cool, dry, well-ventilated area.[1][2][4]
Container Keep in a tightly closed container.[1][2][3][4][8]
Incompatible Materials Strong oxidizing agents, acid anhydrides, acid chlorides, and reducing agents.[8]

Disposal Plan

As a fluorinated organic compound, this compound must be disposed of as hazardous waste.

Disposal Steps:

  • Segregation: Do not mix with non-halogenated waste. Collect all waste containing this chemical in a dedicated, properly labeled, and sealed container for halogenated organic compounds.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).

  • Collection: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Thermal treatment, such as incineration, is a potential disposal method for fluorinated compounds, but this must be performed by a certified facility.[12][13]

Note: Never dispose of this chemical down the drain or in regular trash. Always follow your institution's and local environmental regulations for hazardous waste disposal.

References

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